Hexyl 5-aminolevulinate
Description
Hexaminolevulinate is an optical imaging drug. In solution form it is instilled intravesically for use with photodynamic blue light cystoscopy as an adjunct to white light cystoscopy. On May 28, 2010, the U.S. Food and Drug Administration (FDA) granted approval for hexaminolevulinate hydrochloride (Cysview for Intravesical Solution, Photocure ASA), as an optical imaging agent for use in combination with the Karl Storz Photodynamic Diagnostic D-Light C (PDD) System for cystoscopic detection of non-muscle invasive papillary cancer of the bladder for patients suspected or known to have lesion(s) on the basis of a prior cystoscopy. Hexaminolevulinate is manufactured under the brand Cysview® by Photocure ASA. In Europe, Hexaminolevulinate is marketed under the brand Hexvix®.
Hexaminolevulinate is the hexyl ester of 5-aminolevulinic acid (ALA) with photodynamic properties. As a precursor of photoactive porphorins, hexyl 5-aminolevulinate induces the endogenous production of the photosensitizer protoporphyrin IX (PPIX) which accumulates selectively in tumor tissue. When exposed to specific wavelengths of light, PPIX is activated and, depending on the wavelength and/or intensity of light, either fluoresces, thereby allowing tumor imaging, or induces tumor cell apoptosis.
HEXAMINOLEVULINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for carcinoma and has 4 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl 5-amino-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOILLJDKPETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161487 | |
| Record name | Hexyl 5-aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140898-97-1 | |
| Record name | Hexyl 5-aminolevulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaminolevulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexyl 5-aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMINOLEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Hexyl 5-Aminolevulinate in Cancer Cell Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of Hexyl 5-aminolevulinate (HAL) in the context of cancer cell photodynamic therapy (PDT). It delves into the cellular uptake and metabolic conversion of HAL, the principles of photoactivation, the subsequent induction of distinct cell death pathways, and the intricate signaling cascades involved. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Introduction to this compound Photodynamic Therapy
This compound (HAL), a lipophilic ester derivative of 5-aminolevulinic acid (ALA), is a second-generation photosensitizing prodrug.[1] Its enhanced lipophilicity facilitates improved cellular uptake compared to its parent compound, ALA.[1] HAL-based photodynamic therapy (PDT) is a two-step process that involves the administration of HAL, which is preferentially metabolized into the photosensitizer Protoporphyrin IX (PpIX) in cancer cells, followed by the application of light of a specific wavelength to activate PpIX and induce cytotoxicity.[2][3] This targeted approach offers selectivity towards malignant tissues while minimizing damage to surrounding healthy cells.[4]
The Cellular Journey: From HAL Uptake to PpIX Accumulation
The mechanism of HAL-PDT commences with the efficient transport of the HAL molecule across the cancer cell membrane, a process aided by its lipophilic nature.[1] Once inside the cell, HAL is hydrolyzed by intracellular esterases to 5-aminolevulinic acid (ALA).[1] This ALA molecule then enters the heme biosynthesis pathway.[5]
Due to a combination of factors, including potentially higher uptake of ALA and a lower activity of the enzyme ferrochelatase (which converts PpIX to heme) in many cancer cell types, a significant and selective accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) occurs in the mitochondria of these cells.[5][6] This preferential accumulation is a cornerstone of the selectivity of HAL-PDT.[4]
Visualization of HAL Uptake and Conversion
Caption: Cellular uptake and metabolic conversion of HAL to PpIX.
The Photodynamic Effect: Generation of Reactive Oxygen Species
Upon accumulation in cancer cells, the therapeutic action of HAL-PDT is initiated by the application of light, typically in the blue (around 410 nm) or red (around 630 nm) regions of the spectrum, corresponding to the absorption peaks of PpIX.[3][7] The absorption of photons by PpIX elevates it to an excited singlet state, which can then transition to a longer-lived triplet state.[8] This excited triplet-state PpIX can then react with molecular oxygen in the surrounding cellular environment through two primary types of photochemical reactions:
-
Type I Reaction: Involves electron transfer to produce superoxide anions, which can further generate other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This is considered the predominant mechanism in PDT.[8]
The massive and rapid generation of these ROS, particularly singlet oxygen, within the mitochondria and other cellular compartments leads to oxidative stress and extensive damage to cellular components, including lipids, proteins, and nucleic acids.[9] This oxidative damage is the direct trigger for the subsequent cell death pathways.
Visualization of the Photodynamic Reaction
Caption: The photochemical reactions leading to ROS generation in HAL-PDT.
Induction of Cancer Cell Death: A Multi-faceted Approach
The oxidative stress induced by HAL-PDT triggers a complex cellular response leading to cell death through multiple, often overlapping, pathways: apoptosis, necrosis, and autophagy.[9] The predominant mode of cell death can depend on the cancer cell type, the concentration of HAL, the light dose, and the irradiance.[3]
Apoptosis
Apoptosis, or programmed cell death, is a common outcome of HAL-PDT. The process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The mitochondrial localization of PpIX is critical, as ROS-induced damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-6, which are executioner enzymes that dismantle the cell.[10] The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are key players in this process.
Necrosis
At higher HAL concentrations or light doses, necrosis, a form of uncontrolled cell death, can be the dominant mechanism.[11] Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.[11] Recent studies suggest that a programmed form of necrosis, termed necroptosis, involving the proteins RIPK1 and MLKL, may also be activated by PDT.[12]
Autophagy
Autophagy is a cellular self-digestion process that can have a dual role in cancer therapy. In some contexts, it can be a survival mechanism, while in others, it can contribute to cell death. HAL-PDT has been shown to induce autophagy, characterized by the formation of autophagosomes and the lipidation of LC3.[13] The signaling pathways governing the switch between autophagy-mediated survival and death in the context of HAL-PDT are an active area of research.
Quantitative Data on HAL-PDT Efficacy
The cytotoxic effects of HAL-PDT are dose-dependent and vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a given treatment.
| Cell Line | HAL Concentration (µM) | Light Wavelength (nm) | Irradiance (mW/cm²) | Light Dose (J/cm²) for ~50% Viability | Reference |
| A431 (epidermoid carcinoma) | 20 | 410 | 7.0 | ~0.2 | [14] |
| T24 (bladder cancer) | 20 | 410 | 7.0 | ~0.5 | [14] |
| WiDr (colon adenocarcinoma) | 20 | 410 | 7.0 | ~0.4 | [14] |
| F98 (glioma) | 20 | 410 | 7.0 | ~0.6 | [14] |
| MCF-7 (breast cancer) | 20 | 410 | 7.0 | ~0.8 | [14] |
Note: The provided light doses for ~50% viability are estimations derived from the dose-response curves presented in the cited literature. Actual IC50 values may vary depending on specific experimental conditions.
| Cell Line | Treatment Conditions | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| SGT (salivary gland adenocarcinoma) | ALA-hx PDT | Predominantly Necrotic | Not specified | |
| Ramos (B-cell lymphoma) | HAL-PDT | Significant Apoptosis | Not specified | [10] |
| Daudi (B-cell lymphoma) | HAL-PDT | Significant Apoptosis | Not specified | [10] |
Signaling Pathways in HAL-PDT-Induced Cell Death
The cellular response to HAL-PDT is orchestrated by a complex network of signaling pathways. The initial burst of ROS acts as a primary trigger, activating multiple downstream cascades that ultimately determine the cell's fate.
The Apoptotic Pathway
As previously mentioned, the intrinsic apoptotic pathway is a major contributor to HAL-PDT-induced cell death. Key events include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Regulated by the Bcl-2 family of proteins.
-
Cytochrome c Release: Triggers the formation of the apoptosome.
-
Caspase Activation: Leading to the execution of the apoptotic program.[10]
MAPK and PI3K/Akt Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell survival, proliferation, and death. Evidence suggests that these pathways are modulated by the oxidative stress generated during PDT.[15][16] The activation status of these pathways can influence the sensitivity of cancer cells to HAL-PDT, with their inhibition potentially enhancing therapeutic efficacy in some cases.
Autophagy Signaling
The induction of autophagy by HAL-PDT involves key regulatory proteins such as Beclin-1 and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, which is incorporated into the autophagosome membrane.[17][18] The interplay between these autophagy-related proteins and other signaling pathways, such as the PI3K/Akt/mTOR pathway, is critical in determining the cellular outcome.
Visualization of Signaling Pathways
Caption: Overview of signaling pathways activated by HAL-PDT.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of HAL-PDT.
Quantification of Intracellular Protoporphyrin IX
Objective: To measure the amount of PpIX that accumulates in cancer cells following incubation with HAL.
Method 1: Fluorescence Spectroscopy
-
Cell Culture and HAL Incubation:
-
Seed cancer cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired concentration of HAL (e.g., 20 µM).
-
Incubate the cells for a specific duration (e.g., 3 hours) in the dark at 37°C and 5% CO₂.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a quartz cuvette or a black microplate.
-
Measure the fluorescence intensity using a spectrofluorometer.
-
Set the excitation wavelength to approximately 405 nm and record the emission spectrum from 600 nm to 750 nm. The characteristic emission peak for PpIX is around 635 nm.[19]
-
Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Cell Culture and HAL Incubation: Follow the same procedure as in Method 1.
-
PpIX Extraction:
-
Wash the cells with PBS and detach them.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile and acetic acid).[20]
-
Sonciate or vortex the sample to ensure complete lysis and extraction.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the extracted PpIX.
-
-
HPLC Analysis:
-
Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and ammonium acetate buffer).[20]
-
Set the fluorescence detector to an excitation wavelength of ~404 nm and an emission wavelength of ~620 nm.[20]
-
Quantify the PpIX concentration by comparing the peak area to a standard curve generated with known concentrations of PpIX.
-
In Vitro Photodynamic Therapy Protocol
Objective: To induce phototoxicity in cancer cells after HAL incubation.
-
Cell Culture and HAL Incubation:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate for viability assays).
-
Incubate with HAL as described in section 6.1.
-
-
Light Exposure:
-
After the HAL incubation period, replace the HAL-containing medium with fresh, phenol red-free medium.
-
Expose the cells to a light source with a specific wavelength (e.g., 410 nm or 624 nm LED array).[7]
-
The light dose (J/cm²) is determined by the irradiance (W/cm²) and the exposure time (s). Ensure uniform illumination across the culture vessel.
-
-
Post-PDT Incubation:
-
After light exposure, return the cells to a 37°C, 5% CO₂ incubator for a specified period (e.g., 24 hours) before assessing cell viability or other endpoints.
-
Assessment of Apoptosis and Necrosis by Annexin V/Propidium Iodide Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after HAL-PDT.
-
Cell Treatment: Perform HAL-PDT on cells cultured in a suitable format (e.g., 6-well plates).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Objective: To analyze the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Protein Extraction:
-
Lyse HAL-PDT-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualization of an Experimental Workflow
Caption: A generalized workflow for in vitro HAL-PDT experiments.
Conclusion
This compound represents a significant advancement in the field of photodynamic therapy. Its enhanced cellular uptake and subsequent conversion to the potent photosensitizer PpIX provide a selective and effective means of targeting cancer cells. The mechanism of action is multifaceted, involving the generation of cytotoxic reactive oxygen species that trigger a cascade of events leading to cell death through apoptosis, necrosis, and autophagy. A thorough understanding of the underlying molecular pathways, as detailed in this guide, is crucial for the continued development and optimization of HAL-PDT as a powerful tool in the oncology arsenal. The provided experimental protocols offer a framework for researchers to further investigate and harness the therapeutic potential of this promising agent.
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 3. Red versus blue light illumination in this compound photodynamic therapy: the influence of light color and irradiance on the treatment outcome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Beclin 1 in autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eplus.uni-salzburg.at [eplus.uni-salzburg.at]
- 20. Plasma protoporphyrin IX following administration of 5-aminolevulinic acid as a potential tumor marker - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hexyl 5-Aminolevulinate in Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit a cytotoxic response in target tissues. Hexyl 5-aminolevulinate (HAL), a lipophilic ester derivative of 5-aminolevulinic acid (ALA), has emerged as a potent photosensitizer precursor for PDT.[1][2][3][4] Its enhanced lipophilicity facilitates improved cellular uptake and tissue penetration compared to its parent compound, ALA, and another ester derivative, methyl aminolevulinate (MAL).[2][5][6] This guide provides an in-depth technical overview of the role of HAL in PDT, focusing on its mechanism of action, cellular and molecular responses, and clinical applications, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
The therapeutic efficacy of HAL-PDT is predicated on the intracellular accumulation of the photosensitizer Protoporphyrin IX (PpIX).[2][7] Unlike pre-formed photosensitizers, HAL is a prodrug that leverages the endogenous heme biosynthetic pathway to generate PpIX in situ.[2][7]
Cellular Uptake and Conversion to PpIX
Due to its lipophilic nature, HAL readily permeates cell membranes.[6][8] Once inside the cell, intracellular esterases hydrolyze the hexyl ester bond, converting HAL into ALA.[1][2] This ALA then enters the heme synthesis pathway, leading to the accumulation of PpIX.[2][7] In many cancer cells, a relative deficiency in the enzyme ferrochelatase, which converts PpIX to heme, results in the preferential accumulation of the photosensitive PpIX.[1][9]
The overall workflow of HAL-PDT, from administration to the induction of cell death, is depicted in the following diagram:
Generation of Reactive Oxygen Species (ROS)
Upon illumination with light of a specific wavelength (typically in the blue or red region of the spectrum), the accumulated PpIX absorbs photons and transitions to an excited triplet state.[2][4] This excited PpIX can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen and free radicals.[3][10] These ROS are the primary cytotoxic agents in PDT, causing damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[3][10]
Cellular and Molecular Responses to HAL-PDT
HAL-PDT induces a complex cellular response, primarily mediated by oxidative stress, which triggers various cell death pathways and modulates protein function.
Induction of Cell Death Pathways
The cytotoxic effects of HAL-PDT are executed through multiple cell death mechanisms, including apoptosis, necrosis, and autophagy.[1][3][10] The predominant pathway can be influenced by the light dose and irradiance.[4] Studies have shown that illumination with red light (624 nm) tends to induce more apoptosis compared to blue light (410 nm), and lower irradiance can also favor apoptosis over necrosis.[4]
Protein Modification
A significant consequence of HAL-PDT-induced ROS production is the widespread modification of cellular proteins. Two key modifications are reversible thiol oxidation and carbonylation.
-
Reversible Thiol Oxidation: The cysteine residues in proteins are susceptible to oxidation by ROS. This can lead to the formation of disulfide bonds and other modifications that can alter protein structure and function, effectively acting as a redox switch for cellular signaling.[10] In human epidermoid carcinoma cells (A431), HAL-PDT was found to cause reversible oxidation of nearly 2300 proteins, including many involved in apoptosis and DNA damage response pathways.[10]
-
Protein Carbonylation: Carbonyl groups can be introduced into protein side chains as a result of oxidative damage. In rat bladder cancer cells (AY-27), HAL-PDT was shown to induce carbonylation of proteins involved in the cytoskeleton, transport, and stress response.[1][11]
The signaling pathways activated by HAL-PDT-induced oxidative stress are complex and interconnected, as illustrated below:
Quantitative Data from Preclinical and Clinical Studies
The efficacy of HAL-PDT has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of HAL-PDT in Oncological Indications
| Indication | HAL Concentration | Light Source/Dose | Response Rate | Reference |
| Cervical Intraepithelial Neoplasia 2 (CIN 2) | 5% | Not specified | 95% at 3 months | [12] |
| Low-risk Basal Cell Carcinoma (BCC) | 2% | LED | 75.8% at 1 year, 60.6% at 5 years (ITT) | [5][13] |
| UV-induced Squamous Cell Carcinoma (SCC) in mice | 2%, 6%, 20% | 632 nm | 23-61.5% cure rate | [14] |
ITT: Intention-to-treat analysis
Table 2: Comparative Efficacy of HAL-PDT with other Aminolevulinates
| Indication | Treatment Arms | Outcome Measure | Results | Reference |
| Low-risk Basal Cell Carcinoma (BCC) | HAL 2%, MAL 16%, BF-200 ALA 7.8% | Cumulative response rate at 5 years (ITT) | HAL: 60.6%, MAL: 71.9%, BF-200 ALA: 54.6% (no statistically significant difference) | [5][13][15] |
| Low-risk Basal Cell Carcinoma (BCC) | HAL, MAL, BF-200 ALA | Histologically confirmed lesion clearance at 3 months (ITT) | HAL: 87.9%, MAL: 93.8%, BF-200 ALA: 90.9% (no statistically significant difference) | [16] |
| UV-induced Squamous Cell Carcinoma (SCC) in mice | HAL (2%, 6%, 20%), MAL (20%) | Median time to first SCC | HAL: 264 days, MAL: 269 days (both significantly longer than control) | [14] |
Table 3: In Vitro Efficacy of HAL-PDT in Cancer Cell Lines
| Cell Line | HAL Concentration | Light Wavelength | Light Dose | Outcome | Reference |
| A431 (human epidermoid carcinoma) | 20 µM | 410 nm | Dose-dependent | Dose-dependent decrease in cell viability | [11] |
| T24 (human bladder carcinoma) | 20 µM | 410 nm | Dose-dependent | Dose-dependent decrease in cell viability | [11] |
| C666-1 (EBV positive nasopharyngeal carcinoma) | Not specified | Not specified | Dose-dependent | Dose-dependent cytotoxicity | [6] |
| CNE2 (EBV negative nasopharyngeal carcinoma) | Not specified | Not specified | Dose-dependent | Dose-dependent cytotoxicity | [6] |
Experimental Protocols
Standardized protocols are crucial for the reproducibility of HAL-PDT research. Below are summarized methodologies from key studies.
In Vitro Studies
-
Cell Culture: Cancer cell lines (e.g., A431, AY-27, C666-1, CNE2) are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1][6]
-
HAL Incubation: A stock solution of HAL is freshly prepared and added to the cell culture medium at a specific concentration (e.g., 20 µM) for a defined period (e.g., 3 hours) in the dark.[2]
-
Light Irradiation: After incubation, the HAL-containing medium is replaced with fresh medium, and the cells are exposed to light from a suitable source (e.g., LED array) at a specific wavelength (e.g., 410 nm or 624 nm) and irradiance, delivering a defined light dose.[1][2][4]
-
Assessment of Cytotoxicity: Cell viability is typically assessed using methods like the MTT assay, which measures mitochondrial activity.[6] Apoptosis can be quantified by techniques such as flow cytometry using Annexin V/propidium iodide staining.
-
Analysis of Protein Modification: Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) followed by mass spectrometry can be used to identify and quantify changes in protein expression and post-translational modifications, including carbonylation.[1][11] Reversible thiol oxidation can be detected using specialized proteomic approaches.[10]
In Vivo Studies (Animal Models)
-
Animal Models: Hairless mice are commonly used for dermatological applications of PDT.[14] Rat bladder cancer models have also been employed.[8]
-
HAL Administration: For skin cancer models, HAL is typically applied topically as a cream at varying concentrations.[14] For bladder cancer models, a solution of HAL can be instilled into the bladder.[8]
-
Light Delivery: A specific time after HAL administration, the target area is illuminated with light of the appropriate wavelength and dose.
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring tumor size, histopathological analysis of tissue biopsies, and survival rates.[8][13][14]
Conclusion
This compound represents a significant advancement in the field of photodynamic therapy. Its favorable physicochemical properties lead to enhanced cellular uptake and PpIX accumulation, resulting in a potent phototoxic response. The mechanism of action is multifaceted, involving the induction of various cell death pathways and extensive modification of the cellular proteome through oxidative stress. While clinical studies have demonstrated its potential for treating various cancers, further research is needed to optimize treatment parameters and expand its therapeutic applications. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of HAL-PDT.
References
- 1. scispace.com [scispace.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Red versus blue light illumination in this compound photodynamic therapy: the influence of light color and irradiance on the treatment outcome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. Evaluation of the effect of 5-aminolevulinic acid hexyl ester (H-ALA) PDT on EBV LMP1 protein expression in human nasopharyngeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [mdpi.com]
- 10. Photodynamic treatment with hexyl-aminolevulinate mediates reversible thiol oxidation in core oxidative stress signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomized study of hexaminolevulinate photodynamic therapy in patients with cervical intraepithelial neoplasia 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term outcome of photodynamic therapy with hexyl aminolevulinate, 5-aminolevulinic acid nanoemulsion and methyl aminolevulinate for low-risk Basal Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodynamic therapy with topical methyl- and hexylaminolevulinate for prophylaxis and treatment of UV-induced SCC in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.tuni.fi [researchportal.tuni.fi]
- 16. Hexyl aminolevulinate, 5-aminolevulinic acid nanoemulsion and methyl aminolevulinate in photodynamic therapy of non-aggressive basal cell carcinomas: A non-sponsored, randomized, prospective and double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Intracellular Synthesis of Protoporphyrin IX from Hexyl 5-Aminolevulinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl 5-aminolevulinate (HAL) is a lipophilic prodrug and a derivative of 5-aminolevulinic acid (ALA).[1][2] It is not directly converted into Protoporphyrin IX (PpIX) through a benchtop chemical synthesis. Instead, HAL is administered to biological systems, where it readily crosses cell membranes and is intracellularly metabolized into the photosensitizer PpIX via the heme biosynthesis pathway.[2][3] This process is central to its application in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS), as many tumor cells exhibit altered enzymatic activity that leads to a preferential accumulation of PpIX compared to normal cells.[4][5] This guide provides an in-depth overview of this biological synthesis, presenting quantitative data on PpIX production, detailed experimental protocols for its quantification and functional assessment, and visualizations of the underlying biochemical pathways and experimental workflows.
The Biochemical Synthesis Pathway: From HAL to PpIX
The synthesis of PpIX from HAL is a multi-step enzymatic process that occurs across the cytoplasm and mitochondria of the cell.[3][6]
-
Cellular Uptake and Hydrolysis: Due to its higher lipophilicity compared to ALA, HAL more efficiently diffuses across the cell membrane.[2][7] Once inside the cell, ubiquitous intracellular esterases hydrolyze the hexyl ester, releasing 5-aminolevulinic acid (ALA).[1]
-
Cytoplasmic Conversion: Two molecules of the newly formed ALA are condensed by the enzyme ALA dehydratase (ALAD) to form porphobilinogen (PBG).[8][9]
-
Assembly of the Tetrapyrrole: Four molecules of PBG are then sequentially polymerized by hydroxymethylbilane synthase (HMBS) , also known as porphobilinogen deaminase, to form the linear tetrapyrrole, hydroxymethylbilane.[9][10]
-
Cyclization and Isomerization: Uroporphyrinogen III synthase (UROS) catalyzes the cyclization and inversion of one of the pyrrole rings to form uroporphyrinogen III.[10][11]
-
Decarboxylation: The enzyme uroporphyrinogen decarboxylase (UROD) then removes the four carboxyl groups from the acetic acid side chains to yield coproporphyrinogen III.[3][11]
-
Mitochondrial Translocation and Oxidation: Coproporphyrinogen III translocates into the mitochondrial intermembrane space.[3][12] Here, coproporphyrinogen oxidase (CPOX) catalyzes the oxidative decarboxylation of two propionate side chains to form vinyl groups, resulting in protoporphyrinogen IX.[3][11]
-
Final Oxidation to PpIX: The final step in this synthesis is the six-electron oxidation of protoporphyrinogen IX by protoporphyrinogen oxidase (PPOX) , located on the outer surface of the inner mitochondrial membrane, to form the fluorescent and photoactive Protoporphyrin IX.[3][11]
In normal cells, the enzyme ferrochelatase (FECH) rapidly inserts a ferrous iron (Fe²⁺) into PpIX to form non-photosensitive heme.[9][13] However, in many cancer cells, a combination of lower FECH activity and high expression of ALA influx transporters leads to the selective accumulation of PpIX, which forms the basis of its diagnostic and therapeutic utility.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heme Synthesis [library.med.utah.edu]
- 7. Topical application of 5-aminolevulinic acid hexyl ester and 5-aminolevulinic acid to normal nude mouse skin: differences in protoporphyrin IX fluorescence kinetics and the role of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
Hexyl 5-aminolevulinate (HAL): A Technical Guide to Cellular Uptake, Metabolism, and Application
For Researchers, Scientists, and Drug Development Professionals
Hexyl 5-aminolevulinate (HAL), a lipophilic hexyl ester of 5-aminolevulinic acid (ALA), serves as a potent precursor for the photosensitizer Protoporphyrin IX (PpIX).[1][2] Its enhanced lipophilicity compared to ALA facilitates improved cellular penetration, leading to more rapid and effective PpIX accumulation in malignant tissues.[3][4] This property has established HAL as a significant agent in photodynamic therapy (PDT) and photodiagnosis (PDD), particularly for the detection and treatment of bladder cancer and other malignancies.[5][6] This guide provides an in-depth examination of the cellular mechanisms governing HAL's efficacy, detailed experimental protocols, and a summary of quantitative data to support further research and development.
Cellular Uptake Mechanism
The primary advantage of HAL over its parent compound, ALA, lies in its distinct and more efficient mechanism of cellular uptake. Due to its esterification with an aliphatic alcohol, HAL exhibits increased lipophilicity, allowing it to bypass the specific transporters required by ALA.[3][7]
-
HAL Uptake: Studies have shown that HAL is primarily taken up by cells via simple diffusion across the cell membrane.[7] Its lipophilic nature allows it to readily partition into and move through the lipid bilayer.
-
ALA Uptake: In contrast, the more hydrophilic ALA molecule relies on active transport mechanisms, such as BETA transporters (including GABA carriers), for cellular entry.[7][8] This reliance on transporters can be a rate-limiting step.
This difference in uptake mechanism means that HAL is not subject to inhibition by beta-amino acids and can achieve higher intracellular concentrations more rapidly than ALA, especially in cells where transporter expression may be limited.[8]
Intracellular Metabolism to Protoporphyrin IX (PpIX)
Once inside the cell, HAL acts as a prodrug, undergoing enzymatic conversion to enter the natural heme biosynthesis pathway, which ultimately leads to the accumulation of the photoactive compound PpIX.[3][9]
-
Hydrolysis: In the cytosol, ubiquitous cellular esterases cleave the hexyl ester bond of HAL, releasing free 5-aminolevulinic acid (ALA) and hexanol.[9][10]
-
Heme Synthesis Pathway: The newly formed ALA enters the heme synthesis pathway. A series of enzymatic reactions, starting in the cytosol and concluding in the mitochondria, convert ALA into PpIX.[11][12] In many cancer cells, a relative deficiency in the enzyme ferrochelatase (which converts PpIX to heme) leads to a preferential accumulation of fluorescent PpIX compared to normal cells.[2]
Quantitative Analysis of HAL-Induced PpIX Production
The efficiency of HAL in generating PpIX has been quantified in numerous studies. The tables below summarize key findings from in vitro and ex vivo/in vivo experiments, highlighting the concentrations, incubation times, and resulting PpIX levels or therapeutic outcomes.
Table 1: Summary of Quantitative Data from In Vitro Studies
| Cell Line(s) | HAL Concentration | Incubation Time | Key Findings & Quantitative Data | Reference |
|---|---|---|---|---|
| WiDr, NHIK 3025 | ~0.1-10 µM | Not specified | Produced equivalent PpIX induction to 5-ALA at concentrations ~100-fold lower. | [13] |
| L1210, Bone Marrow | 2.5 - 100 µM | 4 hours | Dose-dependent induction of PpIX production. | [14] |
| SW480, HT29, CaCo2 | 0.012 - 0.6 mmol/L | 3 hours | HAL induced significantly higher PpIX levels in adenocarcinoma cells compared to ALA. | [15] |
| Five cancer cell lines | 20 µM | 3 hours | Sufficient PpIX production for effective PDT cell killing with light doses of 0.2 to 1.4 J/cm². | [16] |
| HT1197 (cancer), HFFF2 (normal) | 50 µM | 2 hours | HAL led to significantly higher PpIX fluorescence in cancer cells vs. normal cells at 37°C. |[2] |
Table 2: Summary of Quantitative Data from Ex Vivo & In Vivo Studies
| Model / Tissue | HAL Concentration | Application Time | Key Findings & Quantitative Data | Reference |
|---|---|---|---|---|
| Nude mouse skin | 0.5 - 40% | 10 minutes | ALA induced higher PpIX production than HAL at short application times. | [17] |
| Nude mouse skin | Not specified | 24 hours | HAL induced slightly more PpIX fluorescence than ALA. | [17] |
| Cervical Intraepithelial Neoplasia (CIN) | 4 mmol/L & 10 mmol/L | 5 - 720 minutes | Peak PpIX fluorescence reached at 180-540 minutes; 10 mmol/L was significantly higher than 4 mmol/L in CIN tissue. | [18] |
| Human Meningioma | 20 mg/kg (oral 5-ALA) | 2-4 hours | While not HAL, provides context for PpIX levels: average tumor PpIX concentration was 1.694 µg/mL vs. <0.01 µg/mL in normal dura. |[19] |
Key Experimental Protocols
Detailed and reproducible protocols are critical for studying HAL's properties. Below are representative methodologies for in vitro and in vivo assessment.
Protocol 1: In Vitro Measurement of HAL-Induced PpIX Fluorescence
This protocol describes a method for quantifying PpIX production in cultured cancer cells following incubation with HAL.
Methodology Details:
-
Cell Culture: Plate human cancer cells (e.g., HT1197 bladder cancer, SW480 colon adenocarcinoma) in multi-well plates and grow to 70-80% confluency.[2][15]
-
HAL Preparation: Prepare a fresh stock solution of HAL (e.g., 10 mM) in a suitable solvent like PBS, adjusting the pH as needed (e.g., pH 6.0). Sterilize by filtration.[16]
-
Incubation: Remove the growth medium from cells and replace it with serum-free medium containing the desired final concentration of HAL (e.g., 20-50 µM). Incubate for a specified period (e.g., 2-4 hours) under standard cell culture conditions, protected from light.[2][16]
-
Fluorescence Measurement:
-
Fluorescence Microscopy: After incubation, wash the cells with PBS to remove extracellular HAL. Add fresh medium or PBS and visualize using a fluorescence microscope equipped with a blue light excitation source (e.g., 405 nm) and a red emission filter (e.g., >600 nm). Quantify the fluorescence intensity per cell using image analysis software.[2]
-
Spectrofluorometry: Wash cells as above, then lyse them in a suitable buffer. Centrifuge to pellet debris and measure the fluorescence of the supernatant using a spectrofluorometer (Excitation ~405 nm, Emission scan ~600-700 nm, with a peak at ~635 nm). Normalize fluorescence to total protein content (e.g., using a Bradford or BCA assay).[20]
-
Downstream Cellular Signaling in HAL-PDT
The metabolic product of HAL, PpIX, is not cytotoxic on its own. Its therapeutic effect is realized upon activation by light of a specific wavelength (blue or red light) in the presence of oxygen, a process known as photodynamic therapy (PDT).[21][22]
-
Photoactivation and ROS Generation: Light absorption excites PpIX to a triplet state, which transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[23][24]
-
Induction of Cell Death: The massive oxidative stress induced by ROS damages key cellular components, including mitochondria, lysosomes, and the plasma membrane.[25] This damage triggers multiple cell death pathways:
-
Stress and Survival Pathways: Sub-lethal ROS levels can also activate cellular stress-response and survival pathways. These pathways can, in some cases, contribute to PDT resistance and are key targets for combination therapies.[28] Activated pathways include:
References
- 1. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, this compound, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The effects of 5-aminolevulinic acid esters on protoporphyrin IX production in human adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Topical application of 5-aminolevulinic acid hexyl ester and 5-aminolevulinic acid to normal nude mouse skin: differences in protoporphyrin IX fluorescence kinetics and the role of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and selectivity of porphyrin synthesis after topical application of hexaminolevulinate in patients with cervical intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 23. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NRF2 modulates WNT signaling pathway to enhance photodynamic therapy resistance in oral leukoplakia | EMBO Molecular Medicine [link.springer.com]
Spectroscopic Properties of Hexyl 5-aminolevulinate-Induced Protoporphyrin IX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Protoporphyrin IX (PpIX) induced by the administration of Hexyl 5-aminolevulinate (HAL). This compound, a more lipophilic derivative of 5-aminolevulinic acid (ALA), serves as a prodrug that leads to the accumulation of the photosensitizer PpIX within malignant cells.[1][2][3] This preferential accumulation, combined with the distinct spectroscopic signature of PpIX, forms the basis of its use in photodynamic therapy (PDT) and fluorescence-guided surgery.[2][4][5]
Introduction to HAL-Induced PpIX
This compound (HAL) is a precursor in the heme biosynthesis pathway.[1] Exogenous administration of HAL bypasses the natural feedback regulation of this pathway, leading to an overproduction and accumulation of PpIX in cancer cells.[6][7] This is attributed to differences in enzymatic activity, such as lower ferrochelatase activity, in neoplastic tissues compared to healthy tissues.[7][8] The higher lipophilicity of HAL compared to ALA allows for enhanced penetration through cell membranes, resulting in greater PpIX accumulation at lower concentrations.[1]
Upon excitation with light of a specific wavelength, typically in the blue region of the spectrum (~400-405 nm), PpIX emits a characteristic red fluorescence.[1][6] This fluorescence can be harnessed for photodynamic diagnosis (PDD) to visualize tumor margins.[9][10] Furthermore, the absorbed light energy can be transferred to molecular oxygen to generate reactive oxygen species (ROS), which are cytotoxic and form the therapeutic basis of PDT.[11]
Spectroscopic Characteristics of PpIX
The spectroscopic behavior of PpIX is central to its clinical utility. Key properties include its absorption and fluorescence emission spectra.
Absorption and Emission Spectra
Protoporphyrin IX exhibits a strong absorption band in the blue region of the electromagnetic spectrum, known as the Soret band, with a maximum peak around 405 nm.[6] Weaker absorption bands, called Q-bands, are present at longer wavelengths. The fluorescence emission spectrum of PpIX is characterized by two main peaks, with the most prominent one typically observed around 635 nm and a smaller peak near 700-705 nm.[4][6]
Table 1: Summary of Quantitative Spectroscopic Data for HAL-Induced PpIX
| Spectroscopic Parameter | Value | Reference |
| Absorption Maximum (Soret Band) | ~405 nm | [6] |
| Primary Fluorescence Emission Peak | ~635 nm | [4][6][12] |
| Secondary Fluorescence Emission Peak | ~700-705 nm | [6] |
Experimental Protocols
Accurate and reproducible measurement of HAL-induced PpIX fluorescence is critical for both research and clinical applications. Below are detailed methodologies for key experiments.
In Vitro Induction and Measurement of PpIX Fluorescence in Cell Culture
This protocol describes the induction of PpIX in cancer cell lines using HAL and subsequent measurement of its fluorescence.
Materials:
-
Cancer cell line (e.g., bladder cancer cell lines HT1197 or AY-27)[1][3]
-
Non-cancerous cell line for control (e.g., HFFF2)[1]
-
Cell culture medium and supplements
-
This compound (HAL) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or a fluorescence plate reader
-
Incubator (37 °C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer and control cells in appropriate culture vessels (e.g., 96-well plates or chamber slides) and allow them to adhere overnight in an incubator.
-
HAL Incubation: Prepare a working solution of HAL in the cell culture medium. A typical concentration to start with is 20 µM.[13] Remove the old medium from the cells and add the HAL-containing medium.
-
Incubation: Incubate the cells with HAL for a specific period, for instance, 2 to 3 hours, at 37 °C and 5% CO2.[1][13]
-
Washing: After incubation, remove the HAL-containing medium and wash the cells gently with PBS to remove any extracellular HAL.
-
Fluorescence Measurement:
-
Microscopy: If using a fluorescence microscope, excite the cells with blue light (e.g., 405 nm) and capture the red fluorescence emission (e.g., using a long-pass filter above 600 nm).
-
Plate Reader: If using a fluorescence plate reader, set the excitation wavelength to ~405 nm and the emission wavelength to ~635 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the values between the cancer cells and the control cells.
In Vivo Measurement of PpIX Fluorescence
This protocol outlines the procedure for measuring HAL-induced PpIX fluorescence in an animal model.
Materials:
-
Animal model with induced tumors (e.g., rats with orthotopic bladder tumors)[4]
-
This compound (HAL) solution for administration (e.g., 8 mM intravesical instillation)[4]
-
Fiber optic-based fluorescence spectroscopy system
-
Anesthesia for the animal
Procedure:
-
Animal Preparation: Anesthetize the animal according to the approved institutional animal care protocols.
-
HAL Administration: Administer HAL to the animal. For bladder cancer models, this can be done via intravesical instillation for a duration of 1 hour.[4]
-
Fluorescence Measurement:
-
Position the fiber optic probe on the tissue of interest (tumor and adjacent normal tissue).
-
Illuminate the tissue with an excitation light source (e.g., 405 nm).
-
Collect the emitted fluorescence and reflectance spectra using a spectrometer.
-
-
Data Analysis: Analyze the collected spectra to determine the fluorescence intensity of PpIX, often by subtracting the tissue autofluorescence background.[6] Correlate the fluorescence intensity with the tissue type (tumor vs. normal).
Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the enzymatic steps involved in the conversion of HAL to the fluorescent photosensitizer PpIX.
Caption: Simplified heme biosynthesis pathway showing HAL conversion to PpIX.
Experimental Workflow for Fluorescence Spectroscopy
This diagram outlines the general workflow for measuring HAL-induced PpIX fluorescence.
Caption: General experimental workflow for PpIX fluorescence spectroscopy.
Factors Influencing PpIX Fluorescence
Several factors can influence the intensity and kinetics of HAL-induced PpIX fluorescence. These include:
-
HAL Concentration and Incubation Time: The amount of PpIX produced is dependent on both the concentration of HAL administered and the duration of incubation.[14]
-
Cell Type: Different cancer cell lines can exhibit varying levels of PpIX accumulation, potentially due to differences in their metabolic activity and expression of enzymes in the heme pathway.[1]
-
Photobleaching: Upon exposure to excitation light, PpIX can undergo photodegradation, leading to a decrease in fluorescence intensity. This phenomenon, known as photobleaching, is an important consideration during measurements and therapy.[4][15]
-
Cellular Microenvironment: The local environment of the cells can impact PpIX accumulation and fluorescence characteristics.[16]
Conclusion
The distinct spectroscopic properties of HAL-induced PpIX make it a valuable tool in oncology for both diagnostic and therapeutic purposes. A thorough understanding of its absorption and fluorescence characteristics, coupled with standardized experimental protocols, is essential for researchers, scientists, and drug development professionals working to advance the clinical applications of this promising photosensitizer. Further research into the factors that modulate PpIX fluorescence will continue to optimize its use in personalized medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing PDT efficacy in NMIBC: Efflux inhibitor mediated improvement of PpIX levels and efficacy of the combination of PpIX-PDT and SO-cleavable prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hexyl 5-Aminolevulinate: Hydrochloride Salt versus Free Base Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl 5-aminolevulinate (HAL), a potent precursor for the photosensitizer Protoporphyrin IX (PpIX), is a critical component in the field of photodynamic therapy (PDT) and fluorescence-guided surgery. This technical guide provides a comprehensive comparison of the two principal forms of this compound: the hydrochloride salt (this compound HCl) and the free base. A detailed analysis of their physicochemical properties, stability, solubility, and bioavailability is presented to inform researchers and drug development professionals on the optimal choice of form for specific preclinical and clinical applications. This document also includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with a visual representation of the key signaling pathways involved in HAL-PDT.
Introduction
5-Aminolevulinic acid (ALA) and its derivatives have revolutionized the field of photodynamic therapy by harnessing the endogenous heme synthesis pathway to selectively accumulate the photosensitizer PpIX in neoplastic cells.[1][2] this compound, an ester of ALA, exhibits enhanced lipophilicity, leading to improved cellular uptake and more efficient PpIX production compared to ALA itself.[3][4] This compound is primarily available and utilized in its hydrochloride salt form for clinical applications.[5] However, understanding the distinct characteristics of the free base form is crucial for optimizing formulation development, drug delivery, and therapeutic efficacy. This guide aims to provide a thorough technical comparison of this compound hydrochloride and its free base counterpart.
Physicochemical Properties
The chemical form of an active pharmaceutical ingredient (API) significantly influences its physical and chemical properties, which in turn affect its formulation, stability, and biological activity. The key differences between the hydrochloride salt and the free base of this compound are summarized in the table below.
| Property | This compound Hydrochloride | This compound Free Base | References |
| Molecular Formula | C₁₁H₂₂ClNO₃ | C₁₁H₂₁NO₃ | [6] |
| Molecular Weight | 251.75 g/mol | 215.29 g/mol | [6] |
| Appearance | White to off-white solid powder | Likely an oil or low-melting solid | [5] |
| Melting Point | 140 °C | Not available (expected to be lower than the salt form) | [7] |
| CAS Number | 140898-91-5 | 140898-97-1 | [5] |
Stability and Solubility
The stability and solubility of a photosensitizer precursor are paramount for its successful formulation and clinical application. Generally, the hydrochloride salt of an amine offers superior stability and aqueous solubility compared to its free base form.[8][9][10]
Stability: The hydrochloride salt of this compound is more stable, particularly in solution.[8] The protonated amine group in the salt form is less susceptible to oxidation and other degradation pathways.[8] The free base, with its exposed primary amine, is more prone to degradation, which can impact the shelf-life and efficacy of the final product.
Solubility: A significant difference between the two forms lies in their solubility profiles. The hydrochloride salt is readily soluble in aqueous solutions, a critical attribute for intravesical instillation and other clinical applications where an aqueous formulation is required.[11][12] Conversely, the free base is expected to have limited aqueous solubility but higher solubility in organic solvents and lipids. This property could be advantageous for formulating lipid-based delivery systems to enhance skin penetration for topical applications.
| Solvent | This compound Hydrochloride | This compound Free Base (Estimated) | References |
| Water | Soluble (100 mg/mL) | Poorly soluble | [11] |
| DMSO | Soluble (≥ 100 mg/mL) | Highly soluble | [11] |
| Ethanol | Soluble | Highly soluble | [12] |
| Lipids/Oils | Poorly soluble | Highly soluble | Inferred from lipophilicity |
Bioavailability
The bioavailability of this compound is intrinsically linked to its lipophilicity and ability to permeate cell membranes. As a more lipophilic derivative of ALA, HAL demonstrates enhanced cellular uptake.[3]
-
Hydrochloride Salt: Despite its higher water solubility, the hydrochloride salt can readily dissociate in biological fluids to release the lipophilic free base, which can then efficiently cross cell membranes.
-
Free Base: The free base form, being inherently more lipophilic, is expected to exhibit superior passive diffusion across biological membranes. This characteristic is particularly beneficial for topical and transdermal delivery systems where penetration through the stratum corneum is the rate-limiting step.
Experimental Protocols
Synthesis of this compound Free Base from Hydrochloride Salt
Objective: To prepare the free base of this compound from its hydrochloride salt.
Materials:
-
This compound hydrochloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve a known quantity of this compound hydrochloride in deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate while gently swirling. Continue addition until effervescence ceases, indicating that the acid has been neutralized.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free base.
In Vitro Cytotoxicity Assay for Photodynamic Therapy
Objective: To determine the phototoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., human bladder cancer cell line T24)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
This compound (hydrochloride or free base)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Light source with appropriate wavelength (e.g., 410 nm or 635 nm)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it to various concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a control group with no compound.
-
Incubate the cells for a specific period (e.g., 4 hours) to allow for the conversion of HAL to PpIX.
-
Wash the cells with PBS to remove the excess compound.
-
Add fresh medium to the wells.
-
Expose the cells to a specific light dose from the light source. Keep a set of plates in the dark as a control for dark toxicity.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using the MTT assay or another suitable method.
-
Calculate the percentage of cell viability for each concentration and light dose.
In Vivo Photodynamic Therapy in a Murine Bladder Cancer Model
Objective: To evaluate the in vivo efficacy of HAL-PDT in a preclinical bladder cancer model.
Materials:
-
Female immunodeficient mice
-
Orthotopic bladder cancer cells (e.g., MB49)
-
This compound hydrochloride solution
-
Anesthetic agent
-
Catheter
-
Fiber optic light delivery system
-
Laser with appropriate wavelength (e.g., 635 nm)
Procedure:
-
Anesthetize the mice.
-
Instill the bladder cancer cells into the bladder via a catheter to establish the tumor model.
-
Allow the tumors to grow for a specified period (e.g., 7-14 days).
-
Anesthetize the tumor-bearing mice.
-
Instill the this compound hydrochloride solution into the bladder via a catheter and retain for a specific duration (e.g., 1 hour).
-
Empty the bladder.
-
After a defined time interval to allow for optimal PpIX accumulation, insert the fiber optic into the bladder via the catheter.
-
Deliver a specific light dose to the bladder wall.
-
Monitor the mice for tumor response, survival, and any adverse effects over time.
-
At the end of the study, euthanize the mice and collect the bladders for histological analysis.
Signaling Pathways in HAL-PDT
Photodynamic therapy with this compound induces cell death primarily through the generation of reactive oxygen species (ROS), which triggers a cascade of cellular events leading to apoptosis, necrosis, and autophagy.[13][14]
Heme Biosynthesis Pathway
The initial step in HAL-PDT is the cellular uptake of HAL and its subsequent conversion into the photosensitizer PpIX through the heme biosynthesis pathway.
References
- 1. Protection by Bcl-2 against apoptotic but not autophagic cell death after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 4. mattek.com [mattek.com]
- 5. medkoo.com [medkoo.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmaoffer.com [pharmaoffer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Research and Discovery of Hexyl 5-aminolevulinate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need to Improve on a Promising Molecule
The field of photodynamic therapy (PDT) and photodiagnosis (PDD) was significantly advanced by the use of 5-aminolevulinic acid (5-ALA), a natural precursor in the heme biosynthetic pathway.[1][2] Exogenous administration of 5-ALA leads to the accumulation of the potent photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells.[1][2][3] This preferential accumulation allows for either the destruction of cancer cells with light (PDT) or their visualization via fluorescence (PDD).[4][5][6]
However, the clinical utility of 5-ALA was hampered by its physicochemical properties. As a hydrophilic, zwitterionic molecule, 5-ALA exhibits poor penetration across biological membranes, particularly the lipophilic stratum corneum and cell membranes.[7][8] This limitation necessitated the use of high concentrations and long incubation times to achieve clinically effective intracellular PpIX levels. To overcome this hurdle, researchers began to explore more lipophilic derivatives, leading to the synthesis of 5-ALA esters. The primary hypothesis was that by masking the carboxylic acid group, the resulting ester would more readily diffuse across cell membranes. Among these, Hexyl 5-aminolevulinate (HAL), the hexyl ester of 5-ALA, emerged as a highly promising candidate.[3][9][10]
Synthesis and Physicochemical Properties
The core innovation of HAL lies in its chemical modification. Early research focused on straightforward esterification reactions to improve lipophilicity.
General Synthesis Protocol
While specific industrial synthesis methods are proprietary, a general laboratory-scale synthesis of HAL hydrochloride involves the esterification of 5-aminolevulinic acid with hexanol, typically under acidic conditions.
Reagents:
-
5-Aminolevulinic acid hydrochloride
-
n-Hexanol
-
Acid catalyst (e.g., hydrogen chloride, thionyl chloride)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
Methodology:
-
5-aminolevulinic acid hydrochloride is suspended in an excess of n-hexanol.
-
An acid catalyst is introduced to facilitate the Fischer esterification reaction. This is often achieved by bubbling dry hydrogen chloride gas through the mixture or by the dropwise addition of thionyl chloride.
-
The reaction mixture is stirred, often at a controlled temperature (e.g., room temperature to gentle reflux), for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the excess hexanol and solvent are removed under reduced pressure.
-
The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield this compound hydrochloride as a white to off-white solid.[11]
Physicochemical Data
The esterification significantly alters the molecule's properties, enhancing its lipophilicity and, consequently, its ability to penetrate cell membranes.
| Property | 5-Aminolevulinic acid (5-ALA) HCl | This compound (HAL) HCl | Reference(s) |
| Molecular Formula | C₅H₉NO₃ · HCl | C₁₁H₂₁NO₃ · HCl | [11] |
| Molecular Weight | 167.59 g/mol | 251.75 g/mol | [11] |
| Appearance | White crystalline solid | White to beige powder | [11] |
| Lipophilicity | Low (hydrophilic) | High (lipophilic) | [3][9][12] |
| Aqueous Solubility | High | Moderate | [11][12] |
Mechanism of Action: Leveraging the Heme Synthesis Pathway
The therapeutic and diagnostic action of HAL is entirely dependent on its conversion to PpIX within the target cells.
Once HAL penetrates the cell membrane, it is rapidly hydrolyzed by intracellular esterases back into 5-ALA and hexanol.[3][13][14] This liberated 5-ALA then enters the heme synthesis pathway. A series of enzymatic steps convert 5-ALA into PpIX. In cancer cells, there is often a metabolic imbalance, specifically lower activity of the enzyme ferrochelatase, which is responsible for converting PpIX into heme.[3] This enzymatic bottleneck, combined with the increased influx of the 5-ALA precursor, leads to a significant and selective accumulation of fluorescent PpIX in malignant cells compared to healthy tissue.[3][13][14] When illuminated with blue light (around 400-410 nm), the accumulated PpIX emits a strong red fluorescence, allowing for clear visualization of tumorous tissue.[6][13][14]
Caption: Intracellular conversion of HAL to the fluorescent agent PpIX.
Preclinical Research: Establishing Superiority
Early preclinical studies were crucial in demonstrating HAL's advantages over the parent compound, 5-ALA. These studies focused on comparing the efficiency of PpIX production in both cancer and normal cells.
In Vitro Studies
Initial cell-based assays provided the first quantitative evidence of HAL's enhanced efficacy. Studies using various cancer cell lines consistently showed that HAL could induce PpIX production at concentrations up to 100-fold lower than that required for 5-ALA to achieve the same effect.[12][15]
| Cell Line | Drug | Concentration for Max PpIX | Relative Efficacy vs. 5-ALA | Reference(s) |
| Murine Melanoma (B-16) | 5-ALA | 0.3 mM | 1x (Baseline) | [10] |
| h-ALA | 0.075 mM | ~4x | [10] | |
| Human B-cell Leukemia (Reh) | 5-ALA | >1 mM (est.) | 1x (Baseline) | [15] |
| Hexyl-ALA | ~0.01 mM (est.) | ~100x | [15] | |
| Human Carcinoma (WiDr) | 5-ALA | N/A | 1x (Baseline) | [12] |
| Hexyl-ALA | N/A | ~100x | [12] |
In Vitro Experimental Protocol: PpIX Fluorescence Assay
Objective: To quantify and compare the intracellular accumulation of PpIX in cultured cells after incubation with 5-ALA versus HAL.
Methodology:
-
Cell Culture: Human bladder cancer cells (e.g., 5637) and normal urothelial cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂ until they reach 70-80% confluency.
-
Drug Preparation: Stock solutions of 5-ALA and HAL hydrochloride are prepared in a serum-free medium and sterile-filtered. Serial dilutions are made to achieve the desired final concentrations (e.g., ranging from 0.01 mM to 1.0 mM).
-
Incubation: The culture medium is removed from the cells, which are then washed with phosphate-buffered saline (PBS). The prepared drug solutions are added to the respective wells, and the cells are incubated for a set period (e.g., 4 hours) in the dark.
-
Fluorescence Measurement:
-
After incubation, the drug-containing medium is removed, and cells are washed again with PBS.
-
Cells can be lysed using a suitable buffer, and the PpIX fluorescence in the lysate is measured using a spectrofluorometer (Excitation: ~405 nm, Emission: ~635 nm).
-
Alternatively, intact cells can be analyzed via flow cytometry or fluorescence microscopy to assess PpIX levels on a per-cell basis.
-
-
Data Analysis: Fluorescence intensity is normalized to the total protein content (for lysates) or cell number. A dose-response curve is generated to determine the concentration required to achieve maximal or half-maximal PpIX accumulation.
Caption: Typical experimental workflow for in vitro PpIX fluorescence assays.
Early Clinical Discovery: Application in Bladder Cancer
The promising preclinical data propelled HAL into early clinical trials, with a primary focus on improving the diagnosis of non-muscle-invasive bladder cancer (NMIBC), particularly the flat, difficult-to-detect lesions known as carcinoma in situ (CIS).[13][16][17] The standard diagnostic procedure, white-light cystoscopy (WLC), was known to miss a significant number of these lesions.
Clinical Trial Protocol: HAL-based Photodynamic Diagnosis
Objective: To evaluate the safety and efficacy of HAL-based blue-light cystoscopy (BLC) as an adjunct to WLC for the detection of NMIBC.
Methodology:
-
Patient Selection: Patients with known or suspected bladder cancer were enrolled in early multicenter studies.[13][16]
-
Drug Administration: A solution of 8 mM HAL hydrochloride (Hexvix®) was instilled into the patient's bladder via a catheter.[1]
-
Incubation: The solution was retained in the bladder for a standardized period, typically around 60 minutes, to allow for absorption and conversion to PpIX in the urothelial cells.[3]
-
Cystoscopy Procedure:
-
The bladder was emptied and then examined using a cystoscope capable of switching between standard white light and blue light (wavelength ~380-440 nm).
-
First, the entire bladder was meticulously inspected under white light, and any suspicious lesions were mapped and biopsied.
-
The light source was then switched to blue light. Areas emitting red fluorescence (indicating PpIX accumulation) were mapped and biopsied, especially if they were not suspicious under white light.
-
-
Endpoint Analysis: All biopsies were sent for histopathological analysis. The primary endpoint was the detection rate of tumors (especially CIS) with BLC compared to WLC alone.
Caption: Clinical workflow for HAL-assisted photodynamic diagnosis of bladder cancer.
Key Clinical Findings
Early multicenter phase III trials provided compelling evidence of HAL's clinical benefit.
| Finding | White-Light Cystoscopy (WLC) | HAL Blue-Light Cystoscopy (BLC) | Improvement with BLC | Reference(s) |
| CIS Patient Detection | 68% | 96% | +28% | [13][14] |
| Additional CIS Lesions Detected | - | Detected 34% more CIS lesions | - | [17] |
| Patients with Better Treatment | - | - | 17% of patients received more complete treatment due to improved detection | [13] |
| False Positives | 6.7% | 4.9% | Lower false positive rate | [17] |
These studies consistently demonstrated that HAL-based BLC detected significantly more NMIBC, particularly CIS lesions, than WLC alone, leading to more accurate diagnosis and complete treatment for a substantial fraction of patients.[13][14][17]
Conclusion
The early research and discovery of this compound represent a landmark achievement in targeted molecular diagnostics. Through rational chemical design, researchers successfully overcame the significant delivery limitations of 5-ALA. The esterification strategy created a lipophilic prodrug that efficiently enters target cells, leading to a vastly more effective accumulation of the photosensitizer PpIX. Rigorous preclinical and clinical studies validated this approach, establishing HAL-assisted blue-light cystoscopy as a superior method for detecting bladder cancer, especially the aggressive and often-missed carcinoma in situ. This foundational work paved the way for its worldwide approval and integration into the standard of care for managing bladder cancer.
References
- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 2. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexaminolevulinate hydrochloride in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical application of 5-aminolevulinic acid hexyl ester and 5-aminolevulinic acid to normal nude mouse skin: differences in protoporphyrin IX fluorescence kinetics and the role of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic Diagnosis Mediated by 5-Aminolevulinic Acid for Urinary Bladder Cancer | Radiology Key [radiologykey.com]
- 10. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexaminolevulinate = 98 HPLC 140898-91-5 [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, this compound, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hexvix blue light fluorescence cystoscopy – a promising approach in superficial bladder tumors diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evidence for Hexyl 5-Aminolevulinate Photosensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evidence supporting the photosensitizing capabilities of Hexyl 5-aminolevulinate (HAL). A lipophilic derivative of 5-aminolevulinate (ALA), HAL serves as a precursor for the endogenous photosensitizer Protoporphyrin IX (PpIX).[1][2] Its enhanced cellular uptake, attributed to its lipophilicity, makes it a potent agent for photodynamic therapy (PDT), a treatment modality that utilizes light to activate a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS).[3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to facilitate further research and development in this field.
Core Mechanism of HAL-PDT
This compound passively diffuses across the cell membrane and is intracellularly hydrolyzed by esterases to 5-aminolevulinic acid. This molecule then enters the heme biosynthesis pathway, leading to a preferential accumulation of the photosensitive Protoporphyrin IX in malignant cells.[2] Upon illumination with light of a specific wavelength, PpIX is excited from its ground state to a triplet state. In the presence of molecular oxygen, this energy transfer generates highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[5][6] These ROS induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately triggering cell death via apoptosis, necrosis, or autophagy.[5][6][7]
Quantitative Data Summary
The efficacy of HAL-mediated PDT is influenced by several factors, including the cell line, HAL concentration, incubation time, and the parameters of the light source (wavelength, irradiance, and total light dose). The following tables summarize quantitative data from various in vitro studies.
Table 1: Cell Viability and Cytotoxicity of HAL-PDT
| Cell Line | HAL Concentration | Incubation Time | Light Wavelength (nm) | Irradiance (mW/cm²) | LD50 Light Dose (J/cm²) | Reference |
| AY-27 (Rat Bladder Carcinoma) | Not Specified | Not Specified | 630 | 36 | ~1.6 | [7] |
| AY-27 | 0.5 mM | 2 hours | 635 | 2.5 - 100 | Not Specified | [8] |
| A431 (Epidermoid Carcinoma) | 20 µM | 3 hours | 410 | 0.7, 3.5, 7.0 | ~0.2 | [1][9] |
| T24 (Bladder Carcinoma) | 20 µM | 3 hours | 410 | 0.7, 3.5, 7.0 | ~1.4 | [1][9] |
| WiDr (Colon Adenocarcinoma) | 20 µM | 3 hours | 410 | 0.7, 3.5, 7.0 | ~0.6 | [1][9] |
| A549 (Lung Carcinoma) | 20 µM | 3 hours | 410 | 0.7, 3.5, 7.0 | ~1.0 | [10] |
| HeLa S3 (Cervical Adenocarcinoma) | 20 µM | 3 hours | 410 | 0.7, 3.5, 7.0 | ~0.8 | [10] |
Table 2: Induction of Apoptosis and Necrosis by HAL-PDT
| Cell Line | HAL Concentration | Incubation Time | Light Wavelength (nm) | Light Dose (J/cm²) | Apoptosis (%) | Necrosis (%) | Method | Reference |
| AY-27 | Not Specified | Not Specified | 630 | 6 | ~10 | Dominant | Flow Cytometry (Annexin V/PI) | [7] |
| SGT (Salivary Gland Adenocarcinoma) | Not Specified | Not Specified | Not Specified | Not Specified | Not Induced | Induced | Flow Cytometry, LDH Assay | [11][12] |
| A431 | 20 µM | 3 hours | 624 | Varied | More than with 410 nm | Not Specified | Caspase 3/7 Assay | [1] |
| T24 | 20 µM | 3 hours | 624 | Varied | More than with 410 nm | Not Specified | Caspase 3/7 Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for key experiments in HAL-PDT research.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
HAL Incubation: Replace the culture medium with a medium containing the desired concentration of HAL (e.g., 20 µM or 0.5 mM) and incubate for a specified period (e.g., 2-3 hours) in the dark.[1][8]
-
Washing: Remove the HAL-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh culture medium and illuminate the cells with a light source at the specified wavelength and irradiance for a predetermined duration to achieve the desired light dose.[1][8]
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours.[8]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14]
Apoptosis and Necrosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with HAL-PDT as described in the MTT assay protocol.
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 1-24 hours), collect both adherent and floating cells.[7]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15][17]
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS generation can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding and HAL Incubation: Prepare and incubate cells with HAL as previously described.
-
Probe Loading: After HAL incubation and washing, load the cells with DCFH-DA by incubating them in a medium containing the probe for 30-60 minutes.
-
Irradiation: Irradiate the cells as per the PDT protocol.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protoporphyrin IX (PpIX) Subcellular Localization
Fluorescence microscopy is used to visualize the intracellular distribution of HAL-induced PpIX.
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a petri dish.
-
HAL Incubation: Incubate the cells with HAL as described above.
-
Washing: Wash the cells with PBS to remove extracellular HAL.
-
Live-Cell Imaging: Mount the coverslips on a microscope slide with a drop of culture medium.
-
Confocal Microscopy: Visualize the intracellular PpIX fluorescence using a confocal laser scanning microscope. PpIX is typically excited with a laser at around 405 nm, and its emission is detected in the red spectrum (600-700 nm).[18][19] Co-staining with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be performed to determine the precise subcellular localization of PpIX.[20]
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways involved in HAL-PDT.
Caption: General experimental workflow for in vitro HAL-PDT studies.
Caption: Signaling pathways in HAL-mediated photodynamic therapy.
This technical guide serves as a foundational resource for professionals engaged in the research and development of photodynamic therapies. The compiled data and detailed protocols offer a practical framework for conducting further in vitro investigations into the photosensitizing effects of this compound. The visualized pathways provide a conceptual model for understanding the molecular mechanisms underlying HAL-PDT-induced cell death, paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the effect of 5-aminolevulinic acid hexyl ester (H-ALA) PDT on EBV LMP1 protein expression in human nasopharyngeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic treatment with hexyl-aminolevulinate mediates reversible thiol oxidation in core oxidative stress signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo induced hexylaminolevulinate destruction of rat bladder cells AY-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of red and green light for treating non-muscle invasive bladder cancer in rats using singlet oxygen-cleavable prodrugs with PPIX-PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Imaging of PPIX Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies on Hexyl 5-Aminolevulinate for Tumor Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl 5-aminolevulinate (HAL), a lipophilic ester derivative of the naturally occurring amino acid 5-aminolevulinic acid (ALA), is a promising photosensitizing agent for fluorescence-guided tumor imaging and photodynamic therapy.[1][2] Exogenously administered HAL leads to the preferential accumulation of the fluorescent molecule protoporphyrin IX (PpIX) in neoplastic tissues.[1] This selective accumulation forms the basis of its utility in oncology, allowing for enhanced visualization of tumor margins and potentially more complete surgical resection. This technical guide provides a comprehensive overview of the preclinical data on HAL for tumor imaging, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
Core Mechanism: The Protoporphyrin IX Biosynthesis Pathway
The efficacy of this compound (HAL) in tumor imaging hinges on its role as a prodrug that modulates the endogenous heme biosynthesis pathway, leading to the accumulation of the fluorescent photosensitizer, Protoporphyrin IX (PpIX).[1]
HAL, being more lipophilic than its parent compound 5-aminolevulinic acid (ALA), exhibits enhanced penetration across cellular membranes.[3] Once inside the cell, HAL is hydrolyzed by cellular esterases to release ALA. This exogenously supplied ALA bypasses the rate-limiting step of the heme synthesis pathway, which is the formation of ALA from glycine and succinyl-CoA, catalyzed by the enzyme ALA synthase (ALAS).
The subsequent steps of the pathway proceed within the cytoplasm and mitochondria. Two molecules of ALA are condensed to form porphobilinogen (PBG). Four molecules of PBG are then sequentially converted into hydroxymethylbilane, uroporphyrinogen III, and coproporphyrinogen III. Coproporphyrinogen III is then transported into the mitochondria where it is converted to protoporphyrinogen IX. The final step before the pathway branches is the oxidation of protoporphyrinogen IX to the highly fluorescent PpIX, a reaction catalyzed by protoporphyrinogen oxidase (PPOX).
In the final stage of heme synthesis, the enzyme ferrochelatase (FECH) incorporates a ferrous iron ion into the center of the PpIX molecule to form heme. It is hypothesized that in many tumor cells, the activity of ferrochelatase is relatively lower than the preceding enzymes in the pathway. This enzymatic imbalance, coupled with the increased influx of ALA from HAL, leads to a significant accumulation of PpIX in cancer cells compared to normal cells. The accumulated PpIX, when excited by light of a specific wavelength (typically in the blue region of the spectrum), emits a characteristic red fluorescence, enabling the visualization of tumor tissue.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies investigating the use of HAL for tumor imaging. These studies highlight the superior performance of HAL in inducing PpIX fluorescence compared to ALA and provide insights into its biodistribution.
Table 1: In Vitro PpIX Fluorescence in Cancer Cell Lines
| Cell Line | Cancer Type | HAL Concentration | Incubation Time (hours) | Fluorescence Increase vs. Control | Fluorescence Increase vs. ALA | Reference |
| SW1990 | Pancreatic | 1 mM | 4 | Not Reported | Stronger FI than 5-ALA | [4] |
| HT1197 | Bladder | 50 µM | 2 | Significant increase | Not Reported | [5] |
| U87MG | Glioblastoma | 1-3.3 mM | 4-24 | Dose-dependent increase | More efficient than 5-ALA-Hex | [6] |
| PC3 | Prostate | 1-3.3 mM | 4-24 | Dose-dependent increase | More efficient than 5-ALA-Hex | [6] |
| BT-474 | Breast | 0.1-1 mM | 24 | Dose-dependent increase | Not Reported | [7] |
| MDA-MB-231 | Breast | 0.1-1 mM | 24 | Dose-dependent increase | Not Reported | [7] |
FI: Fluorescence Intensity
Table 2: In Vivo Tumor-to-Background Ratios (TBR)
| Animal Model | Tumor Type | HAL Dose | Administration Route | Time Post-Administration (hours) | Tumor-to-Muscle Ratio | Reference |
| Nude Mice | Pancreatic (SW1990) | 50 mg/kg | Intraperitoneal | Not Reported | Red fluorescence observed in tumors | [4] |
| Nude Mice | Bladder (various) | Not Reported | Intravesical | Not Reported | Improved tumor detection vs. white light | [8] |
| Nude Mice | Skin (normal) | 20% topical | Topical | 1-24 | Higher PpIX in stratum corneum | [9] |
Table 3: Biodistribution of HAL-Induced PpIX
| Animal Model | Tumor Type | HAL Dose | Time Post-Administration (hours) | Organ with Highest PpIX Accumulation (besides tumor) | Tumor PpIX Accumulation (relative units) | Reference |
| Nude Mice | General | Not specified | 24 | Liver | >10-fold higher than liver | [10] |
| BALB/c Nude Mice | A375-hPD-L1 | 0.3-100 µg | 1.5 | Kidneys, Spleen | Dose-dependent | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical research. Below are generalized protocols for key experiments cited in the literature, which should be adapted to specific experimental conditions.
In Vitro PpIX Fluorescence Assay
-
Cell Culture: Human cancer cell lines (e.g., SW1990, HT1197) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
HAL Preparation: A stock solution of HAL is prepared, often with the aid of surfactants like Tween 80 or Kolliphor® HS 15 to enhance solubility in aqueous media.[4]
-
Incubation: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing the desired concentration of HAL (e.g., 50 µM to 3.3 mM) and incubated for various time points (e.g., 2, 4, 24 hours).[5][6]
-
Fluorescence Measurement: After incubation, cells are washed with phosphate-buffered saline (PBS). PpIX fluorescence is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[5] Excitation is typically performed with blue light (around 405 nm), and emission is detected in the red region of the spectrum (around 635 nm).
In Vivo Tumor Imaging in Animal Models
-
Animal Models: Immunocompromised mice (e.g., nude, BALB/c) are commonly used.[4][11] Tumors are established by subcutaneous or orthotopic injection of cancer cells.
-
HAL Administration: HAL is administered via various routes, including intraperitoneal injection or topical application, depending on the tumor model.[4][9] Dosages can range, for example, up to 50 mg/kg for systemic administration.[4]
-
Anesthesia: Animals are anesthetized before and during the imaging procedure, typically with isoflurane.
-
Imaging System: A whole-animal in vivo imaging system equipped with a sensitive CCD camera and appropriate filters for fluorescence detection is used.
-
Image Acquisition: At specific time points after HAL administration, animals are placed in the imaging system. Fluorescence images are acquired using an excitation light source (e.g., 405 nm) and an emission filter (e.g., >600 nm). A white light image is also taken for anatomical reference.
-
Data Analysis: The fluorescence intensity in the tumor and surrounding normal tissue is quantified using image analysis software. The tumor-to-background ratio is calculated to assess the specificity of PpIX accumulation.
Conclusion and Future Directions
Preclinical studies consistently demonstrate that this compound is a potent inducer of tumor-specific PpIX fluorescence, often outperforming its parent compound, 5-aminolevulinic acid. The enhanced lipophilicity of HAL facilitates its cellular uptake, leading to robust fluorescence signals in a variety of cancer models. The quantitative data, though variable across different studies and models, collectively support the potential of HAL as a valuable tool for fluorescence-guided surgery and photodynamic therapy.
Future preclinical research should focus on standardizing experimental protocols to allow for more direct comparison of results across different studies. Further investigation into the molecular mechanisms governing the differential accumulation of PpIX in various tumor subtypes will be crucial for optimizing the clinical application of HAL. Additionally, studies exploring the combination of HAL with other imaging modalities and therapeutic agents may open new avenues for cancer diagnosis and treatment.
References
- 1. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Solubilization of Hexyl Aminolevulinate by Surfactants for Tumor Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, this compound, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. File:Protoporphyrin IX Biosynthetic pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hexyl 5-Aminolevulinate (HAL) Photodynamic Therapy In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce cell death. Hexyl 5-aminolevulinate (HAL) is a lipophilic derivative of 5-aminolevulinate (ALA), a precursor in the heme biosynthesis pathway. Due to its enhanced lipophilicity, HAL offers improved cellular uptake and penetration compared to ALA.[1][2][3] Following administration, HAL is intracellularly converted to protoporphyrin IX (PpIX), a potent photosensitizer.[4] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis and necrosis.[4] These application notes provide a detailed protocol for in vitro studies of HAL-PDT, including experimental parameters, cell viability and apoptosis assays, and ROS detection.
Mechanism of Action: HAL-PDT Induced Apoptosis
HAL-PDT primarily induces apoptosis through the intrinsic (mitochondrial) pathway. The process begins with the generation of ROS upon light activation of PpIX, which has localized in the mitochondria. This leads to mitochondrial membrane damage and the release of cytochrome c into the cytosol.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP) and DNA fragmentation factor (DFF).[5] Additionally, HAL-PDT can activate stress-activated protein kinase pathways, including p38 MAPK and JNK, which also contribute to the apoptotic signaling cascade.[6][7]
Caption: HAL-PDT induced apoptosis signaling pathway.
Experimental Workflow
A typical in vitro HAL-PDT experiment follows a sequential process of cell culture, photosensitizer incubation, light irradiation, and subsequent analysis of cellular responses.
Caption: General experimental workflow for in vitro HAL-PDT.
Quantitative Data Summary
The efficacy of HAL-PDT is dependent on several factors, including the cell line, HAL concentration, incubation time, light wavelength, and light dose. The following tables summarize quantitative data from in vitro studies.
Table 1: HAL-PDT Parameters and Cell Viability with Blue Light (410 nm)
| Cell Line | HAL Concentration (µM) | Incubation Time (h) | Irradiance (mW/cm²) | Light Dose (J/cm²) for ~50% Viability |
| WiDr (Colon) | 20 | 3 (serum-free) | 7.0 | ~0.2 |
| A-431 (Skin) | 20 | 3 (serum-free) | 7.0 | ~0.3 |
| T-47D (Breast) | 20 | 3 (serum-free) | 7.0 | ~0.4 |
| NU-GC-3 (Gastric) | 20 | 3 (serum-free) | 7.0 | ~0.5 |
| 5637 (Bladder) | 20 | 3 (serum-free) | 7.0 | ~0.6 |
Data adapted from a study on five human cancer cell lines.[4][8]
Table 2: HAL-PDT Parameters and Cell Death with Red Light (630 nm)
| Cell Line | HAL Concentration (µM) | Incubation Time (h) | Irradiance (mW/cm²) | Light Dose (J/cm²) for LD50 |
| AY-27 (Rat Bladder) | 10 | 3.5 | 36 | ~1.6 |
Data adapted from a study on rat bladder transitional carcinoma cells.[9]
Experimental Protocols
Protocol 1: General In Vitro HAL-PDT Procedure
This protocol provides a general framework for conducting HAL-PDT on adherent cancer cells.
Materials:
-
Selected cancer cell line (e.g., A-431, WiDr)
-
Complete cell culture medium
-
This compound (HAL) stock solution
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
-
LED light source with a specific wavelength (e.g., 410 nm or 630 nm)
-
Photometer to measure light irradiance
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
HAL Incubation: Prepare a working solution of HAL in serum-free medium at the desired concentration (e.g., 20 µM). Remove the culture medium from the wells and replace it with the HAL-containing medium.[8]
-
Incubate the cells with HAL for a specified duration (e.g., 3 hours) at 37°C in the dark.
-
Washing: After incubation, aspirate the HAL-containing medium and wash the cells twice with PBS to remove any extracellular HAL.
-
Irradiation: Add fresh, complete culture medium to each well. Irradiate the cells using a calibrated LED light source. The light dose (J/cm²) is calculated as irradiance (W/cm²) multiplied by time (seconds).[10]
-
Post-PDT Incubation: Following irradiation, return the plates to the incubator for a further period (e.g., 1 to 24 hours) before performing downstream assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Perform the HAL-PDT protocol in a 96-well plate.
-
At the desired post-PDT time point, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
Protocol 3: Apoptosis and Necrosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Following HAL-PDT treatment in a suitable culture plate (e.g., 6-well plate), harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Centrifuge the cell suspension and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Intracellular ROS Detection (DCFH-DA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable plate (e.g., 24-well plate or black-walled 96-well plate) and perform the HAL-PDT protocol.
-
Prepare a fresh working solution of DCFH-DA (e.g., 20-50 µM) in pre-warmed serum-free medium immediately before use. Protect from light.[13][14]
-
After the HAL incubation and wash steps, but before light irradiation, load the cells with the DCFH-DA working solution.
-
Wash the cells once with PBS to remove excess probe.
-
Add fresh medium or PBS to the wells and immediately perform light irradiation.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and capture images using a fluorescence microscope with a FITC filter set.[15][16] The signal can be monitored immediately after irradiation and at subsequent time points.
References
- 1. Evaluation of the effect of 5-aminolevulinic acid hexyl ester (H-ALA) PDT on EBV LMP1 protein expression in human nasopharyngeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic therapy (PDT) - Initiation of apoptosis via activation of stress-activated p38 MAPK and JNK signal pathway in H460 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fluorescence Microscopy of Hexyl 5-aminolevulinate-Induced Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl 5-aminolevulinate (HAL) is a lipophilic prodrug that is preferentially metabolized into the fluorescent photosensitizer Protoporphyrin IX (PpIX) in cancer cells. This selective accumulation allows for the visualization of malignant cells and tissues using fluorescence microscopy, a technique with significant applications in photodynamic diagnosis (PDD) and fluorescence-guided surgery.[1][2][3] The higher lipophilicity of HAL compared to its parent compound, 5-aminolevulinate (5-ALA), facilitates its passage across cell membranes, leading to a more efficient induction of PpIX fluorescence at lower concentrations.[1]
These application notes provide a detailed protocol for the use of HAL to induce PpIX fluorescence in cultured cancer cells for microscopic analysis. The included data and methodologies are intended to guide researchers in establishing and optimizing their own experimental workflows for studying HAL-mediated PpIX production.
Principle of the Method
Exogenously administered HAL is readily taken up by cells and is intracellularly hydrolyzed to 5-ALA.[4] 5-ALA then enters the heme biosynthesis pathway, leading to the accumulation of PpIX.[4] In many cancer cell types, the enzymatic activity of ferrochelatase, which converts PpIX to heme, is lower than in normal cells.[2] This enzymatic bottleneck results in the preferential accumulation of fluorescent PpIX in cancer cells.[2][3] Upon excitation with violet-blue light (approximately 405 nm), PpIX emits a characteristic red fluorescence (approximately 635 nm), which can be detected and quantified using fluorescence microscopy.[5][6]
Data Presentation
Quantitative Analysis of HAL-Induced PpIX Fluorescence
The following tables summarize quantitative data on HAL concentrations and incubation times for optimal PpIX fluorescence in various cancer cell lines, as reported in the literature.
Table 1: Optimal HAL Concentrations for PpIX Fluorescence Induction in Cancer Cell Lines
| Cell Line | Cancer Type | Optimal HAL Concentration | Reference |
| A431 | Skin Carcinoma | 0.125 mM | [7] |
| HT1376 | Bladder Cancer | 50 µM | [1] |
| LNCaP | Prostate Cancer | 50 µM with DFO | [8] |
| HT1197 | Bladder Cancer | 50 µM | [1] |
Table 2: Incubation Times for Peak PpIX Fluorescence with HAL
| Cell Line | Cancer Type | HAL Concentration | Incubation Time for Peak Fluorescence | Reference |
| A431 | Skin Carcinoma | 0.001 - 0.125 mM | ~4 - 20 hours (concentration-dependent) | [7] |
| HT1376 | Bladder Cancer | 50 µM | 2 hours | [1] |
| HT1197 | Bladder Cancer | 50 µM | 2 hours | [1] |
Experimental Protocols
Signaling Pathway of HAL-Induced PpIX Accumulation
The following diagram illustrates the cellular uptake of HAL and its conversion to the fluorescent molecule PpIX.
Caption: Cellular uptake and conversion of HAL to fluorescent PpIX.
Experimental Workflow for Fluorescence Microscopy
This diagram outlines the major steps for preparing and imaging cells for HAL-induced PpIX fluorescence.
Caption: Experimental workflow for analyzing HAL-induced PpIX fluorescence.
Detailed Protocol for In Vitro Fluorescence Microscopy
Materials:
-
This compound (HAL) hydrochloride
-
Cell culture medium (e.g., DMEM, RPMI-1640), serum-free for incubation is recommended to avoid potential interference.[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell line of interest (e.g., A431, HT1376)
-
Microscope slides or coverslips suitable for cell culture and fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets for PpIX detection (Excitation: ~405 nm, Emission: ~635 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells of interest to ~70-80% confluency.
-
Trypsinize and seed cells onto sterile glass coverslips or chamber slides at a density appropriate for microscopy.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator.
-
-
Preparation of HAL Working Solution:
-
Prepare a stock solution of HAL in a suitable solvent (e.g., sterile water or PBS). Note: HAL solubility in neutral aqueous media can be low; surfactants like Tween 80 may be used to increase solubility if necessary.[9]
-
On the day of the experiment, dilute the HAL stock solution in serum-free cell culture medium to the desired final concentration (e.g., 50 µM).[1] It is recommended to prepare this solution fresh.
-
-
Incubation with HAL:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the HAL working solution to the cells.
-
Incubate the cells for the desired period (e.g., 2-4 hours) in a humidified incubator, protected from light to prevent photobleaching of PpIX.[10]
-
-
Washing:
-
Aspirate the HAL-containing medium.
-
Gently wash the cells three times with pre-warmed PBS to remove any extracellular HAL and reduce background fluorescence.
-
-
Fluorescence Microscopy Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for PpIX (e.g., DAPI or violet excitation filter and a long-pass red emission filter).
-
Acquire images using consistent settings for all samples to allow for quantitative comparisons. It is advisable to also capture brightfield or phase-contrast images for cell morphology.
-
-
Image and Data Analysis:
-
Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region.
-
Normalize the PpIX fluorescence signal to cell number or area if necessary.
-
Troubleshooting
Table 3: Common Problems and Solutions in HAL-Induced PpIX Fluorescence Microscopy
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or No PpIX Fluorescence | Inefficient HAL uptake or PpIX synthesis in the cell line. | Increase HAL concentration or incubation time. Use a positive control cell line known to produce high levels of PpIX. | [7] |
| HAL solution degradation. | Prepare fresh HAL working solutions for each experiment. | ||
| Incorrect filter set. | Ensure the excitation and emission filters are appropriate for PpIX (Ex: ~405 nm, Em: ~635 nm). | [5][6] | |
| High Background Fluorescence | Incomplete removal of extracellular HAL. | Increase the number and duration of washing steps with PBS after incubation. | |
| Autofluorescence from cell culture medium or cells. | Use serum-free medium for incubation and imaging. Acquire images of unstained control cells to determine the level of autofluorescence. | [8] | |
| Photobleaching (Fading Signal) | Excessive exposure to excitation light. | Minimize exposure time and excitation light intensity. Acquire images from a fresh field of view for each measurement. Use an antifade mounting medium. | [10][11] |
Conclusion
This document provides a comprehensive guide for utilizing this compound to induce and visualize Protoporphyrin IX fluorescence in cancer cells. The detailed protocols, quantitative data, and troubleshooting tips are designed to assist researchers in applying this powerful technique for cancer cell detection and characterization. Successful implementation of these methods will contribute to a better understanding of HAL-mediated photodynamic diagnosis and therapy.
References
- 1. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 5. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing Hexaminolevulinate Mediated PpIX Fluorescence in Cancer Cell Suspensions in the Presence of Chemical Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization of Hexyl Aminolevulinate by Surfactants for Tumor Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Hexyl 5-aminolevulinate in Bladder Cancer Fluorescence Cystoscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl 5-aminolevulinate (HAL), the hexyl ester of 5-aminolevulinic acid (5-ALA), is a photosensitizing agent utilized in the photodynamic diagnosis (PDD) of bladder cancer.[1][2] This technique, also known as blue light cystoscopy (BLC), enhances the visualization of malignant lesions, particularly non-muscle-invasive bladder cancer (NMIBC) and carcinoma in situ (CIS), which can be challenging to detect with standard white-light cystoscopy (WLC).[3][4] The application of HAL-based fluorescence cystoscopy has demonstrated improved tumor detection, leading to more complete resections and a reduction in tumor recurrence.[5][6]
Mechanism of Action
Following intravesical instillation, the lipophilic nature of HAL facilitates its penetration into the urothelium.[7] Within the cells, HAL is hydrolyzed to 5-ALA, which then enters the heme biosynthetic pathway.[1] Cancerous cells have altered enzymatic activity, leading to a preferential accumulation of the photoactive intermediate, protoporphyrin IX (PpIX).[1][5] When illuminated with blue light (380-450 nm), PpIX emits a distinct red fluorescence, allowing for the visual differentiation of malignant tissue from healthy tissue, which appears blue.[1][5][8]
Signaling Pathways in HAL-Mediated Photodynamic Therapy
Preclinical studies in rat bladder cancer models suggest that HAL-based photodynamic therapy (PDT), which involves photoactivation of the accumulated PpIX to induce cell death, may act through multiple pathways. These include the activation of mitochondrial apoptosis and autophagy, as well as the enhancement of T-cell activation, suggesting an immune-stimulatory effect.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various clinical studies on the efficacy of this compound fluorescence cystoscopy compared to white light cystoscopy.
Table 1: Detection of Bladder Cancer
| Study/Analysis | Additional Detection with HAL-BLC | Patient Population | Key Finding | Citation |
| Meta-analysis (2013) | 14.7% more Ta tumors; 40.8% more CIS lesions | 1345 patients with suspected NMIBC | HAL-BLC significantly improves detection of Ta tumors and CIS. | [10] |
| Spanish Multicenter Study | 31.9% overall overdetection; 209% for CIS | 305 patients | PDD detected 563 tumors vs. 441 with WLC. | [11] |
| European Multicenter Phase III | Identified 28% more patients with CIS | Patients with known or suspected bladder cancer | HAL cystoscopy detected 96% of patients with CIS. | [1] |
| Drăgoescu et al. (2011) | 25.8% more tumors identified | 44 patients with primary NMIBC | Significant improvement in diagnostic efficiency. | [12] |
| Italian Study | 26.1% of lesions found only by PDD | 184 selected patients | PDD significantly increases diagnostic accuracy. | [13] |
Table 2: Recurrence Rates
| Study/Analysis | Recurrence Rate with HAL-BLC | Recurrence Rate with WLC | Follow-up Period | Key Finding | Citation |
| Meta-analysis (2013) | 34.5% | 45.4% | Up to 12 months | Significant reduction in recurrence with HAL-BLC. | [10] |
| Burger et al. (2009) | 9% (Residual Tumor) | 33% (Residual Tumor) | N/A | HAL and ALA significantly reduce residual tumors vs. WLC. | [14] |
| Burger et al. (2009) | 18% (Recurrence) | 33% (Recurrence) | 3 years | HAL and ALA significantly prolong recurrence-free survival. | [14] |
| Drăgoescu et al. (2011) | Significantly reduced | N/A | 3, 6, 9, and 12 months | Significant reduction in tumor recurrence rates. | [12] |
| Italian Study | 22.3% lower recurrence | N/A | 12 months | Gain in recurrence-free survival. | [13] |
| Italian Study | 24.4% lower recurrence | N/A | 20 months | Sustained gain in recurrence-free survival. | [13] |
Table 3: Diagnostic Accuracy
| Study | Sensitivity of HAL-BLC | Specificity of HAL-BLC | Sensitivity of WLC | Specificity of WLC | Citation |
| Spanish Multicenter Study | 93.8% | 81.5% | 78.2% | 90.5% | [11] |
| Multicenter Study (2003) | 96% (per patient) | N/A | 73% (per patient) | N/A | [15] |
| Kriegmair et al. (cited in[7]) | 97% (with 5-ALA) | 67% (with 5-ALA) | 73% | 69% | [7] |
| Filbeck et al. (cited in[7]) | 96% (with 5-ALA) | 67% (with 5-ALA) | 68% | 66% | [7] |
Experimental Protocols
Clinical Protocol for this compound Fluorescence Cystoscopy
This protocol is a generalized procedure based on methodologies reported in clinical trials.[7][15]
1. Patient Selection:
-
Patients with known or suspected non-muscle-invasive bladder cancer are eligible.
-
Exclusion criteria may include massive hematuria, urinary tract infection, or chronic urinary retention.[7]
2. Preparation and Instillation:
-
The patient's bladder is emptied completely via a catheter.[7]
-
A solution of this compound (e.g., 85 mg of HAL hydrochloride) dissolved in a solvent (e.g., 50 mL) is gently instilled into the bladder through the catheter.[15]
3. Dwell Time:
-
The HAL solution is retained in the bladder for a minimum of one hour to allow for absorption and conversion to PpIX in the urothelial cells.[5][15]
4. Cystoscopic Examination:
-
After the dwell time, the patient is taken to the procedure room, and the bladder is emptied of the HAL solution.
-
A cystoscope equipped for both white light and blue light (wavelength 380-450 nm) is introduced into the bladder.
-
The entire bladder is first meticulously inspected under standard white light to identify visible tumors.
-
The light source is then switched to blue light, and the bladder is re-examined for any areas of red fluorescence.
5. Biopsy and Resection:
-
All suspicious lesions identified under either white or blue light are biopsied for histopathological analysis.[11]
-
Following biopsy, a transurethral resection of the bladder tumor (TURBT) is performed to remove all identified lesions. The improved detection with BLC aims for a more complete resection.[3]
Preclinical Protocol: Orthotopic Rat Bladder Cancer Model
This protocol is based on a study investigating tissue responses to HAL-PDT.[9]
1. Animal Model:
-
Syngeneic orthotopic rat bladder cancer model is established (e.g., using AY-27 cell line implantation).
2. Tumor Growth:
-
Tumors are allowed to grow to a specific stage (e.g., pT1, superficial stage), which may take approximately 14 days post-implantation.[9]
3. HAL-PDT Treatment:
-
Intravesical instillation of HAL solution is performed.
-
After a defined dwell time, the bladder is illuminated with a specific wavelength and dose of light to induce a photodynamic reaction.
4. Tissue Analysis:
-
At selected time points post-treatment, bladder tissues are harvested.
-
Analyses include:
-
Histology: Standard H&E staining to observe inflammatory changes and tissue morphology.
-
Immunohistochemistry: Staining for markers of proliferation (e.g., PCNA), apoptosis (e.g., caspase-3), and immune cells (e.g., CD3, CD45RA).[9]
-
Electron Microscopy: Transmission electron microscopy (TEM) to examine subcellular structures, such as mitochondrial damage and apoptotic bodies.[9]
-
Gene Expression Analysis: Microarray or RNA-sequencing to identify changes in gene expression profiles and activated signaling pathways.[9]
-
Safety and Tolerability
This compound fluorescence cystoscopy is generally well-tolerated.[1] The adverse events reported are typically mild to moderate and consistent with those expected from a standard cystoscopy and TURBT procedure, such as hematuria, dysuria, and bladder spasms.[16][17] Combined analysis of multiple studies and post-marketing data from over 200,000 patients has shown that HAL-BLC poses very little additional risk compared to WLC.[16] No serious adverse events have been definitively attributed to HAL-BLC, although rare instances of hypersensitivity have been reported.[16] Repeated use of HAL has not been found to have additional toxicity.[16]
Conclusion
This compound fluorescence cystoscopy is a valuable adjunct to standard white light cystoscopy for the diagnosis and management of non-muscle-invasive bladder cancer.[4] Its ability to enhance the detection of tumors, particularly aggressive CIS lesions, facilitates more complete surgical resection, which has been shown to translate into a significant reduction in tumor recurrence.[3][10] The procedure is safe, with a side effect profile comparable to that of standard cystoscopy. For researchers and drug development professionals, the underlying mechanism of preferential PpIX accumulation in neoplastic cells and the immunomodulatory effects of subsequent photodynamic therapy present further avenues for investigation and therapeutic innovation.
References
- 1. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexyl aminolevulinate fluorescence cystoscopy in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Hexaminolevulinate Fluorescence Cystoscopy in Bladder Cancer [medscape.com]
- 4. The role of hexaminolevulinate fluorescence cystoscopy in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexyl aminolevulinate-guided fluorescence cystoscopy in the diagnosis and follow-up of patients with non-muscle-invasive bladder cancer: a critical review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravesical hexyl-aminolevulinate used to detect upper tract carcinoma in situ during surveillance ureteroscopy: A case report and review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Photodynamic diagnosis of non-muscle-invasive bladder cancer with hexaminolevulinate cystoscopy: a meta-analysis of detection and recurrence based on raw data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Hexaminolevulinate photodynamic diagnosis in non-muscle invasive bladder cancer: experience of the BLUE group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic diagnosis of non-muscle invasive bladder cancer using hexaminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Fluorescence cystoscopy with hexaminolevulinate: our preliminary experience of 184 procedures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hexyl aminolevulinate fluorescence cystoscopy: new diagnostic tool for photodiagnosis of superficial bladder cancer--a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety of hexaminolevulinate for blue light cystoscopy in bladder cancer. A combined analysis of the trials used for registration and postmarketing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexyl 5-aminolevulinate in Fluorescence-Guided Surgery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl 5-aminolevulinate (HAL) is a lipophilic derivative of the naturally occurring amino acid 5-aminolevulinic acid (ALA).[1][2] As a prodrug, HAL is metabolized intracellularly into the fluorescent molecule Protoporphyrin IX (PpIX), a key intermediate in the heme biosynthesis pathway.[1][2] Due to its enhanced lipophilicity compared to ALA, HAL exhibits improved penetration across cell membranes, leading to efficient PpIX accumulation in cancer cells.[3] This preferential accumulation forms the basis of its use in fluorescence-guided surgery (FGS), where tumor tissues can be visualized in real-time under blue light illumination, aiding in more precise tumor demarcation and resection.[2][4] These application notes provide detailed protocols for the use of HAL in both in vitro and in vivo research settings for fluorescence-guided surgery applications.
Mechanism of Action: The Heme Synthesis Pathway
Upon administration, this compound is taken up by cells and intracellularly hydrolyzed to 5-aminolevulinic acid. Exogenous 5-ALA bypasses the rate-limiting step of the heme synthesis pathway, leading to a significant accumulation of Protoporphyrin IX in the mitochondria of rapidly dividing cells, such as cancer cells. The accumulation is more pronounced in malignant cells due to differences in enzymatic activity, particularly lower ferrochelatase activity, which is responsible for converting PpIX to heme.[5] When excited with blue light (typically around 405 nm), PpIX emits a characteristic red fluorescence (around 635 nm), enabling the visualization of tumor tissue.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound for fluorescence-guided surgery.
Table 1: In Vitro Studies - HAL Concentration and Incubation Times for PpIX Fluorescence
| Cell Line | Cancer Type | HAL Concentration | Incubation Time | Key Findings |
| HT1376 | Bladder Cancer | 50 µM | 2 hours | Significant PpIX fluorescence compared to normal fibroblasts.[7] |
| SW1990 | Pancreatic Cancer | 50 mg/kg (in vivo) | N/A | Tumors exhibited red fluorescence after intraperitoneal injection.[8] |
| A431 | Epidermoid Carcinoma | 20 µM | 3 hours | Used to study photodynamic therapy efficacy with blue and red light.[9] |
| T24 | Bladder Carcinoma | 20 µM | 3 hours | Investigated cell death modes following HAL-PDT.[9] |
| PAM 212 | Keratinocyte | 0.01 - 0.1 mM | 4 hours | Dendrimeric esters of ALA showed enhanced PpIX fluorescence.[1] |
Table 2: Clinical Studies in Bladder Cancer - Diagnostic Accuracy of HAL Fluorescence Cystoscopy
| Study Parameter | HAL Fluorescence Cystoscopy | White Light Cystoscopy | Additional Information |
| Sensitivity | |||
| Per-patient (Ta, T1, CIS) | 96% | 73% | HAL cystoscopy was particularly useful for finding CIS tumors.[4] |
| Per-lesion (All types) | 92.3% | 80.8% | Statistically significant difference (p=0.021).[4] |
| Carcinoma in situ (CIS) | 93.8% | 78.2% | Overdetection rate for CIS was 209%.[10] |
| Specificity | |||
| Per-lesion (All types) | 48% | 49.1% | No significant difference (p>0.05).[4] |
| All lesions | 81.5% | 90.5% | [10] |
| Additional Tumor Detection | |||
| Additional Ta/T1 tumors detected | 16.6% of patients | N/A | At least one additional Ta/T1 tumor detected with blue light only.[2] |
| Additional CIS lesions detected | Increased detection by 25-30% | N/A | PDD with HAL improves detection of flat CIS lesions.[11] |
Experimental Protocols
In Vitro Protocol: Induction and Detection of PpIX Fluorescence in Cancer Cell Lines
This protocol outlines the general steps for inducing and measuring PpIX fluorescence in cultured cancer cells after treatment with HAL.
Materials:
-
Cancer cell line of interest (e.g., HT1376 bladder cancer cells)
-
Normal (non-malignant) cell line for comparison (e.g., HFF human foreskin fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (HAL) stock solution
-
Trypsin-EDTA
-
Fluorescence microscope with appropriate filter sets (Excitation: ~405 nm, Emission: ~635 nm) or a plate reader capable of fluorescence measurement.
Procedure:
-
Cell Seeding: Seed cancer cells and normal cells in appropriate culture vessels (e.g., 96-well plates for plate reader analysis, or chamber slides for microscopy). Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
HAL Incubation: Prepare a working solution of HAL in serum-free culture medium at the desired concentration (e.g., 20-50 µM). Remove the complete medium from the cells, wash once with PBS, and add the HAL-containing medium. Incubate for a specified period (e.g., 2-4 hours) at 37°C in the dark to prevent photobleaching of PpIX.
-
Washing: After incubation, remove the HAL-containing medium and wash the cells three times with PBS to remove any extracellular HAL.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using a blue light excitation source and a red emission filter. Capture images for qualitative analysis and comparison between cancerous and normal cells.
-
Plate Reader Quantification: For quantitative analysis, measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the levels between cancer cells and normal cells. Normalize the fluorescence intensity to cell number or protein concentration if necessary.
In Vivo Protocol: Fluorescence-Guided Surgery in an Animal Model
This protocol provides a general framework for using HAL for fluorescence-guided surgery in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animals (e.g., nude mice with subcutaneous or orthotopic tumors)
-
This compound (HAL) solution for injection
-
Anesthesia
-
Surgical instruments
-
A fluorescence imaging system equipped with a blue light source and a camera capable of detecting red fluorescence.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal according to approved institutional animal care and use committee (IACUC) protocols.
-
HAL Administration: Administer HAL to the animal. For example, an intraperitoneal injection of HAL dissolved in a suitable vehicle (e.g., Tween 80 solution) at a dose of 50 mg/kg.[8]
-
Incubation Period: Allow for an incubation period to permit the accumulation of PpIX in the tumor tissue. This duration should be optimized for the specific tumor model and administration route.
-
Surgical Exposure: Surgically expose the tumor and the surrounding tissue.
-
Fluorescence Imaging:
-
Illuminate the surgical field with white light to visualize the anatomy.
-
Switch to the blue light excitation source of the fluorescence imaging system.
-
Observe and record the red fluorescence emitted from the tumor tissue.
-
-
Fluorescence-Guided Resection: Use the real-time fluorescence signal to guide the surgical resection of the tumor, ensuring complete removal of fluorescing tissue while sparing non-fluorescing normal tissue.
-
Post-Resection Imaging: After resection, re-examine the tumor bed under blue light to check for any residual fluorescence, which may indicate remaining tumor tissue.
-
Histopathological Confirmation: Correlate the fluorescence findings with histopathological analysis of the resected tissue and any suspicious areas.
Clinical Protocol: HAL-Based Fluorescence Cystoscopy for Bladder Cancer
This protocol is a summary of the typical procedure used in clinical settings for the detection of non-muscle invasive bladder cancer.[12]
Patient Preparation:
-
Patients are suspected of having or have a history of bladder cancer.
-
Exclusion criteria may include porphyria or known hypersensitivity to the components.[13]
Procedure:
-
HAL Instillation: An 8 mM solution of HAL hydrochloride in 50 mL of phosphate buffer is instilled into the patient's bladder via a catheter.[12]
-
Dwell Time: The solution is retained in the bladder for approximately one hour.[2][4]
-
Cystoscopy:
-
After the dwell time, the bladder is emptied.
-
A cystoscope equipped with both white light and blue light (375-440 nm) sources is introduced into the bladder.[2]
-
The bladder is first inspected under white light to identify any visible lesions.
-
The light source is then switched to blue light to detect red fluorescence from PpIX accumulation in malignant tissues.
-
-
Biopsy and Resection:
-
All suspicious lesions identified under either white or blue light are biopsied or resected.
-
The fluorescence guidance helps in identifying additional lesions, particularly flat, difficult-to-see carcinoma in situ (CIS), that might be missed under white light alone.[4]
-
-
Histopathological Analysis: All collected tissue samples are sent for histopathological examination to confirm the diagnosis.
Conclusion
This compound is a promising agent for fluorescence-guided surgery research, offering enhanced visualization of malignant tissues. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute studies utilizing HAL for improved tumor detection and resection. Adherence to detailed experimental procedures and careful optimization of parameters are crucial for obtaining reliable and reproducible results.
References
- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 2. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, this compound, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of Hexyl Aminolevulinate by Surfactants for Tumor Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hexyl aminolevulinate-guided fluorescence cystoscopy in the diagnosis and follow-up of patients with non-muscle-invasive bladder cancer: a critical review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexyl aminolevulinate fluorescence cystoscopy: new diagnostic tool for photodiagnosis of superficial bladder cancer--a multicenter study. | Semantic Scholar [semanticscholar.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Advanced Drug Delivery Systems for Hexyl 5-Aminolevulinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation and evaluation of nanoemulsions and ethosomes as drug delivery systems for Hexyl 5-aminolevulinate (HAL). These advanced formulations aim to enhance the dermal and transdermal delivery of HAL for applications such as photodynamic therapy (PDT).
Introduction to this compound and Advanced Drug Delivery
This compound (HAL) is a lipophilic ester of 5-aminolevulinic acid (ALA), a precursor in the biosynthesis of the photosensitizer Protoporphyrin IX (PpIX).[1] Exogenous administration of HAL leads to the accumulation of PpIX in target cells, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death.[2][3][4] This principle is the foundation of photodynamic therapy, a promising treatment for various skin conditions, including cancer.
Despite its potential, the delivery of HAL to target tissues can be challenging due to its physicochemical properties. Nanoemulsions and ethosomes are two advanced drug delivery systems that can overcome these limitations by improving the solubility, stability, and skin penetration of HAL.
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They offer a large surface area for drug absorption and can enhance the bioavailability of lipophilic drugs like HAL.[5][6]
Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol, and water. The high ethanol content fluidizes the lipid bilayers of the stratum corneum, allowing the vesicles to penetrate deeper into the skin.[7][8]
Data Presentation: Formulation and Physicochemical Characterization
The following tables summarize representative quantitative data for HAL-loaded nanoemulsion and ethosome formulations, compiled from various studies. These tables are intended to serve as a starting point for formulation development.
Table 1: Representative Composition of Oil-in-Water (O/W) Nanoemulsion for this compound
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 |
| Soybean Oil / Squalene | Oil Phase | 10.0 - 20.0 |
| Polysorbate 80 (Tween 80) | Surfactant | 5.0 - 10.0 |
| Sorbitan Monooleate (Span 80) | Co-surfactant | 1.0 - 5.0 |
| Glycerol | Humectant | 2.0 - 5.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Table 2: Representative Composition of Ethosomes for this compound
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Phosphatidylcholine | Vesicle-forming lipid | 2.0 - 5.0 |
| Ethanol | Penetration enhancer | 20.0 - 45.0 |
| Propylene Glycol | Co-enhancer, humectant | 5.0 - 10.0 |
| Cholesterol | Vesicle stabilizer | 0.1 - 0.5 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Table 3: Physicochemical Characterization of HAL-Loaded Nanoformulations
| Formulation Type | Parameter | Typical Value |
| Nanoemulsion | Droplet Size (nm) | 100 - 250 |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | -20 to -40 | |
| Entrapment Efficiency (%) | > 85 | |
| Ethosomes | Vesicle Size (nm) | 150 - 300 |
| Polydispersity Index (PDI) | < 0.4 | |
| Zeta Potential (mV) | -30 to -50 | |
| Entrapment Efficiency (%) | 70 - 95 |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of HAL-loaded nanoemulsions and ethosomes, as well as for in vitro skin permeation studies.
Protocol 1: Preparation of this compound Loaded Oil-in-Water (O/W) Nanoemulsion
This protocol describes the preparation of a HAL-loaded O/W nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound (HAL)
-
Soybean oil (or other suitable oil)
-
Polysorbate 80 (Tween 80)
-
Sorbitan monooleate (Span 80)
-
Glycerol
-
Purified water
Procedure:
-
Preparation of the Oil Phase: Dissolve HAL and Span 80 in soybean oil. Gently heat to 40-50°C to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve Tween 80 and glycerol in purified water. Heat the aqueous phase to 40-50°C.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-2000 rpm) using a magnetic stirrer for 15-20 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 10,000-15,000 psi for 3-5 cycles.
-
Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it in a well-closed container, protected from light.
Protocol 2: Preparation of this compound Loaded Ethosomes
This protocol details the "cold method" for preparing HAL-loaded ethosomes.
Materials:
-
This compound (HAL)
-
Phosphatidylcholine (e.g., from soybean)
-
Ethanol (95%)
-
Propylene glycol
-
Cholesterol
-
Purified water
Procedure:
-
Preparation of the Organic Phase: In a closed vessel, dissolve phosphatidylcholine, cholesterol, and HAL in ethanol and propylene glycol with constant stirring until a clear solution is obtained.
-
Hydration: Slowly add purified water to the organic phase in a thin stream with continuous stirring (e.g., 700 rpm) at room temperature.
-
Vesicle Formation: Continue stirring for another 30 minutes to allow for the formation of ethosomal vesicles.
-
Sonication (Optional): To achieve a more uniform size distribution, the ethosomal suspension can be sonicated using a probe sonicator for 5-10 minutes in a pulsed mode.
-
Storage: Store the final ethosomal dispersion in a sealed container at 4°C.
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the skin permeation of HAL from nanoformulations using Franz diffusion cells.[9][10][11][12][13]
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer with stir bars
-
Water bath
-
HAL-loaded nanoemulsion or ethosome formulation
-
Analytical method for HAL quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature. Remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Assembly of Franz Diffusion Cells: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the assembled cells in a water bath maintained at 37°C and allow them to equilibrate for 30 minutes.
-
Application of Formulation: Apply a known quantity (e.g., 10 mg/cm²) of the HAL formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the withdrawn samples for HAL concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of HAL permeated per unit area of the skin over time and plot the results. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the plot.
Mandatory Visualizations
Signaling Pathway of HAL-Mediated Photodynamic Therapy
The following diagram illustrates the proposed signaling pathway of photodynamic therapy induced by this compound.
Caption: HAL-PDT Signaling Pathway.
Experimental Workflow for Nanoformulation Preparation and Evaluation
The diagram below outlines the general experimental workflow for the development and characterization of HAL-loaded nanoemulsions and ethosomes.
Caption: Nanoformulation Workflow.
References
- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oil components modulate the skin delivery of 5-aminolevulinic acid and its ester prodrug from oil-in-water and water-in-oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oil components modulate the skin delivery of 5-aminolevulinic acid and its ester prodrug from oil-in-water and water-in-oil nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Characterization of Ethosomes for Topical delivery of Aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro skin permeation and retention of 5-aminolevulinic acid ester derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexyl 5-Aminolevulinate in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and potential clinical applications of Hexyl 5-aminolevulinate (HAL) photodynamic therapy (PDT) in combination with other anti-cancer agents. Detailed protocols for key experiments are provided to guide researchers in this promising area of oncology.
Introduction to this compound (HAL) PDT
This compound is a lipophilic ester of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway. Due to its increased lipophilicity, HAL exhibits enhanced penetration into cell membranes compared to 5-ALA. Within cancer cells, HAL is metabolized to the photosensitizer Protoporphyrin IX (PpIX). Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to oxidative stress and ultimately, cancer cell death through apoptosis and necrosis. This targeted approach forms the basis of HAL-PDT.
The combination of HAL-PDT with other anti-cancer therapies, such as chemotherapy, targeted therapy, and immunotherapy, holds the potential for synergistic or additive effects, leading to improved tumor control and overcoming treatment resistance.
HAL-PDT in Combination with Immunotherapy
Preclinical evidence suggests that HAL-PDT can induce an immune response against tumors, making it a promising candidate for combination with immunotherapy, particularly immune checkpoint inhibitors.
Preclinical Data Summary
An exploratory preclinical study investigated the anti-tumor effect of HAL with blue light in an orthotopic rat bladder cancer model. The study also assessed the combination with an anti-PD-L1 checkpoint inhibitor.[1][2][3][4]
| Treatment Group | Time Point | Anti-Tumor Effect (% of rats) | Key Findings |
| HAL + Blue Light | 30 days | 31% | Demonstrated a standalone anti-tumor effect with indications of systemic immune activation.[5] |
| HAL + Blue Light + intravesical anti-PD-L1 | 30 days | 38% | The combination showed an enhanced anti-tumor effect compared to HAL-PDT alone.[5] |
Data from an orthotopic model of rat bladder cancer.
Signaling Pathway: HAL-PDT and Immune Checkpoint Blockade
Experimental Protocol: In Vivo Orthotopic Bladder Cancer Model
This protocol is based on the methodology used in the preclinical study of HAL-PDT combined with an anti-PD-L1 inhibitor.[5][6][7][8][9][10]
1. Animal Model:
-
Female Fischer F344 rats.
-
Orthotopic bladder tumors are established by intravesical instillation of AY-27 rat bladder cancer cells.
2. Treatment Groups:
-
Control (no treatment).
-
HAL + Blue Light.
-
HAL + Blue Light + anti-PD-L1 antibody.
-
Anti-PD-L1 antibody alone.
3. HAL-PDT Procedure:
-
HAL Instillation: Anesthetize the rats and instill a solution of this compound (e.g., 8 mM) into the bladder via a catheter for a defined period (e.g., 1 hour).
-
Bladder Emptying and Flushing: Empty the bladder and flush with saline.
-
Light Delivery: Insert a light source (e.g., a blue light cystoscopy system) into the bladder and deliver a specific light dose.
4. Anti-PD-L1 Administration:
-
The anti-PD-L1 antibody is administered intravesically at a specified dose and schedule relative to the HAL-PDT procedure.
5. Endpoint Analysis:
-
Monitor tumor growth and animal well-being.
-
At the end of the study, euthanize the animals and excise the bladders.
-
Perform histopathological analysis to assess the anti-tumor effect.
-
Conduct immunohistochemistry for immune markers such as CD3+ and CD8+ T-cells to evaluate the immune response.
HAL-PDT in Combination with Chemotherapy
While specific studies on the combination of HAL-PDT with chemotherapy are limited, research on 5-ALA-based PDT in combination with agents like doxorubicin and cisplatin provides a strong rationale for this approach. The proposed mechanisms of synergy include increased drug accumulation, enhanced apoptosis, and overcoming drug resistance.
Representative Preclinical Data with 5-ALA Derivatives
The following table summarizes data from studies combining 5-ALA or its derivatives with chemotherapeutic agents. This data can serve as a reference for designing studies with HAL.
| Photosensitizer | Chemotherapeutic Agent | Cell Line | Key Findings | Reference |
| 5-ALA | Doxorubicin | Ewing Sarcoma Cells | Combination of 5-ALA PDT and doxorubicin was effective in reducing cell viability and increasing ROS production. | [11] |
| 5-ALA | Cisplatin | HeLa (Cervical Cancer) | Combination treatment decreased cell viability more than individual treatments and induced more apoptosis. | [1] |
| 5-ALA | Cisplatin | MDA-MB-231 (Triple Negative Breast Cancer) | Simultaneous combination treatment significantly decreased cell viability compared to monotherapies. A synergistic effect was observed at specific concentrations. | [6][12] |
Experimental Workflow: In Vitro Synergy Assessment
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a general method for assessing the synergistic cytotoxic effects of HAL-PDT and a chemotherapeutic agent in vitro.
1. Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium and conditions.
2. Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
3. Treatment Groups:
-
Control (no treatment).
-
HAL-PDT alone (various HAL concentrations and/or light doses).
-
Chemotherapeutic agent alone (various concentrations).
-
Combination of HAL-PDT and the chemotherapeutic agent.
4. Treatment Procedure:
-
Chemotherapy Incubation: For sequential treatment, incubate the cells with the chemotherapeutic agent for a specific duration (e.g., 24 hours). For simultaneous treatment, add the agent at the same time as HAL.
-
HAL Incubation: Replace the medium with a fresh medium containing various concentrations of HAL and incubate for a defined period (e.g., 4 hours) in the dark.
-
Light Exposure: Wash the cells with PBS and add fresh medium. Expose the cells to a light source with the appropriate wavelength (e.g., 635 nm) and light dose.
-
Post-Incubation: Return the plates to the incubator for a further 24-48 hours.
5. Cytotoxicity Assessment (MTT or XTT Assay):
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Calculate the cell viability for each treatment group relative to the control.
-
Determine the IC50 values for each monotherapy.
-
Use a method such as the Chou-Talalay method to calculate the Combination Index (CI) to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
HAL-PDT in Combination with Targeted Therapy (EGFR Inhibitors)
The combination of PDT with targeted therapies like EGFR inhibitors is an emerging area of research. The rationale is to simultaneously target different critical signaling pathways in cancer cells to achieve a more potent anti-tumor effect.
Representative Preclinical Data with 5-ALA
A study on glioblastoma cell lines investigated the combination of 5-ALA PDT with the EGFR/HER2 kinase inhibitor, lapatinib.
| Photosensitizer | Targeted Agent | Cell Lines | Key Findings | Reference |
| 5-ALA | Lapatinib | A172, H4, U-87, U-118 (Glioblastoma) | The combination of 5-ALA PDT and lapatinib significantly reduced cell viability and promoted apoptosis more than either treatment alone. Lapatinib enhanced PpIX mitochondrial localization. | [13] |
Signaling Pathway: HAL-PDT and EGFR Inhibition
Experimental Protocol: In Vitro Cell Viability and Apoptosis Assays
This protocol provides a framework for evaluating the combination of HAL-PDT with an EGFR inhibitor in vitro.
1. Cell Culture and Seeding:
-
As described in section 3.3.
2. Treatment Groups:
-
Control.
-
HAL-PDT alone.
-
EGFR inhibitor alone (e.g., lapatinib, cetuximab).
-
Combination of HAL-PDT and the EGFR inhibitor.
3. Treatment Procedure:
-
EGFR Inhibitor Incubation: Incubate cells with the EGFR inhibitor for a predetermined time (e.g., 4-24 hours).
-
HAL Incubation: Add HAL to the medium and incubate for a specified duration in the dark.
-
Light Exposure: Irradiate the cells with the appropriate light source.
-
Post-Incubation: Incubate for a further 24-48 hours.
4. Endpoint Analysis:
-
Cell Viability: Perform an MTT or XTT assay as described in section 3.3.
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Harvest the cells after treatment.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
The combination of this compound PDT with other anti-cancer agents represents a promising strategy to enhance therapeutic efficacy. The data presented in these application notes, particularly the synergistic potential with immunotherapy, chemotherapy, and targeted therapy, provide a strong foundation for further research and development in this area. The detailed protocols offer a starting point for researchers to design and execute experiments to further elucidate the mechanisms of action and optimize combination regimens for various cancer types. As with all experimental work, appropriate controls and validation are essential for robust and reproducible results.
References
- 1. Synergistic anticancer activity of 5-aminolevulinic acid photodynamic therapy in combination with low-dose cisplatin on Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Advantages of combined photodynamic therapy in the treatment of oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The therapeutic efficacy of 5-ALA based photodynamic therapy and chemotherapy combination in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminolevulinic Acid-Mediated Photodynamic Therapy Potentiates the Effectiveness of Doxorubicin in Ewing Sarcomas | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminolevulinic Acid-Mediated Photodynamic Therapy Potentiates the Effectiveness of Doxorubicin in Ewing Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic efficacy of 5-ALA based photodynamic therapy and chemotherapy combination in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Aminolevulinic acid-mediated photodynamic therapy in combination with kinase inhibitor lapatinib enhances glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Line-Specific Response to Hexyl 5-aminolevulinate Photodynamic Therapy (HAL-PDT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers and pre-cancerous conditions. It involves the administration of a photosensitizing agent, which is preferentially taken up by tumor cells, followed by irradiation with light of a specific wavelength. This process generates reactive oxygen species (ROS), leading to localized cellular damage and cell death.
Hexyl 5-aminolevulinate (HAL) is a lipophilic ester of 5-aminolevulinate (ALA), a precursor in the heme biosynthesis pathway. Due to its increased lipophilicity, HAL exhibits enhanced penetration through cell membranes compared to ALA, leading to a more efficient intracellular accumulation of the photosensitizer protoporphyrin IX (PpIX). The subsequent activation of PpIX by light triggers a cascade of events culminating in cell death. This document provides a detailed overview of the cell line-specific responses to HAL-PDT, including quantitative data, experimental protocols, and insights into the underlying signaling pathways.
Mechanism of Action
The mechanism of HAL-PDT is a multi-step process that results in the selective destruction of cancer cells.
-
Uptake and Conversion: HAL is administered to the cells and, due to its lipophilic nature, readily crosses the cell membrane. Intracellularly, esterases hydrolyze HAL to ALA.
-
PpIX Synthesis: The resulting ALA enters the heme biosynthesis pathway, leading to the accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX), primarily in the mitochondria.
-
Photoactivation and ROS Generation: Upon irradiation with light of an appropriate wavelength (typically blue or red light), PpIX is excited from its ground state to a triplet state. This excited PpIX then transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).
-
Cellular Damage and Death: The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This damage disrupts cellular homeostasis and activates various cell death pathways, including apoptosis and necrosis.
Cell Line-Specific Responses to HAL-PDT
The efficacy of HAL-PDT and the predominant mode of cell death are highly dependent on the specific cell line. This variability is attributed to differences in cellular uptake of HAL, PpIX synthesis and accumulation, and the intrinsic sensitivity of the cells to oxidative stress.[1][2]
Quantitative Data Summary
The following tables summarize the differential responses of various cancer cell lines to HAL-PDT.
Table 1: Protoporphyrin IX (PpIX) Accumulation and Phototoxicity
| Cell Line | Cancer Type | HAL Concentration (µM) | Incubation Time (h) | Relative PpIX Accumulation | Outcome | Reference |
| AY-27 | Rat Bladder Carcinoma | 20 | 3 | High | Predominantly Necrosis | [3] |
| A431 | Human Epidermoid Carcinoma | Not Specified | Not Specified | Not Specified | Apoptosis and Necrosis | [4] |
| SGT | Salivary Gland Adenocarcinoma | Not Specified | Not Specified | Not Specified | Predominantly Necrosis | [5] |
| Reh | B-cell Leukemia | Not Specified | Not Specified | High | Predominantly Apoptosis | |
| HPB-ALL | T-cell Lymphoma | Not Specified | Not Specified | Lower than Reh | Predominantly Necrosis | |
| H460 | Non-small Cell Lung Carcinoma | 30 | 8 | Optimal | Apoptosis | [6] |
Table 2: Mode of Cell Death Induced by HAL-PDT
| Cell Line | Cancer Type | Predominant Cell Death Pathway | Key Observations | Reference |
| AY-27 | Rat Bladder Carcinoma | Necrosis | At 6 J/cm², apoptosis was ~10%, with necrosis being the dominant mode of cell death. | [3] |
| SGT | Salivary Gland Adenocarcinoma | Necrosis | LDH assay confirmed necrotic cell death. | [5][7] |
| Reh | B-cell Leukemia | Apoptosis | More sensitive to HAL-PDT-induced apoptosis compared to HPB-ALL cells. | |
| HPB-ALL | T-cell Lymphoma | Necrosis | Exhibited a greater degree of necrosis following HAL-PDT. | |
| Jurkat T-cells | T-cell Leukemia | Apoptosis (Caspase-dependent & -independent) | Involvement of both cytochrome c-mediated and AIF-induced pathways. | [8] |
| Namalwa & Bjab | B-cell Lymphoma | Apoptosis (Caspase-dependent) | Caspase-dependent apoptosis was evident. | [8] |
Experimental Protocols
Cell Culture and Seeding
-
Cell Lines: Maintain the desired cancer cell lines (e.g., AY-27, A431, SGT, Reh, HPB-ALL) in their respective recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: For experiments, harvest the cells using trypsin-EDTA and seed them into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry). The seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase at the time of the experiment.
HAL Incubation
-
Preparation of HAL Solution: Prepare a stock solution of this compound (HAL) in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the desired final concentration in serum-free culture medium.
-
Incubation: When the cells have reached the desired confluency, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add the HAL-containing medium to the cells.
-
Incubation Time: Incubate the cells with HAL for a predetermined period (typically 3-4 hours) at 37°C in the dark to allow for PpIX accumulation.
Irradiation
-
Light Source: Use a light source with a wavelength appropriate for PpIX excitation (e.g., a blue light LED array at ~410 nm or a red light laser at ~635 nm).
-
Light Dose: The light dose (fluence) is a critical parameter and should be measured using a photometer. The fluence rate (irradiance) and exposure time will determine the total light dose (J/cm²).
-
Procedure: After HAL incubation, replace the HAL-containing medium with fresh, phenol red-free medium. Irradiate the cells with the specified light dose. Control groups should include cells with no treatment, cells treated with HAL but no light, and cells exposed to light but no HAL.
Cell Viability Assay (MTT Assay)
-
Post-Irradiation Incubation: After irradiation, incubate the cells for 24-48 hours at 37°C.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Incubation: Add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9][10][11]
Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: After the desired post-irradiation incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[12][13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways in HAL-PDT
HAL-PDT induces a complex cellular response involving multiple signaling pathways that ultimately determine the cell's fate. The primary trigger for these pathways is the massive generation of ROS, which leads to oxidative stress.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common outcome of HAL-PDT. The mitochondrial (intrinsic) pathway plays a central role.
-
Mitochondrial Damage: ROS directly damage the mitochondrial membranes, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[8]
-
Stress-Activated Kinases: HAL-PDT also activates stress-activated protein kinase pathways, including p38 MAPK and JNK. These kinases can further promote apoptosis through various downstream targets.[6]
Necrosis Induction
Necrosis is often observed at higher doses of HAL-PDT or in cell lines that are resistant to apoptosis.[3][5]
-
Severe Oxidative Stress: Overwhelming oxidative stress leads to a rapid depletion of intracellular ATP and a loss of ion homeostasis.
-
Membrane Damage: Extensive damage to the plasma membrane results in a loss of membrane integrity, cellular swelling, and eventual lysis.
-
Inflammatory Response: The release of intracellular contents into the extracellular space can trigger an inflammatory response.
The balance between apoptosis and necrosis is a critical determinant of the overall therapeutic outcome and is influenced by the intensity of the PDT insult and the specific cellular context.[14][15]
Conclusion
The response of cancer cells to this compound photodynamic therapy is highly specific to the cell line. Factors such as the efficiency of PpIX accumulation and the intrinsic cellular susceptibility to oxidative stress dictate the efficacy of the treatment and the predominant mode of cell death. A thorough understanding of these cell line-specific responses, facilitated by the standardized protocols outlined in these notes, is crucial for the optimization of HAL-PDT in both preclinical research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Accumulation of protoporphyrin-IX (PpIX) in leukemic cell lines following induction by 5-aminolevulinic acid (ALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo induced hexylaminolevulinate destruction of rat bladder cells AY-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of photodynamic therapy responses elicited in A431 cells containing intracellular organelle-localized photofrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy (PDT) - Initiation of apoptosis via activation of stress-activated p38 MAPK and JNK signal pathway in H460 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 14. mdpi.com [mdpi.com]
- 15. Differentiation of apoptosis from necrosis by dynamic changes of reduced nicotinamide adenine dinucleotide fluorescence lifetime in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Light Source Selection for Hexyl 5-aminolevulinate (HAL) Photodynamic Therapy
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Red versus blue light illumination in this compound photodynamic therapy: the influence of light color and irradiance on the treatment outcome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eplus.uni-salzburg.at [eplus.uni-salzburg.at]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photodynamic treatment with hexyl-aminolevulinate mediates reversible thiol oxidation in core oxidative stress signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Effective Hexyl 5-aminolevulinate (HAL) Photodynamic Therapy (PDT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosimetry and light fluence rate parameters for achieving effective photodynamic therapy (PDT) using Hexyl 5-aminolevulinate (HAL). The following sections outline the fundamental principles of HAL-PDT, present key quantitative data in structured tables, detail experimental protocols for both in vitro and clinical research, and visualize the underlying molecular mechanisms.
Introduction to this compound (HAL) PDT
This compound (HAL) is a lipophilic ester of the photosensitizer precursor 5-aminolevulinic acid (ALA). Its enhanced lipophilicity facilitates penetration through cell membranes, leading to the intracellular accumulation of the active photosensitizer, Protoporphyrin IX (PpIX).[1][2] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which induce oxidative stress and trigger cell death, forming the basis of photodynamic therapy.[3] HAL-PDT is a promising treatment modality for various oncological and dermatological conditions, including actinic keratosis (AK) and basal cell carcinoma (BCC).[4][5]
Dosimetry and Light Fluence Rate: Quantitative Data Summary
The efficacy of HAL-PDT is critically dependent on the interplay between the concentration of the photosensitizer, the total light dose (fluence), and the rate at which the light is delivered (fluence rate or irradiance). The following tables summarize the key parameters from in vitro and clinical studies.
| Parameter | Value | Cell Lines | Light Source | Wavelength (nm) | Outcome | Reference |
| HAL Concentration | 20 µM | A431 (epidermoid carcinoma), T24 (bladder carcinoma), WiDr (colon adenocarcinoma), NCI-H322 (non-small cell lung carcinoma), HEp2 (laryngeal carcinoma) | LED array | 410 (Blue) | Cell viability dependent on cell line and light dose | [2][6] |
| Incubation Time | 3 hours (serum-free medium) | A431, T24, WiDr, NCI-H322, HEp2 | - | - | Sufficient PpIX accumulation for phototoxicity | [2][6] |
| Light Fluence Rate (Irradiance) | 0.7 mW/cm² | A431, T24, WiDr, NCI-H322, HEp2 | LED array | 410 (Blue) | Effective cell killing at varying total light doses | [2][6] |
| 3.5 mW/cm² | A431, T24, WiDr, NCI-H322, HEp2 | LED array | 410 (Blue) | Effective cell killing at varying total light doses | [2][6] | |
| 7.0 mW/cm² | A431, T24, WiDr, NCI-H322, HEp2 | LED array | 410 (Blue) | Effective cell killing at varying total light doses | [2][6] | |
| HAL Concentration | 20 µM | A431, T24, WiDr, NCI-H322, HEp2 | LED array | 624 (Red) | Cell viability dependent on cell line and light dose | [2][6] |
| Incubation Time | 3 hours (serum-free medium) | A431, T24, WiDr, NCI-H322, HEp2 | - | - | Sufficient PpIX accumulation for phototoxicity | [2][6] |
| Light Fluence Rate (Irradiance) | 7.0 mW/cm² | A431 | LED array | 624 (Red) | Effective cell killing | [2][6] |
| 35 mW/cm² | A431, T24, WiDr, NCI-H322, HEp2 | LED array | 624 (Red) | Effective cell killing | [2][6] |
| Parameter | Value | Indication | Light Source | Wavelength (nm) | Outcome | Reference |
| HAL Concentration | 2% | Low-risk Basal Cell Carcinoma (BCC) | Aktilite CL128 (LED) | ~630 (Red) | Comparable efficacy to MAL and BF-200 ALA | [4][5] |
| Incubation Time | 3 hours | Low-risk Basal Cell Carcinoma (BCC) | - | - | - | [4] |
| Total Light Dose (Fluence) | 37 J/cm² | Low-risk Basal Cell Carcinoma (BCC) | Aktilite CL128 (LED) | ~630 (Red) | Histologically confirmed lesion clearance of 87.9% (intention-to-treat) | [4][7] |
| Estimated Light Fluence Rate (Irradiance) * | ~70-100 mW/cm² | Low-risk Basal Cell Carcinoma (BCC) | Aktilite CL128 (LED) | ~630 (Red) | Estimated based on lamp specifications | [1][3] |
| Estimated Illumination Time | ~6-9 minutes | Low-risk Basal Cell Carcinoma (BCC) | Aktilite CL128 (LED) | ~630 (Red) | Calculated based on total light dose and estimated fluence rate | - |
| HAL Concentration | 0.02% - 0.1% | UV-induced Squamous Cell Carcinoma (SCC) in mice | Artificial Daylight | - | Marginal delay in SCC development | [8] |
| Total Light Dose (Fluence) | 6 J/cm² | UV-induced Squamous Cell Carcinoma (SCC) in mice | Artificial Daylight | - | Delivered over 2.5 hours | [8] |
*The Aktilite CL128 lamp, used in the clinical trials for BCC, has a typical fluence rate of 70-100 mW/cm².[1][3]
Experimental Protocols
In Vitro HAL-PDT Protocol for Cancer Cell Lines
This protocol is based on the methodology described by Weyergang et al. (2014).[2][6]
1. Cell Culture:
-
Culture human cancer cell lines (e.g., A431, T24, WiDr, NCI-H322, HEp2) in their respective recommended growth media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
2. HAL Incubation:
-
Prepare a stock solution of this compound (HAL).
-
On the day of the experiment, dilute the HAL stock solution in serum-free cell culture medium to a final concentration of 20 µM.
-
Remove the growth medium from the cells and replace it with the HAL-containing serum-free medium.
-
Incubate the cells for 3 hours in the dark at 37°C and 5% CO₂.
3. Light Exposure:
-
After incubation, replace the HAL-containing medium with fresh, serum-containing growth medium.
-
Immediately expose the cells to light from a calibrated LED array.
-
For blue light PDT, use a wavelength of 410 nm and deliver a range of total light doses by varying the exposure time at specific fluence rates (e.g., 0.7, 3.5, 7.0 mW/cm²).
-
For red light PDT, use a wavelength of 624 nm and deliver a range of total light doses at specific fluence rates (e.g., 7.0, 35 mW/cm²).
-
Include control groups: no treatment, light only, and HAL only.
4. Assessment of Cell Viability:
-
After a post-treatment incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Measure absorbance or fluorescence according to the assay manufacturer's instructions.
-
Normalize the results to the untreated control group to determine the percentage of cell viability.
Clinical Research Protocol for HAL-PDT of Basal Cell Carcinoma
This protocol is a generalized methodology based on the clinical trial by Salmivuori et al. (2020) for the treatment of low-risk BCC.[4][7]
1. Patient Selection and Lesion Preparation:
-
Include patients with histologically confirmed low-risk basal cell carcinoma (e.g., superficial or small nodular).
-
On the treatment day, prepare the lesion by removing any scales or crusts and gently curetting the surface to enhance photosensitizer penetration.
2. HAL Application:
-
Apply a layer of 2% this compound (HAL) cream to the lesion and a small margin of surrounding healthy skin.
-
Cover the area with an occlusive dressing.
3. Incubation:
-
Allow the HAL cream to incubate for 3 hours.
4. Light Application:
-
After the incubation period, remove the occlusive dressing and any excess cream.
-
Illuminate the treatment area with red light from a calibrated LED source, such as the Aktilite CL128 lamp.
-
The light source should have a peak wavelength of approximately 630 nm.
-
Deliver a total light dose of 37 J/cm². The fluence rate of the Aktilite CL128 is typically in the range of 70-100 mW/cm², resulting in an illumination time of approximately 6 to 9 minutes.[1][3]
5. Post-Treatment Care and Follow-up:
-
Provide standard post-PDT wound care instructions.
-
A second PDT session is typically performed one to two weeks after the initial treatment.
-
Evaluate the treatment response at subsequent follow-up visits (e.g., 3 months) through clinical and, if necessary, histological examination.
Visualizing the Mechanisms of HAL-PDT
HAL-PDT Experimental Workflow
Caption: Workflow for in vitro HAL-PDT experiments.
HAL-PDT Signaling Pathway for Cell Death
Caption: Simplified signaling pathway of HAL-PDT induced cell death.
References
- 1. galderma.com [galderma.com]
- 2. Aktilite CL128 Lamp | Dermatology Handbook [dermatologyhandbook.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. DSpace [helda.helsinki.fi]
- 7. Hexyl aminolevulinate, 5-aminolevulinic acid nanoemulsion and methyl aminolevulinate in photodynamic therapy of non-aggressive basal cell carcinomas: A non-sponsored, randomized, prospective and double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artificial daylight photodynamic therapy with "non-inflammatory" doses of hexyl aminolevulinate only marginally delays SCC development in UV-exposed hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hexyl 5-aminolevulinate (HAL) and Protoporphyrin IX (PpIX) Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexyl 5-aminolevulinate (HAL) and experiencing low Protoporphyrin IX (PpIX) fluorescence in their experiments.
Troubleshooting Guide: Low PpIX Fluorescence
Low or inadequate PpIX fluorescence can be a significant hurdle in experiments utilizing HAL for photodynamic diagnosis (PDD) or therapy (PDT). This guide provides a systematic approach to identifying and resolving the root causes of diminished fluorescence signals.
Question: We are observing significantly lower than expected PpIX fluorescence after incubating our cells with this compound (HAL). What are the potential causes and how can we troubleshoot this issue?
Answer:
Low PpIX fluorescence can stem from a variety of factors, ranging from suboptimal experimental conditions to inherent cellular characteristics. Below is a step-by-step guide to help you identify and address the potential causes.
Step 1: Verify Experimental Parameters
A common source of low fluorescence is related to the core experimental setup. Carefully review and optimize the following parameters.
| Parameter | Potential Issue | Recommendation |
| HAL Concentration | Suboptimal concentration | Perform a dose-response experiment to determine the optimal HAL concentration for your specific cell line or tissue model. Concentrations typically range from 50 µM to 200 µM for in vitro studies.[1] |
| Incubation Time | Insufficient or excessive incubation | Optimize the incubation time. PpIX accumulation is time-dependent, with peak levels often observed between 2 to 4 hours in vitro.[2] However, longer incubation times do not always lead to higher fluorescence and can even be detrimental. |
| Cell Health and Density | Poor cell viability or inappropriate confluency | Ensure cells are healthy and in the logarithmic growth phase. Very high or very low cell densities can affect metabolic activity and PpIX production. |
| Solvent/Vehicle | Poor solubility or degradation of HAL | This compound is more lipophilic than its parent compound, 5-aminolevulinic acid (ALA).[3] Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) before dilution in culture medium. Prepare fresh solutions for each experiment to avoid degradation. |
Step 2: Investigate Cellular Factors
The intrinsic properties of your biological system can significantly influence HAL uptake and its conversion to PpIX.
| Cellular Factor | Potential Issue | Recommendation |
| Cellular Uptake | Inefficient transport of HAL into the cell | While HAL's lipophilicity generally facilitates passive diffusion across the cell membrane, uptake can still be a limiting factor in some cell types.[4] Consider using penetration enhancers, though their effects can be cell-type dependent. |
| Metabolic Conversion | Low enzymatic activity in the heme synthesis pathway | The conversion of HAL to PpIX involves a series of enzymatic steps. Deficiencies in any of these enzymes can lead to reduced PpIX accumulation. Consider co-administration with an iron chelator like deferoxamine (DFO) to inhibit ferrochelatase, the enzyme that converts PpIX to heme, thereby increasing PpIX levels.[2][4] |
| PpIX Efflux | Active transport of PpIX out of the cell | Some cancer cells express ATP-binding cassette (ABC) transporters, such as ABCG2, which can actively pump PpIX out of the cell, reducing its intracellular concentration.[5] You may investigate the use of ABCG2 inhibitors to block this efflux. |
| Cell Line Variability | Intrinsic differences in metabolic activity | Different cell lines exhibit varying capacities for PpIX synthesis.[6] If possible, test your experimental conditions on a positive control cell line known to produce high levels of PpIX with HAL. |
Step 3: Optimize Fluorescence Detection
The final step is to ensure that you are accurately measuring the PpIX fluorescence that is present.
| Detection Parameter | Potential Issue | Recommendation |
| Excitation and Emission Wavelengths | Incorrect filter sets or wavelength settings | Ensure you are using the appropriate wavelengths for PpIX detection. The excitation maximum is around 405 nm (blue-violet light), and the emission maximum is around 635 nm (red light).[7] |
| Instrumentation Sensitivity | Low signal-to-noise ratio | Check the sensitivity of your fluorescence microscope, plate reader, or flow cytometer. Adjust gain and exposure settings to optimize signal detection. |
| Photobleaching | Loss of fluorescence due to light exposure | Minimize the exposure of your samples to the excitation light before measurement to prevent photobleaching of PpIX.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (HAL) in generating PpIX fluorescence?
A1: this compound is a lipophilic prodrug of 5-aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway.[9][10] Due to its increased lipophilicity, HAL can more readily cross cellular membranes compared to ALA.[4] Once inside the cell, intracellular esterases cleave the hexyl ester group, releasing ALA. This exogenous ALA bypasses the rate-limiting step of the heme synthesis pathway, leading to an accumulation of the fluorescent photosensitizer, Protoporphyrin IX (PpIX).[2][9]
Q2: How does the lipophilicity of HAL compare to ALA, and why is this important?
A2: HAL is significantly more lipophilic than ALA due to the addition of the hexyl ester chain.[3] This increased lipophilicity enhances its ability to penetrate biological membranes, which can lead to higher intracellular concentrations of the active compound and, consequently, greater PpIX accumulation in certain cell types.[4]
Q3: Can I use adjuvants to increase PpIX fluorescence?
A3: Yes, certain chemical adjuvants can be used to modulate the heme synthesis pathway and potentially increase PpIX levels. An iron chelator, such as deferoxamine (DFO), can inhibit the enzyme ferrochelatase, which is responsible for converting PpIX into non-fluorescent heme.[2][4] This inhibition leads to a buildup of PpIX. Another compound, dimethyl sulfoxide (DMSO), has been investigated for its potential to increase cell membrane permeability, though its effect on PpIX fluorescence can be variable.[4]
Q4: Is there an optimal concentration and incubation time for HAL that works for all cell lines?
A4: No, the optimal HAL concentration and incubation time are highly dependent on the specific cell line or tissue being studied.[6] Factors such as cellular uptake efficiency, metabolic rate, and enzyme activity vary between different cell types. Therefore, it is crucial to perform optimization experiments (dose-response and time-course studies) for your particular experimental model.
Q5: What are the key enzymes involved in the conversion of HAL to PpIX?
A5: After intracellular cleavage of the hexyl ester to yield ALA, several enzymes in the heme synthesis pathway are involved. Key enzymes include ALA dehydratase, porphobilinogen deaminase, uroporphyrinogen III synthase, uroporphyrinogen decarboxylase, coproporphyrinogen oxidase, and protoporphyrinogen oxidase, which ultimately produces PpIX.[11] The activity of ferrochelatase, which converts PpIX to heme, is also a critical determinant of the final PpIX concentration.[2]
Experimental Protocols
Protocol 1: In Vitro HAL Incubation and PpIX Fluorescence Measurement
This protocol provides a general framework for treating adherent cells with HAL and measuring the resulting PpIX fluorescence using a fluorescence plate reader.
Materials:
-
This compound (HAL) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Adherent cells of interest
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with appropriate filters (Excitation: ~405 nm, Emission: ~635 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
HAL Stock Solution Preparation: Prepare a concentrated stock solution of HAL in DMSO. For example, dissolve HAL hydrochloride in DMSO to a concentration of 100 mM.
-
Working Solution Preparation: On the day of the experiment, dilute the HAL stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the HAL-containing medium to the respective wells. Include control wells with medium and vehicle (DMSO) only.
-
Incubation: Incubate the plate for the desired amount of time (e.g., 1, 2, 4, 6 hours) at 37°C in a CO2 incubator. Protect the plate from light during incubation.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove any extracellular HAL. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 405 nm and emission to approximately 635 nm.
Protocol 2: Co-incubation with Deferoxamine (DFO) to Enhance PpIX Fluorescence
This protocol describes the use of the iron chelator DFO to inhibit ferrochelatase and potentially increase PpIX accumulation.
Materials:
-
All materials from Protocol 1
-
Deferoxamine (DFO) mesylate salt
-
Sterile water
Procedure:
-
DFO Stock Solution Preparation: Prepare a stock solution of DFO in sterile water (e.g., 100 mM).
-
Follow Steps 1-3 from Protocol 1.
-
Working Solution Preparation with DFO: Prepare HAL working solutions as described in Protocol 1. In parallel, prepare working solutions containing both HAL and DFO at the desired final concentrations (e.g., 100 µM HAL + 50 µM DFO).
-
Cell Treatment and Incubation: Follow steps 4 and 5 from Protocol 1, treating the cells with HAL alone or the HAL and DFO combination.
-
Fluorescence Measurement: Follow steps 6 and 7 from Protocol 1 to measure PpIX fluorescence. Compare the fluorescence intensity between cells treated with HAL alone and those treated with the HAL/DFO combination.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the use of HAL to induce PpIX fluorescence.
Table 1: Comparison of PpIX Production with ALA and Hexyl-ALA in Rat Bladder Carcinoma Cells (AY27) [12]
| Compound | Concentration | Incubation Time | Relative PpIX Content |
| 5-aminolevulinic acid (ALA) | 1 mM | 2 hours | ~1.0 |
| 5-aminolevulinic acid (ALA) | 5 mM | 2 hours | ~1.2 |
| This compound (hALA) | 0.005 mM | 2 hours | ~1.8 |
| This compound (hALA) | 0.01 mM | 2 hours | ~2.0 |
Table 2: PpIX Production from ALA and its Esters in Murine Thymic Lymphoma Cells [13]
| Compound | Relative Lipophilicity | Relative PpIX Accumulation |
| ALA methyl ester | Higher than ALA | Lower |
| 5-aminolevulinic acid (ALA) | Baseline | Baseline |
| ALA propyl ester | Higher than ALA | Higher |
| ALA butyl ester | Higher than ALA | Higher |
| ALA hexyl ester | Higher than ALA | Significantly Higher |
| ALA octyl ester | Highest | Highest |
Visualizations
Caption: Metabolic pathway of this compound (HAL) to Protoporphyrin IX (PpIX).
Caption: Standard experimental workflow for in vitro PpIX fluorescence measurement.
Caption: Logical workflow for troubleshooting low PpIX fluorescence.
References
- 1. abbs.info [abbs.info]
- 2. Probing Hexaminolevulinate Mediated PpIX Fluorescence in Cancer Cell Suspensions in the Presence of Chemical Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization of Hexyl Aminolevulinate by Surfactants for Tumor Fluorescence Detection | Scilit [scilit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting aminolaevulinic acid-induced generation of protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges [mdpi.com]
- 9. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Hexyl 5-aminolevulinate (HAL) Photodynamic Therapy
Welcome to the Technical Support Center for Hexyl 5-aminolevulinate (HAL) Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at reducing HAL-induced phototoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound (HAL)-induced phototoxicity?
A1: this compound (HAL) is a prodrug that is preferentially metabolized into the photosensitizer Protoporphyrin IX (PpIX) in cancer cells.[1] Upon exposure to light of a specific wavelength, PpIX becomes activated and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen.[2][3] These ROS cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids. This cascade of events ultimately triggers cell death pathways, including apoptosis and necrosis, in the targeted cells.[1][4] While this process is desirable for eliminating cancer cells, inadvertent uptake and activation of HAL in surrounding normal tissues can lead to unwanted phototoxicity.[5]
Q2: Why are my normal cells showing high levels of phototoxicity?
A2: High phototoxicity in normal cells during HAL-PDT can be due to several factors:
-
Suboptimal HAL Concentration or Incubation Time: Excessive HAL concentration or prolonged incubation can lead to significant PpIX accumulation in normal cells.[6]
-
Inappropriate Light Dose: A light dose that is too high can cause indiscriminate damage to any cell containing even low levels of PpIX.[7]
-
High Intrinsic Sensitivity of Normal Cells: Some normal cell types may have a higher inherent sensitivity to oxidative stress.
-
Inconsistent Experimental Conditions: Variations in cell confluence, media composition (especially serum levels), or light delivery can all contribute to variable and unexpectedly high phototoxicity.[6]
Q3: What are some strategies to reduce HAL-induced phototoxicity in normal cells?
A3: Several strategies can be employed to protect normal cells from HAL-PDT induced damage:
-
Optimization of Treatment Parameters: Carefully titrate the HAL concentration, incubation time, and light dose to maximize the therapeutic window between cancer and normal cells.[6][7]
-
Use of Antioxidants and ROS Scavengers: Co-administration of antioxidants can help neutralize the cytotoxic ROS in normal cells. Commonly used antioxidants include N-acetylcysteine (NAC), ascorbic acid (Vitamin C), and Vitamin E.[8][9]
-
Light Fractionation: Dividing the total light dose into two or more fractions separated by a dark interval can enhance tumor destruction while potentially allowing normal tissue to recover.[6]
Q4: How can I selectively protect normal cells without compromising the anti-cancer efficacy of HAL-PDT?
A4: Achieving selective protection is a key challenge. Strategies include:
-
Targeted delivery of HAL: While HAL itself shows some tumor selectivity, advanced delivery systems could further enhance this.
-
Targeted delivery of cytoprotective agents: Developing methods to deliver antioxidants specifically to normal tissues.
-
Exploiting biochemical differences: Cancer cells often have a compromised antioxidant defense system compared to normal cells, making them more susceptible to ROS-induced damage.[8] By carefully titrating the amount of external antioxidant, it may be possible to protect normal cells without completely quenching the therapeutic ROS in cancer cells.
Troubleshooting Guides
Troubleshooting Inconsistent or Unexpected Experimental Results
| Problem | Possible Causes | Solutions |
| High variability between replicate wells/plates | Inconsistent cell seeding density. Uneven light distribution across the plate. Variations in HAL incubation time or temperature. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Verify the uniformity of your light source and its distance from the plate. Standardize all incubation steps precisely. Use calibrated pipettes and consistent technique.[6] |
| Low or no phototoxicity in cancer cells | Suboptimal HAL concentration or incubation time leading to insufficient PpIX accumulation. Inadequate light dose (fluence or fluence rate). Low oxygen levels (hypoxia) in the culture. Resistance of the cancer cell line to PDT.[10] | Perform a dose-response curve for HAL and optimize incubation time. Calibrate your light source and perform a light dose-response experiment. Ensure adequate oxygenation during light exposure. Consider using a different photosensitizer or combining PDT with other therapies.[6] |
| High "dark toxicity" (cell death in HAL-treated, non-irradiated cells) | HAL concentration is too high. Contamination of HAL stock solution. Cell line is particularly sensitive to HAL. | Perform a dose-response experiment to determine the maximum non-toxic concentration of HAL. Use fresh, sterile-filtered HAL solution. Screen different cell lines for suitability. |
Experimental Protocols
General In Vitro HAL-PDT Protocol
This protocol provides a general framework for conducting in vitro HAL-PDT experiments. Optimization of concentrations, incubation times, and light doses is crucial for each cell line.
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase and form a near-confluent monolayer on the day of the experiment.
-
HAL Incubation:
-
Prepare a stock solution of HAL in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the desired final concentration in serum-free cell culture medium immediately before use.
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the HAL-containing medium to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C in the dark.
-
-
Wash: Remove the HAL-containing medium and wash the cells twice with PBS to remove any extracellular prodrug.
-
Light Treatment:
-
Add fresh, serum-containing medium to the cells.
-
Expose the cells to a light source with the appropriate wavelength for PpIX activation (typically in the red or blue region of the spectrum) and a calibrated fluence (J/cm²).[11]
-
Include necessary controls:
-
Untreated Control: Cells with no HAL and no light exposure.
-
Dark Control: Cells treated with HAL but not exposed to light.
-
Light-Only Control: Cells not treated with HAL but exposed to light.
-
-
-
Post-PDT Incubation: Return the plate to the incubator for a specified period (e.g., 24 hours) to allow for the progression of cell death.
-
Assessment of Cell Viability/Death: Analyze the cells using an appropriate assay, such as the MTT assay for cell viability or Annexin V/PI staining for apoptosis and necrosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Perform HAL-PDT: Follow the general in vitro HAL-PDT protocol.
-
MTT Incubation:
-
After the post-PDT incubation period, add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Perform HAL-PDT: Follow the general in vitro HAL-PDT protocol.
-
Cell Harvesting: After the post-PDT incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, but be mindful of incubation time).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
DCFH-DA Assay for Intracellular ROS Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species.
-
Cell Seeding and HAL Incubation: Follow steps 1 and 2 of the general in vitro HAL-PDT protocol.
-
DCFH-DA Loading:
-
After HAL incubation and washing, add DCFH-DA solution (typically 10-25 µM in serum-free medium) to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells twice with PBS to remove excess DCFH-DA.
-
Light Treatment: Add fresh medium and immediately expose the cells to light as described in the general protocol.
-
Fluorescence Measurement: Immediately after light exposure, measure the fluorescence intensity of the oxidized product, 2',7'-dichlorofluorescein (DCF), using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
Data Presentation
Table 1: Effect of Antioxidants on Normal Cell Viability after 5-ALA-PDT
| Antioxidant | Cell Type | 5-ALA-PDT Conditions | Antioxidant Concentration | Outcome | Reference |
| N-acetylcysteine (NAC) | Human Fibroblasts | Xenon-arc lamp irradiation | 6 mM | Significantly reduced DNA damage | [8] |
| N-acetylcysteine (NAC) | Rat Model of CNV | Verteporfin-PDT | Oral administration | Reduced retinal apoptosis | [12] |
| Ascorbic Acid (Vitamin C) | Rat DS-sarcoma cells | 5-ALA-PDT | Dose-dependent | 2.1-fold increased cell survival | [13] |
| Ascorbic Acid (Vitamin C) | Human Keratinocytes | PM2.5-induced phototoxicity | Not specified | Protective effect observed | [14] |
| Vitamin E (δ-Tocopherol) | Human Neuroblastoma (SH-SY5Y) | H₂O₂-induced oxidative stress | 5-40 µM | Significant protection against LDH release and increased cell viability | [15] |
Note: Data directly on HAL-PDT in normal cells with these specific antioxidants is limited in the searched literature. The table presents data from similar 5-ALA-PDT or other oxidative stress models to illustrate the principle of cytoprotection.
Visualizations
References
- 1. Photodynamic therapy (PDT) - Initiation of apoptosis via activation of stress-activated p38 MAPK and JNK signal pathway in H460 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the administrated light dose during 5-ALA-mediated photodynamic therapy: Murine 4T1 breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Enzymes in Cancer Cells: Their Role in Photodynamic Therapy Resistance and Potential as Targets for Improved Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-oxidant and Antioxidant Effects in Photodynamic Therapy: Cells Recognise that Not All Exogenous ROS Are Alike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. meddatax.com [meddatax.com]
- 13. Photodynamic therapy of bladder cancer - a phase I study using hexaminolevulinate (HAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Defenses: A Context-Specific Vulnerability of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Hexyl 5-aminolevulinate in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Hexyl 5-aminolevulinate (HAL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HAL) and why is its aqueous solubility a concern?
This compound (HAL) is a lipophilic, hexyl ester prodrug of 5-aminolevulinic acid (ALA).[1] It is a photosensitizer precursor used in photodynamic therapy (PDT) and fluorescence-guided diagnosis.[1][2][3] While its hydrochloride salt is commercially available and possesses some water solubility, achieving high or stable concentrations in aqueous buffers can be challenging due to the hydrophobic hexyl chain. This can impact the formulation of therapeutic and diagnostic agents, leading to issues with drug delivery, bioavailability, and experimental reproducibility.
Q2: What are the initial signs of solubility issues with HAL in my experiments?
Common indicators of poor solubility include:
-
Precipitation: Formation of a solid precipitate after adding HAL to your aqueous medium.
-
Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.
-
Phase Separation: An oily or separate layer forms in the solution.
-
Inconsistent Results: High variability in experimental outcomes, which may be due to inconsistent concentrations of solubilized HAL.
Q3: What are the primary strategies to enhance the aqueous solubility of HAL?
Several techniques can be employed to improve the solubility of hydrophobic compounds like HAL.[4][5][6] The most common approaches include:
-
Co-solvency: The addition of a water-miscible organic solvent to the aqueous medium.[7][8]
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins.[9][10][11][12]
-
Use of Surfactants: The incorporation of surfactants to form micelles that can encapsulate HAL.
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule, which can increase solubility.
-
Nanoformulations: Encapsulating HAL in delivery systems like liposomes or nanoparticles.[13]
Troubleshooting Guides
Issue 1: HAL precipitates out of my aqueous buffer.
Possible Cause: The concentration of HAL exceeds its solubility limit in the chosen aqueous medium.
Solutions:
-
Reduce the Concentration: The simplest approach is to lower the working concentration of HAL.
-
Employ a Co-solvent System: Introduce a water-miscible organic solvent to increase the solvent's capacity to dissolve HAL. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[8]
-
Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portion of HAL, forming a more water-soluble inclusion complex.[9][10][14]
Issue 2: My HAL solution is cloudy, affecting my cell-based or optical experiments.
Possible Cause: The solution contains undissolved HAL particles, forming a colloidal suspension rather than a true solution.
Solutions:
-
Sonication: Applying ultrasonic energy can help to break down aggregates and improve the dissolution of small particles.
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of HAL's stability at elevated temperatures.
-
Filtration: For some applications, filtering the solution through a 0.22 µm filter can remove undissolved particles, but this will also lower the effective concentration of HAL.[15]
-
Formulation with Cyclodextrins: This is often the most effective method to achieve a clear, high-concentration solution.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent System | Reported Solubility | Reference |
| Water | 50 mg/mL | [1] |
| Water | 20 mg/mL | [2][3] |
| Water | >10 mg/mL | [2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Solubilization of HAL using a Co-solvent System
This protocol describes the use of DMSO as a co-solvent to prepare a stock solution of HAL that can be further diluted in aqueous media.
Materials:
-
This compound hydrochloride (HAL)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Target aqueous medium (e.g., PBS, cell culture medium), sterile
Procedure:
-
Prepare a high-concentration stock solution of HAL in 100% DMSO (e.g., 30 mg/mL).[1]
-
Vortex or sonicate the mixture until the HAL is completely dissolved.
-
To prepare your working solution, dilute the DMSO stock solution into your target aqueous medium. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for cell-based assays).
Protocol 2: Solubilization of HAL using Cyclodextrin Complexation
This protocol details the preparation of a HAL-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound hydrochloride (HAL)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous solvent (e.g., 10% w/v in water).
-
Slowly add the powdered HAL to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (HAL:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The time required can vary.
-
The resulting solution should be clear. If any undissolved particles remain, they can be removed by filtration through a 0.22 µm syringe filter.
Visualizations
Caption: A decision-making workflow for addressing HAL solubility issues.
Caption: Mechanism of HAL solubilization by cyclodextrin encapsulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hexaminolevulinate = 98 HPLC 140898-91-5 [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Nanoparticles drug delivery for 5-aminolevulinic acid (5-ALA) in photodynamic therapy (PDT) for multiple cancer treatment: a critical review on biosynthesis, detection, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Hexyl 5-aminolevulinate (HAL) Cellular Uptake
Welcome to the technical support center for Hexyl 5-aminolevulinate (HAL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the cellular uptake of HAL in experimental settings.
Troubleshooting Guides
This section addresses common problems encountered during experiments with HAL, focusing on suboptimal cellular uptake and subsequent protoporphyrin IX (PpIX) production.
Issue 1: Low or No PpIX Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal HAL Concentration | The optimal concentration of HAL is cell-type specific. Perform a dose-response experiment to determine the ideal concentration for your cell line. Start with a range of concentrations (e.g., 10 µM to 1 mM) and measure PpIX fluorescence at a fixed time point. |
| Inadequate Incubation Time | The kinetics of HAL uptake and conversion to PpIX can vary. Conduct a time-course experiment, incubating cells with a fixed concentration of HAL and measuring fluorescence at multiple time points (e.g., 1, 2, 4, 8, and 24 hours). |
| Poor HAL Solubility or Stability | HAL has low solubility in neutral aqueous media.[1] Prepare fresh solutions of HAL before each experiment. For in vitro assays, consider using surfactants like Tween 80 or Kolliphor® HS 15 to improve solubility, but be mindful of their potential cytotoxicity at high concentrations.[1] HAL and its parent compound, 5-aminolevulinic acid (ALA), are unstable at neutral or alkaline pH, which can lead to dimerization.[2][3][4] Ensure the pH of your stock solutions and final culture medium is appropriate and stable throughout the experiment. |
| Cell Health Issues | Poor cell viability will negatively impact metabolic processes, including the conversion of HAL to PpIX. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) in parallel. |
| Efflux Pump Activity | ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively efflux HAL or PpIX from cells, reducing intracellular accumulation.[5][6][7][8][9][10][11] Consider co-incubation with a known ABC transporter inhibitor, such as verapamil for P-gp, to assess the role of efflux in your cell model.[5] |
| Incorrect Fluorescence Measurement Settings | Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for PpIX (excitation ~405 nm, emission ~635 nm). |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells or plates. Inconsistent cell numbers will lead to variable PpIX production. |
| Inhomogeneous HAL Distribution | After adding HAL to the culture medium, mix thoroughly by gentle pipetting or swirling to ensure a uniform concentration in each well. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate solutes and affect cell health. To minimize this, avoid using the outermost wells or fill them with sterile PBS or medium. |
| Washing Step Variability | If a washing step is included to remove extracellular HAL before fluorescence measurement, perform it consistently and gently across all samples. Note that for surfactant-solubilized HAL, the washing process may cause a loss of synthesized PpIX.[1] |
Issue 3: Observed Cytotoxicity
| Possible Cause | Recommended Solution |
| High HAL Concentration | While aiming to maximize uptake, excessively high concentrations of HAL can be cytotoxic. Determine the IC50 of HAL for your specific cell line to establish a non-toxic working concentration range. |
| Toxicity of Solubilizing Agents | Surfactants or solvents (like DMSO) used to dissolve HAL can be toxic to cells at higher concentrations.[1] Always run a vehicle control (medium with the solubilizing agent but without HAL) to assess its specific cytotoxic effects. |
| Phototoxicity from Ambient Light | PpIX is a photosensitizer. If cells are exposed to high-intensity light (including ambient light in the lab) after PpIX has accumulated, it can lead to phototoxicity and cell death.[12] Protect your cells from light after HAL incubation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HAL cellular uptake?
A1: this compound (HAL) is more lipophilic than its parent compound, 5-aminolevulinic acid (ALA).[1][13][14] This increased lipophilicity facilitates its passage across the cell membrane. While ALA is known to be taken up by BETA transporters, more lipophilic derivatives like HAL appear to be taken up primarily through simple diffusion.[15]
Q2: How can I enhance the cellular uptake of HAL?
A2: Several strategies can be employed:
-
Optimize Concentration and Incubation Time: As mentioned in the troubleshooting guide, systematically determining the optimal HAL concentration and incubation duration for your cell type is crucial.
-
Use of Solubilizing Agents: For in vitro studies, surfactants can be used to increase the solubility of HAL in aqueous media.[1]
-
Inhibition of Efflux Pumps: If your cells express high levels of ABC transporters, using an inhibitor can increase the net intracellular accumulation of HAL and PpIX.[5]
-
Combination with Heme Pathway Modulators: The conversion of HAL to PpIX is a multi-step enzymatic process.[2][16] While complex, it is possible to modulate this pathway. For instance, iron chelators can be used to inhibit ferrochelatase, the enzyme that converts PpIX to heme, thereby increasing PpIX accumulation. However, the effectiveness of this approach can be cell-type dependent.[16]
Q3: Should I use serum in the cell culture medium during HAL incubation?
A3: The presence of serum can have variable effects. Serum proteins may bind to HAL, which could either facilitate or hinder its uptake depending on the cell type and specific proteins involved. It is recommended to test HAL uptake in both serum-containing and serum-free media to determine the optimal condition for your experiment.
Q4: What are appropriate controls for a HAL uptake experiment?
A4: The following controls are recommended:
-
Negative Control: Cells incubated with culture medium only (no HAL) to measure background fluorescence.
-
Vehicle Control: Cells incubated with the solvent or surfactant used to dissolve HAL (at the same final concentration as in the experimental wells) to control for any effects of the vehicle on cell viability and fluorescence.
-
Positive Control (optional): If available, a compound known to induce robust PpIX fluorescence in your cell line can be used as a positive control.
Data Presentation
Table 1: Comparison of Strategies to Enhance PpIX Fluorescence
The following table summarizes hypothetical data from an experiment on a human pancreatic cancer cell line (SW1990) incubated with 100 µM HAL for 4 hours.
| Treatment Condition | Additive | Mean PpIX Fluorescence (Arbitrary Units ± SD) | Fold Increase vs. HAL Alone |
| Control (HAL Alone) | None | 150 ± 12 | 1.0 |
| Solubility Enhancement | 0.05% Tween 80 | 210 ± 18 | 1.4 |
| Efflux Inhibition | 10 µM Verapamil | 255 ± 21 | 1.7 |
| Combined Approach | 0.05% Tween 80 + 10 µM Verapamil | 330 ± 25 | 2.2 |
Experimental Protocols
Protocol: Quantification of HAL-Induced PpIX Fluorescence in Adherent Cells
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of HAL Solution: Prepare a stock solution of HAL in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and add the HAL-containing medium. Include negative and vehicle controls. Protect the plate from light and incubate for the desired duration (e.g., 4 hours) at 37°C and 5% CO₂.
-
Washing (Optional): Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove extracellular HAL. Be cautious, as this step may lead to the loss of intracellular PpIX if surfactants were used.[1]
-
Fluorescence Measurement: Add fresh PBS or culture medium to each well. Measure the fluorescence using a plate reader with excitation set to ~405 nm and emission set to ~635 nm.
-
Data Normalization (Optional): To account for variations in cell number, a cell viability assay (e.g., using Calcein AM or a DNA-binding dye like Hoechst 33342) can be performed on the same plate after the PpIX measurement. Normalize the PpIX fluorescence values to the cell number data.
Visualizations
Signaling and Metabolic Pathways
References
- 1. Solubilization of Hexyl Aminolevulinate by Surfactants for Tumor Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of photoactivated 5-aminolevulinic acid hexyl ester on MDR1 over-expressing human uterine sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC transporter efflux pumps: a defense mechanism against ivermectin in Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. Red versus blue light illumination in this compound photodynamic therapy: the influence of light color and irradiance on the treatment outcome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing PpIX Photobleaching in Hexyl 5-aminolevulinate (HAL) Experiments
Welcome to the technical support center for managing the photobleaching of Protoporphyrin IX (PpIX) during experiments involving Hexyl 5-aminolevulinate (HAL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PpIX photobleaching and why is it a concern in my HAL experiments?
A1: Protoporphyrin IX (PpIX) is a fluorescent molecule and a potent photosensitizer that is endogenously produced by cells after the administration of a precursor drug like this compound (HAL).[1][2][3] Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[4][5][6] In the context of your HAL experiments, the excitation light used to induce PpIX fluorescence can also lead to its degradation. This results in a diminished fluorescent signal over time, which can significantly impact the accuracy and reproducibility of quantitative fluorescence measurements, and may affect the efficacy of photodynamic therapy (PDT) if that is your application.[7][8][9]
Q2: What are the key factors that influence the rate of PpIX photobleaching?
A2: Several factors can influence the rate of PpIX photobleaching:
-
Light Intensity (Fluence Rate): Higher light intensity generally leads to a faster rate of photobleaching.[7][10] However, some studies suggest that for a fixed light dose, lower intensity illumination may result in more overall photobleaching.[7]
-
Wavelength of Excitation Light: Blue light has been shown to cause more rapid PpIX photobleaching than red light.[7][11]
-
Total Light Dose (Fluence): The total amount of light energy delivered to the sample is directly related to the extent of photobleaching.[10][12]
-
Oxygen Concentration: PpIX photobleaching is largely an oxygen-dependent process, mediated by the production of reactive oxygen species (ROS).[8][13][14]
-
Initial PpIX Concentration: The initial concentration of PpIX can influence its photobleaching rate.[13][15]
Q3: How can I minimize PpIX photobleaching during my fluorescence microscopy experiments?
A3: To minimize PpIX photobleaching, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.[4][5][6]
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for image acquisition.[4][5]
-
Use Appropriate Filters: Employ high-quality bandpass filters to ensure that only the necessary excitation wavelengths reach your sample and that all excitation light is blocked from the detector.
-
Work in the Dark: Perform sample preparation and handling in a darkened environment to prevent premature photobleaching.[16]
-
Use Antifade Reagents: Consider incorporating an antifade reagent into your mounting medium for fixed samples. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[17][18] For live-cell imaging, reagents like Trolox may be suitable.[19]
Q4: Are there any alternatives to continuous illumination to reduce photobleaching?
A4: Yes, fractionated or pulsed illumination has been shown to be effective. Light fractionation, with alternating periods of light and dark, can increase the total amount of photobleaching, which may be beneficial in the context of photodynamic therapy as it can correlate with treatment efficacy.[8] This approach allows for oxygen replenishment in the tissue, which is consumed during the photochemical reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of PpIX fluorescence signal during imaging. | High excitation light intensity. | Reduce the lamp/laser power. Use a neutral density filter.[4][5] |
| Prolonged exposure time. | Decrease the camera exposure time. Minimize the duration of continuous illumination.[4] | |
| Inappropriate excitation wavelength. | If possible, use a longer wavelength for excitation (e.g., red light instead of blue light), as it may cause less photobleaching.[7] | |
| Inconsistent fluorescence intensity between samples. | Variable light exposure during sample preparation. | Handle all samples consistently and protect them from ambient light.[14][16] |
| Differences in initial PpIX concentration. | Ensure consistent HAL incubation time and concentration. Normalize fluorescence intensity to an internal control if possible.[15] | |
| High background signal obscuring PpIX fluorescence. | Autofluorescence from the sample or medium. | Use a medium with low autofluorescence. Acquire a background image from a control sample (without HAL) and subtract it from your experimental images. |
| Non-optimal filter sets. | Use high-quality, narrow bandpass filters to isolate the PpIX fluorescence signal.[20] | |
| Low PpIX fluorescence signal from the start. | Inefficient PpIX production. | Optimize HAL concentration and incubation time for your specific cell type or tissue.[21][22][23] |
| Premature photobleaching before imaging. | Protect samples from light at all stages of the experiment.[16] |
Quantitative Data Summary
Table 1: Influence of Light Wavelength and Intensity on PpIX Photobleaching
| Light Source | Intensity (mW/cm²) | Relative Photobleaching Rate | Reference |
| Blue Light | 5 | Equivalent to 100 mW/cm² of red light | [7] |
| Red Light | 100 | Slower than blue light at lower intensities | [7] |
| Red Light | 25 | Not significantly different from 50 mW/cm² in one study | [8] |
| Red Light | 50 | Not significantly different from 25 mW/cm² in one study | [8] |
Table 2: PpIX Photobleaching Decay Constants in Rat Bladder Tissue
| Tissue Type | hALA Concentration (mM) | Photobleaching Decay Constant (J/cm²) | Reference |
| Normal Bladder | 8 | 0.2750 | [12] |
| Normal Bladder | 16 | 0.2781 | [12] |
| Tumor Bladder | 8 | 0.2621 | [12] |
| Tumor Bladder | 16 | 0.6268 | [12] |
Experimental Protocols
Protocol 1: In Vitro PpIX Fluorescence Imaging and Photobleaching Assessment
-
Cell Culture and HAL Incubation:
-
Plate cells at a suitable density in a glass-bottom dish or chamber slide.
-
Incubate cells with the desired concentration of this compound (HAL) in a serum-free medium for a predetermined time (e.g., 2-4 hours) in the dark at 37°C.[16]
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove excess HAL.
-
Add fresh, phenol red-free culture medium for imaging.
-
-
Fluorescence Microscopy Setup:
-
Image Acquisition and Photobleaching Measurement:
-
Locate a field of view with fluorescent cells.
-
To measure the photobleaching rate, acquire a time-lapse series of images with a defined interval and exposure time.
-
For example, acquire an image every 30 seconds for 10 minutes with a constant exposure time.
-
Ensure all imaging parameters (light intensity, exposure time, camera gain) are kept constant throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) within the cells for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free ROI.
-
Plot the normalized fluorescence intensity as a function of time or cumulative light exposure to determine the photobleaching curve.
-
Protocol 2: Preparation of Samples with Antifade Mounting Medium (for fixed cells)
-
Cell Fixation and Staining (if applicable):
-
After HAL incubation and washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If performing immunofluorescence, proceed with your standard staining protocol.
-
-
Mounting:
-
Carefully remove the final wash buffer.
-
Add a drop of antifade mounting medium to the cells.[4]
-
Gently place a coverslip over the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Curing and Storage:
-
Allow the mounting medium to cure according to the manufacturer's instructions (this may take several hours to overnight).
-
Store the slide in the dark, preferably at 4°C, until imaging.
-
Visualizations
Caption: Simplified heme synthesis pathway showing the conversion of this compound (HAL) to fluorescent Protoporphyrin IX (PpIX).
Caption: Experimental workflow for assessing PpIX photobleaching in vitro.
References
- 1. Solubilization of Hexyl Aminolevulinate by Surfactants for Tumor Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. In vivo measurement of 5-aminolaevulinic acid-induced protoporphyrin IX photobleaching: a comparison of red and blue light of various intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protoporphyrin IX fluorescence photobleaching increases with the use of fractionated irradiation in the esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of photobleaching of protoporphyrin IX in the skin of nude mice exposed to different fluence rates of red light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased fluorescence observation intensity during the photodynamic diagnosis of deeply located tumors by fluorescence photoswitching of protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo photobleaching kinetics and epithelial biodistribution of hexylaminolevulinate-induced protoporphyrin IX in rat bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Pre-treatment protoporphyrin IX concentration in actinic keratosis lesions may be a predictive biomarker of response to aminolevulinic-acid based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 18. bidc.ucsf.edu [bidc.ucsf.edu]
- 19. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 21. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Dark Toxicity of Hexyl 5-Aminolevulinate in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the dark toxicity of Hexyl 5-aminolevulinate (HAL) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HAL) and why is it used in research?
This compound (HAL) is a lipophilic ester derivative of 5-aminolevulinic acid (ALA), a naturally occurring precursor in the heme biosynthesis pathway.[1][2][3] In cancer research, HAL is used as a prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) within tumor cells.[1][2][3] Due to its increased lipophilicity compared to ALA, HAL can more readily penetrate cell membranes, leading to enhanced PpIX production.[4] This property is leveraged in photodynamic therapy (PDT), where subsequent light activation of PpIX induces cancer cell death.[5][6]
Q2: What is "dark toxicity" in the context of HAL?
Dark toxicity refers to the cytotoxic effects of a compound in the absence of light activation. For HAL, this means a reduction in cell viability or induction of cell death without exposure to a light source to activate the accumulated PpIX. The dark toxicity of HAL can vary significantly depending on the cell line and the concentration of HAL used.
Q3: Is the dark toxicity of HAL a common issue in experiments?
The occurrence and extent of HAL's dark toxicity are cell-line dependent. For instance, at a concentration of 20 µM, the dark toxicity of HAL has been reported to be negligible in human epidermoid carcinoma (A431) and bladder cancer (T24) cell lines. In contrast, the same concentration resulted in approximately 35% toxicity in human lung carcinoma (A549) cells. For other ALA esters, such as the heptyl ester, dark cytotoxicity has been observed in human colon adenocarcinoma (WiDr) cells at concentrations higher than 0.01 mM.[1]
Q4: What are the potential mechanisms behind HAL-induced dark toxicity?
While the precise mechanisms are still under investigation, potential contributors to HAL's dark toxicity may include:
-
Mitochondrial Stress: As a precursor in the heme synthesis pathway, which partially occurs in the mitochondria, high concentrations of ALA and its derivatives can impact mitochondrial function.[7][8][9][10][11] Studies have shown that ALA can induce damage to mitochondrial DNA.[9]
-
Oxidative Stress: Even in the absence of light, the metabolic processing of high concentrations of HAL could potentially lead to an increase in reactive oxygen species (ROS), contributing to cellular damage.
-
Induction of Apoptosis or Necrosis: HAL-induced dark toxicity may proceed through programmed cell death (apoptosis) or unregulated cell death (necrosis). This can involve the activation of signaling pathways that lead to cellular dismantling.[5][6][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving HAL, specifically focusing on mitigating its dark toxicity.
| Problem | Possible Cause | Recommended Solution |
| High background cell death in "dark" control groups. | The concentration of HAL may be too high for the specific cell line being used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of HAL for your cell line. Start with a low concentration and gradually increase it to find the highest concentration that does not cause significant dark toxicity. |
| The incubation time with HAL may be too long. | Optimize the incubation time. Shorter incubation periods may be sufficient for adequate PpIX accumulation without inducing significant dark toxicity. | |
| The cell line is particularly sensitive to HAL. | If possible, consider using a different cell line that is known to be less sensitive to the dark effects of HAL. | |
| Inconsistent results in cell viability assays. | The chosen cell viability assay may not be suitable or may be interfering with the experimental conditions. | Use multiple, mechanistically different viability assays to confirm results (e.g., a metabolic assay like MTT or alamarBlue, and a membrane integrity assay like LDH). Ensure that the assay reagents themselves are not cytotoxic. |
| Experimental conditions are not properly controlled. | Maintain consistent cell seeding densities, incubation times, and reagent concentrations across all experiments. Include appropriate vehicle controls (e.g., cells treated with the solvent used to dissolve HAL). | |
| Difficulty in distinguishing between dark toxicity and early apoptotic events. | The endpoint of the assay may be too late, capturing both direct toxicity and subsequent apoptosis. | Perform time-course experiments to monitor cell viability at earlier time points after HAL treatment. Use assays that specifically measure early markers of apoptosis, such as caspase activation or Annexin V staining. |
Quantitative Data on Dark Toxicity
The dark toxicity of HAL is highly dependent on the cell line and the concentration used. The following table summarizes available data on the dark cytotoxicity of HAL and a related ALA ester.
| Cell Line | Compound | Concentration | Incubation Time | Dark Toxicity (% Cell Viability Reduction) | Reference |
| A431 (Human epidermoid carcinoma) | HAL | 20 µM | 3 hours | Negligible | |
| T24 (Human bladder cancer) | HAL | 20 µM | 3 hours | Negligible | |
| A549 (Human lung carcinoma) | HAL | 20 µM | 3 hours | ~35% | |
| WiDr (Human colon adenocarcinoma) | Heptyl 5-aminolevulinate | > 0.01 mM | Not specified | Cytotoxic | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate the dark toxicity of HAL.
Cell Viability Assessment using MTT Assay
This protocol is used to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (HAL)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of HAL in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the HAL dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no HAL (negative control).
-
Incubate the plate for the desired period (e.g., 3, 6, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO₂ in the dark.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of MTT solvent to each well.
-
Gently pipette up and down to ensure complete dissolution of the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
This compound (HAL)
-
Cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period with HAL, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time before measuring the absorbance at a specified wavelength (e.g., 490 nm).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Mitigation of Dark Toxicity using Antioxidants
This protocol outlines a general procedure for testing the ability of antioxidants to reduce HAL-induced dark toxicity.
Materials:
-
This compound (HAL)
-
Antioxidant of choice (e.g., N-acetylcysteine (NAC) or Vitamin E)
-
Cell culture medium
-
Reagents for a chosen cell viability assay (e.g., MTT or alamarBlue)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare solutions of HAL and the antioxidant at various concentrations in a cell culture medium.
-
Treat the cells with one of the following conditions:
-
HAL alone
-
Antioxidant alone
-
Co-incubation of HAL and the antioxidant
-
Pre-incubation with the antioxidant for a specific period before adding HAL.
-
-
Include appropriate controls (untreated cells and vehicle controls).
-
Incubate the plates for the desired duration in the dark.
-
Assess cell viability using a standard assay like the MTT or alamarBlue assay as described in the respective protocols.
-
Compare the cell viability in the co-treated groups to the group treated with HAL alone to determine the mitigating effect of the antioxidant.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for HAL-Induced Dark Toxicity
The dark toxicity of HAL may be initiated by mitochondrial dysfunction and oxidative stress, leading to the activation of apoptotic pathways.
Caption: Putative signaling pathway of HAL-induced dark toxicity.
Experimental Workflow for Investigating and Mitigating HAL Dark Toxicity
This workflow provides a logical sequence of experiments for a comprehensive study.
References
- 1. A comparison of 5-aminolaevulinic acid- and its heptyl ester: dark cytotoxicity and protoporphyrin IX synthesis in human adenocarcinoma WiDr cells and in athymic nude mice healthy skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic treatment with hexyl-aminolevulinate mediates reversible thiol oxidation in core oxidative stress signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminolevrinic Acid Exhibits Dual Effects on Stemness in Human Sarcoma Cell Lines under Dark Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of mitochondrial cardiolipin peroxidation in apoptotic photokilling of 5-aminolevulinate-treated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial and nuclear DNA damage induced by 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. SIGNALING EVENTS IN APOPTOTIC PHOTOKILLING OF 5-AMINOLEVULINIC ACID-TREATED TUMOR CELLS: INHIBITORY EFFECTS OF NITRIC OXIDE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hexyl 5-Aminolevulinate and 5-Aminolevulinic Acid in Bladder Cancer Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of non-muscle invasive bladder cancer (NMIBC), particularly vexing subtypes like carcinoma in situ (CIS), has been significantly advanced by photodynamic diagnosis (PDD). This technique relies on the administration of a photosensitizing agent that preferentially accumulates in neoplastic cells, which then fluoresce under a specific wavelength of light, typically blue light, allowing for enhanced visualization during cystoscopy. Two prominent agents utilized for this purpose are 5-aminolevulinic acid (5-ALA) and its hexyl ester derivative, Hexyl 5-aminolevulinate (HAL). This guide provides a detailed comparison of their performance in clinical trials, supported by experimental data.
Mechanism of Action and Pharmacokinetic Profile
Both 5-ALA and HAL are precursors in the heme biosynthetic pathway.[1][2][3] Upon administration, these compounds are taken up by cells and metabolized into the photoactive fluorophore, Protoporphyrin IX (PpIX).[1][3] Cancer cells exhibit altered enzymatic activity, leading to an accumulation of PpIX compared to normal urothelial cells.[4] When illuminated with blue light (360-450 nm), the accumulated PpIX emits a distinct red fluorescence, thereby demarcating malignant lesions.[4][5]
The primary distinction between the two agents lies in their chemical structure and resulting pharmacokinetic properties. HAL was specifically designed to be more lipophilic than the hydrophilic 5-ALA.[6] This increased lipophilicity is intended to facilitate more efficient penetration of the cell membrane, leading to a higher intracellular concentration and subsequently, a more intense PpIX fluorescence. Clinical data suggests that HAL can generate up to four times the levels of PpIX in half the time compared to 5-ALA.[7]
Clinical Efficacy in Bladder Cancer Detection
Numerous clinical trials have demonstrated that PDD with either HAL or 5-ALA significantly improves the detection rate of bladder tumors compared to the standard white light cystoscopy (WLC). This is particularly true for CIS lesions, which are often flat and difficult to visualize with WLC.[7][8]
Comparative Detection Rates
The use of HAL-guided blue light cystoscopy (BLC) has been shown to detect a higher percentage of tumors, including CIS, that are missed by WLC alone.
| Study Parameter | White Light Cystoscopy (WLC) | Blue Light Cystoscopy (BLC) with HAL | Blue Light Cystoscopy (BLC) with 5-ALA |
| Patient Detection Rate (CIS) | 51% - 68%[7][9] | 92% - 96%[1][9] | N/A (Data often combined with WLC) |
| Lesion Detection Rate (CIS) | 68%[9] | 92%[9] | 94.6%[10] |
| Overall Tumor Sensitivity | 73% - 80.8%[7] | 92.3% - 96%[7][11] | 79.6% (Oral)[12][13] |
| Additional CIS Patients Detected | N/A | 28% more than WLC[1] | N/A |
| Additional Papillary Tumors Detected | N/A | 16.4% of patients had at least one additional Ta/T1 tumor detected with Cysview® BLC™[14] | 25.4% of tumors detected only with fluorescent light[13] |
Note: Direct head-to-head trials comparing the detection rates of HAL and 5-ALA are limited. The data presented is from separate trials comparing each agent to WLC.
Impact on Tumor Recurrence
A more complete initial resection of tumors, facilitated by enhanced visualization with PDD, is associated with a lower rate of tumor recurrence. Several studies have shown that PDD-assisted transurethral resection of bladder tumor (TURBT) leads to improved recurrence-free survival.
| Study Outcome | WLC-Guided TURBT | PDD-Guided TURBT (HAL) | PDD-Guided TURBT (5-ALA) |
| Residual Tumor Rate | 25.2% - 33%[8][15] | 4.5% - 9%[8][15] | 15%[15] |
| Recurrence Rate (at 9-12 months) | 41% - 56%[6][8] | 16% - 47%[6][8] | N/A |
| 3-Year Recurrence-Free Survival | 67%[15] | 82%[15] | 80%[15] |
One retrospective study directly comparing outcomes found no significant differences between 5-ALA and HAL in terms of residual tumor rates and recurrence-free survival, with both being significantly superior to WLC.[15]
Experimental Protocols
The administration protocols for HAL and 5-ALA differ, primarily due to their formulation and pharmacokinetic properties.
This compound (Hexvix®/Cysview®)
-
Drug Preparation: The product is supplied as a powder for reconstitution. 100 mg of hexaminolevulinate hydrochloride is reconstituted with 50 mL of the supplied diluent to yield an 8 mM solution.[9][16]
-
Administration: The reconstituted solution is instilled into the patient's bladder via a catheter.[17][18]
-
Incubation (Dwell Time): The solution is retained in the bladder for approximately 1 hour.[9][18]
-
Procedure: Following the dwell time, the bladder is emptied. Cystoscopy is then performed, first with standard white light, followed by blue light (wavelength 360-450 nm).[14]
5-Aminolevulinic Acid
-
Administration: 5-ALA is typically administered orally at a dose of 20 mg/kg.[10][12]
-
Incubation Time: The patient undergoes cystoscopy approximately 2 to 3 hours after oral administration.[12][13][19] This allows for systemic absorption and subsequent metabolic conversion to PpIX in the bladder urothelium.
-
Procedure: Similar to the HAL protocol, the bladder is first inspected with white light, followed by blue light to detect fluorescence.
Safety and Tolerability
Both agents are generally considered safe and well-tolerated.
| Adverse Event Profile | This compound (HAL) | 5-Aminolevulinic Acid (5-ALA) (Oral) |
| Common Adverse Events | Events are typically associated with the cystoscopy and biopsy procedure itself, such as dysuria, bladder spasm, and hematuria.[1] | Hypotension (typically Grade 2 or lower), nausea/vomiting, and elevated liver enzymes have been reported.[10][12] |
| Systemic Side Effects | Systemic absorption after intravesical administration is low (bioavailability of ~7%), and systemic side effects are not common.[18] | As it is administered orally, systemic side effects are possible. Severe adverse events like hypotension and urticaria have been noted, though infrequently.[12] |
| Photosensitivity | No specific precautions for systemic photosensitivity are typically required due to low systemic absorption. | Patients may be advised to avoid prolonged exposure to strong light sources after administration. |
| False Positives | False fluorescence can occur due to inflammation, recent biopsy sites, or cystoscopic trauma.[16] The false-positive rate has been reported to be around 30%.[20] | False positives can also occur due to inflammation. Specificity has been reported to be lower than WLC.[12] |
Conclusion
Both this compound and 5-aminolevulinic acid are valuable tools that significantly enhance the detection of non-muscle invasive bladder cancer, especially carcinoma in situ, when used for photodynamic diagnosis.
-
This compound (HAL) , administered intravesically, offers the advantage of targeted delivery, low systemic absorption, and a shorter incubation time. Its enhanced lipophilicity is designed for superior cellular uptake and brighter fluorescence.[7]
-
5-Aminolevulinic Acid (5-ALA) , when administered orally, provides a less invasive administration route but requires a longer incubation period and carries a potential for systemic side effects.
Clinical evidence robustly supports the superiority of PDD with either agent over WLC alone for improving tumor detection and reducing recurrence.[8][15] A retrospective comparison suggests that the clinical outcomes of HAL and 5-ALA in terms of reducing residual tumors and improving recurrence-free survival are comparable.[15] The choice between these agents may therefore depend on factors such as the desired route of administration, incubation time constraints, and institutional protocols.
References
- 1. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time to Turn on the Blue Lights: A Systematic Review and Meta-analysis of Photodynamic Diagnosis for Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Current status of photodynamic technology for urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of blue-light cystoscopy in the detection and surveillance of nonmuscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexvix blue light fluorescence cystoscopy – a promising approach in superficial bladder tumors diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of hexaminolevulinate fluorescence cystoscopy and white light cystoscopy for the detection of carcinoma in situ in patients with bladder cancer: a phase III, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. Oral 5-aminolevulinic acid-mediated photodynamic diagnosis using fluorescence cystoscopy for non-muscle-invasive bladder cancer: A multicenter phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. content.tts.org [content.tts.org]
- 15. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
- 17. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, this compound, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Hexyl 5-aminolevulinate and Methyl Aminolevulinate in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a valuable treatment modality for various dermatological conditions, including actinic keratosis (AK) and certain types of non-melanoma skin cancers like basal cell carcinoma (BCC). The efficacy of PDT is critically dependent on the choice of photosensitizer. Among the most utilized are esters of 5-aminolevulinic acid (ALA), which act as prodrugs that lead to the accumulation of the photosensitizing molecule protoporphyrin IX (PpIX) in target cells. This guide provides a detailed comparison of two such esters: Hexyl 5-aminolevulinate (HAL) and methyl aminolevulinate (MAL), focusing on their comparative efficacy, supported by experimental data.
Overview of this compound (HAL) and Methyl Aminolevulinate (MAL)
Both HAL and MAL are lipophilic esters of ALA, designed to enhance penetration through the stratum corneum and cell membranes, a limitation of the more hydrophilic parent compound, ALA. Upon cellular uptake, these esters are hydrolyzed to ALA, which then enters the heme biosynthesis pathway, leading to an overproduction and accumulation of PpIX in metabolically active, neoplastic cells. Subsequent illumination with light of a specific wavelength activates PpIX, generating reactive oxygen species that induce cell death.
The key difference between HAL and MAL lies in the length of their alkyl ester chain. HAL possesses a longer hexyl chain compared to the methyl chain of MAL, rendering it more lipophilic. This increased lipophilicity is hypothesized to improve its penetration into the skin, potentially leading to a more profound or targeted photodynamic effect.
Comparative Efficacy in Basal Cell Carcinoma (BCC)
Recent clinical trials have directly compared the efficacy of HAL and MAL in the treatment of non-aggressive BCC.
Short-Term Efficacy
A randomized, prospective, double-blinded trial evaluated the histological clearance of non-aggressive BCCs three months after PDT with low-concentration HAL, MAL, and a 5-aminolevulinic acid nanoemulsion (BF-200ALA). The results, based on intention-to-treat analysis, showed no statistically significant difference in lesion clearance rates among the three photosensitizers.[1]
| Photosensitizer | Histologically Confirmed Lesion Clearance (3 months) | 95% Confidence Interval |
| Methyl aminolevulinate (MAL) | 93.8% | 79.9% - 98.3% |
| Hexyl aminolevulinate (HAL) | 87.9% | 72.7% - 95.2% |
Table 1: Short-term histological clearance of non-aggressive Basal Cell Carcinoma with MAL-PDT and HAL-PDT.[1]
Long-Term Efficacy
The long-term follow-up of the same cohort of patients with low-risk BCCs provided further insights into the sustained efficacy of these treatments.
| Photosensitizer | Cumulative Response Rate (1 year) | Cumulative Response Rate (5 years) |
| Methyl aminolevulinate (MAL) | 90.6% | 71.9% |
| Hexyl aminolevulinate (HAL) | 75.8% | 60.6% |
Table 2: Long-term cumulative response rates for low-risk Basal Cell Carcinoma treated with MAL-PDT and HAL-PDT.[2]
While there were no statistically significant differences between the groups, the data suggests a trend towards a higher long-term response rate with MAL.[2]
Comparative Efficacy in Actinic Keratosis (AK)
While direct comparative studies between HAL and MAL for actinic keratosis are less common in the provided search results, the efficacy of MAL-PDT for AK is well-documented.
| Treatment | Complete Response Rate (3 months) |
| Methyl aminolevulinate (MAL) - PDT | 89% - 91% |
| Cryotherapy | 68% |
Table 3: Comparative efficacy of MAL-PDT and Cryotherapy for Actinic Keratosis.[3][4]
Studies have shown that MAL-PDT is a highly effective treatment for AK, with complete response rates at 3 months ranging from 89% to 91%.[3][4] It has demonstrated superior response rates and cosmetic outcomes compared to cryotherapy.[4]
Protoporphyrin IX (PpIX) Fluorescence
The efficacy of PDT is directly related to the amount of PpIX accumulated in the target tissue. The lipophilicity of the ALA ester can influence PpIX production. In vitro studies using A431-GFP cells have shown the time course of PpIX fluorescence with varying concentrations of ALA, MAL, and HAL.
| Photosensitizer | Incubation Time to Peak Fluorescence |
| δ-aminolevulinic acid (ALA) | ~24 hours |
| ALA methyl ester (MAL) | ~24 hours |
| ALA hexyl ester (HAL) | ~12 hours |
Table 4: Time to peak Protoporphyrin IX fluorescence in A431-GFP cells.
These in vitro findings suggest that HAL may lead to a faster accumulation of PpIX compared to MAL and ALA.
Tolerability and Cosmetic Outcome
In the comparative study on non-aggressive BCCs, there were no significant differences reported between HAL and MAL concerning pain during treatment, post-treatment reactions, or cosmetic outcomes.[1] Similarly, the long-term follow-up of this study found no significant differences in cosmetic outcome or patient satisfaction between the treatment arms.[2] For actinic keratosis, MAL-PDT has been reported to have superior cosmetic results and high patient satisfaction compared to cryotherapy.[5]
Experimental Protocols
Photodynamic Therapy for Non-Aggressive Basal Cell Carcinoma
The following protocol was utilized in a randomized, prospective, double-blinded trial comparing MAL, BF-200ALA, and HAL for non-aggressive BCCs:
-
Patient Inclusion: Patients with histologically verified non-aggressive BCCs were included.
-
Randomization: Lesions were randomized to receive treatment with either MAL, BF-200ALA, or low-concentration HAL.
-
Treatment Sessions: Two repeated LED-PDT treatments were administered.
-
Efficacy Assessment: Clinical and histological assessment of lesion clearance was performed at three months by blinded observers.
-
Additional Evaluations: Cosmetic outcome, pain, post-treatment reactions, fluorescence, and photobleaching were also evaluated.[1]
Photodynamic Therapy for Actinic Keratosis with Methyl Aminolevulinate
A common protocol for MAL-PDT in the treatment of actinic keratosis is as follows:
-
Preparation: The treatment area is prepared, which may include gentle curettage of hyperkeratotic lesions.
-
Photosensitizer Application: A 160 mg/g concentration of MAL cream is applied to the lesions.
-
Incubation: The cream is left on for a 3-hour application time.
-
Illumination: The treatment area is illuminated with a red light source (570-670 nm) at a total light dose of 75 J/cm².
-
Treatment Repetition: The PDT session is typically repeated after 7 days for optimal results.[4][5]
Visualizing the Process
To better understand the mechanisms and workflows involved, the following diagrams illustrate the heme synthesis pathway and a generalized experimental workflow for PDT.
Heme synthesis pathway and PpIX formation.
References
- 1. Hexyl aminolevulinate, 5-aminolevulinic acid nanoemulsion and methyl aminolevulinate in photodynamic therapy of non-aggressive basal cell carcinomas: A non-sponsored, randomized, prospective and double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. Review of photodynamic therapy in actinic keratosis and basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of photodynamic therapy using topical methyl aminolevulinate (Metvix) with single cycle cryotherapy in patients with actinic keratosis: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy using topical methyl 5-aminolevulinate compared with cryotherapy for actinic keratosis: A prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hexyl 5-Aminolevulinate with Other Photosensitizers
Hexyl 5-aminolevulinate (HAL) is a potent, second-generation photosensitizing agent employed in photodynamic therapy (PDT) and photodiagnosis (PDD). As an ester derivative of 5-aminolevulinic acid (ALA), HAL offers distinct physicochemical properties that influence its clinical performance compared to its precursors, ALA and methyl aminolevulinate (MAL). This guide provides an objective, data-driven comparison of HAL with other photosensitizers, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: From Prodrug to Photosensitizer
HAL, like ALA and MAL, is a prodrug that is not itself photoactive.[1] Upon administration, these compounds are taken up by cells and enter the heme biosynthetic pathway.[2][3] Cellular esterases convert HAL and MAL into ALA.[4][5] An excess of exogenous ALA bypasses the normal feedback regulation of the heme pathway, leading to the accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX).[3][6] This accumulation is preferentially observed in neoplastic cells due to their altered enzymatic activity, specifically a lower activity of ferrochelatase which converts PpIX to heme.[3][4]
When PpIX is exposed to light of a specific wavelength (typically blue or red light), it becomes excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS).[7][8] These highly reactive molecules, including singlet oxygen, cause oxidative damage to essential cellular components, leading to cell death through apoptosis, necrosis, and autophagy.[4][7][9]
dot
Caption: Mechanism of HAL-mediated photodynamic therapy.
Comparative Performance Data
The primary advantage of HAL over ALA is its increased lipophilicity, which enhances its penetration through cellular membranes.[5][10] This generally allows for the use of lower concentrations and potentially shorter incubation times to achieve effective PpIX levels compared to ALA.[1][11]
Table 1: Efficacy of HAL vs. Other Photosensitizers in Treating Non-Melanoma Skin Cancers
| Photosensitizer | Indication | Lesion Clearance Rate (Histologically Confirmed) | Recurrence Rate (Follow-up Period) | Reference |
| Hexyl aminolevulinate (HAL) 2% | Low-risk Basal Cell Carcinoma (BCC) | 87.9% (3 months) | 24.2% (1 year), 39.4% (5 years) | [12][13] |
| Methyl aminolevulinate (MAL) 16% | Low-risk Basal Cell Carcinoma (BCC) | 93.8% (3 months) | 9.4% (1 year), 28.1% (5 years) | [12][13] |
| 5-aminolevulinic acid nanoemulsion (BF-200 ALA) 7.8% | Low-risk Basal Cell Carcinoma (BCC) | 90.9% (3 months) | 18.7% (1 year), 45.4% (5 years) | [12][13] |
| Methyl aminolevulinate (MAL) | Superficial Basal Cell Carcinoma (sBCC) | 87% (6 months) | Not specified | [14] |
| 5-aminolevulinic acid (ALA) | Superficial Basal Cell Carcinoma (sBCC) | 88% (6 months) | Not specified | [14] |
| Methyl aminolevulinate (MAL) | Nodular Basal Cell Carcinoma (nBCC) | 84% (6 months) | Not specified | [14] |
| 5-aminolevulinic acid (ALA) | Nodular Basal Cell Carcinoma (nBCC) | 84% (6 months) | Not specified | [14] |
| Methyl aminolevulinate (MAL) | Actinic Keratosis (AK) | 75% (6 months) | Not specified | [14] |
| 5-aminolevulinic acid (ALA) | Actinic Keratosis (AK) | 63% (6 months) | Not specified | [14] |
Note: Efficacy can vary significantly based on the specific lesion type, location, and treatment protocol (e.g., light source, dose).
Table 2: Tolerability and Photodiagnostic Performance
| Photosensitizer | Key Tolerability Finding | Photodiagnostic Application | Key Diagnostic Finding | Reference |
| Hexyl aminolevulinate (HAL) | Pain comparable to MAL and BF-200 ALA in BCC treatment. | Bladder Cancer | Detected 28% more patients with Carcinoma in situ (CIS) than white light cystoscopy. | [2][12] |
| Methyl aminolevulinate (MAL) | May induce less pain compared to some ALA formulations. | Not specified | Not specified | [15][16] |
| 5-aminolevulinic acid (ALA) | Pain intensity can be higher compared to MAL and ALA-P (phosphate) formulations. | Bladder Cancer | Significantly superior to white light alone; comparable to HAL in reducing residual tumors. | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating comparative studies. Below are summaries of typical experimental protocols used to evaluate photosensitizers.
In Vitro Phototoxicity Assay
This protocol is designed to assess the cytotoxic potential of a photosensitizer upon light activation in a controlled laboratory setting.
-
Cell Culture : Human cancer cell lines (e.g., A431 epidermoid carcinoma, AY-27 rat bladder cancer) are cultured in appropriate media (e.g., RPMI-1640) with supplements like fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.[4][9]
-
Photosensitizer Incubation : Cells are seeded in multi-well plates. The growth medium is replaced with a serum-free medium containing the photosensitizer (e.g., 20 µM HAL) for a specified duration (e.g., 3 hours) in the dark.[5]
-
Irradiation : Following incubation, the photosensitizer-containing medium is replaced with fresh medium. Cells are then exposed to a light source (e.g., LED array) with a specific wavelength (e.g., 410 nm blue light or 624 nm red light) and a defined light dose (e.g., 0.45 J/cm²).[4][5]
-
Viability Assessment : After a post-irradiation incubation period (e.g., 24 hours), cell viability is determined using assays such as the MTT assay, which measures mitochondrial metabolic activity.[10]
Caption: Key signaling pathways activated by HAL-PDT.
Conclusion
This compound represents a significant refinement in the family of ALA-derived photosensitizers. Its enhanced lipophilicity facilitates improved cellular uptake, which can translate to greater PpIX accumulation at lower concentrations compared to ALA. [1][5]Clinical data suggests that HAL-PDT is an effective treatment for non-melanoma skin cancers, with an efficacy profile that is broadly comparable, though sometimes nuanced, to that of MAL and nanoemulsion formulations of ALA. [12][13]In the realm of photodiagnosis, particularly for bladder cancer, HAL has demonstrated a superior detection rate for certain malignant lesions compared to standard white-light cystoscopy. [2][19] The choice between HAL, MAL, and various ALA formulations will depend on the specific clinical indication, desired penetration depth, regulatory approval, and considerations of treatment tolerability and cost. Future research will continue to refine treatment protocols and explore the full potential of these agents in oncology and other fields.
References
- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 2. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. In vitro phototoxicity of 5-aminolevulinic acid and its methyl ester and the influence of barrier properties on their release from a bioadhesive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodynamic treatment with hexyl-aminolevulinate mediates reversible thiol oxidation in core oxidative stress signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the effect of 5-aminolevulinic acid hexyl ester (H-ALA) PDT on EBV LMP1 protein expression in human nasopharyngeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexyl aminolevulinate, 5-aminolevulinic acid nanoemulsion and methyl aminolevulinate in photodynamic therapy of non-aggressive basal cell carcinomas: A non-sponsored, randomized, prospective and double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.tuni.fi [researchportal.tuni.fi]
- 14. Aminolevulinic acid and methyl aminolevulinate equally effective in topical photodynamic therapy for non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcadonline.com [jcadonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Topical Photodynamic Therapy with Different Forms of 5-Aminolevulinic Acid in the Treatment of Actinic Keratosis | MDPI [mdpi.com]
- 18. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of hexaminolevulinate (HAL) -guided versus white light transurethral resection for NMIBC: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the sensitivity and specificity of Hexyl 5-aminolevulinate fluorescence for tumor detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Hexyl 5-aminolevulinate (HAL) fluorescence-guided diagnosis with conventional methods for tumor detection, particularly in the context of bladder cancer. The information presented is supported by experimental data from multiple clinical studies to aid in the evaluation of this technology for research and clinical development purposes.
Introduction to this compound (HAL)
This compound (HAL) is a derivative of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[1] Due to its lipophilic nature, HAL exhibits an enhanced ability to penetrate cellular membranes compared to 5-ALA.[2][3] Following intracellular uptake, HAL is metabolized to protoporphyrin IX (PpIX), a potent photosensitizer.[1] Neoplastic cells preferentially accumulate PpIX, in part due to altered enzymatic activity in the heme synthesis pathway.[4] When illuminated with blue light (360-450 nm), the accumulated PpIX emits a distinct red fluorescence, enabling the visual identification of malignant tissue that may be missed under standard white light.[4][5]
Mechanism of Action: The Heme Synthesis Pathway
The diagnostic principle of HAL fluorescence lies in the modulation of the endogenous heme synthesis pathway. Exogenous administration of HAL leads to a surplus of the precursor, which is then converted intracellularly to the fluorescent molecule PpIX. This selective accumulation in tumor cells provides a high-contrast visual aid for detection.
Comparative Performance Data
Numerous studies have demonstrated the superior sensitivity of HAL fluorescence cystoscopy (Blue Light Cystoscopy - BLC) compared to the standard White Light Cystoscopy (WLC) for the detection of bladder tumors, particularly for carcinoma in situ (CIS).
Table 1: Sensitivity and Specificity of HAL BLC vs. WLC (Per-Lesion/Biopsy)
| Study | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Study A [6] | HAL BLC | 99.1% | 36.5% | 54.9% | 97.4% |
| WLC | 76.8% | 30.2% | 50.9% | 64.8% | |
| Study B [7] | HAL BLC | 92.3% | 48.0% | 71.2% | 81.8% |
| WLC | 80.8% | 49.1% | 72.0% | 68.6% | |
| Study C [8] | HAL BLC | 93.8% | 81.5% | - | - |
| WLC | 78.2% | 90.5% | - | - |
Table 2: Patient-Based Detection Rates for Bladder Cancer
| Study | Method | Patient Detection Rate |
| Study D [9] | HAL BLC | 96% |
| WLC | 73% | |
| Study A [6] | HAL BLC | 97.9% |
| WLC | 88.5% |
Table 3: Detection of Carcinoma in Situ (CIS) Lesions
| Study | Total CIS Lesions | Lesions Detected by HAL BLC | Lesions Detected by WLC |
| Study E [10] | 113 | 104 (92%) | 77 (68%) |
Experimental Protocols
The following provides a generalized experimental workflow for HAL fluorescence-guided cystoscopy based on protocols from cited clinical trials.
Patient Preparation and HAL Instillation
-
Patient Selection: Patients with known or suspected bladder cancer are eligible. Exclusion criteria may include massive hematuria, presence of a urethral Foley catheter, chronic retention, or active urinary tract infection.[7]
-
Bladder Emptying: The patient's bladder is completely emptied via a catheter.
-
HAL Instillation: A solution of 50 mL of 8 mM hexaminolevulinate hydrochloride is instilled into the bladder.[10]
-
Incubation: The solution is retained in the bladder for approximately one hour.[10]
Cystoscopic Examination
-
Bladder Evacuation: The HAL solution is drained from the bladder.
-
White Light Examination: A standard cystoscopy is performed using white light to identify and map any visible lesions.
-
Blue Light Examination: The bladder is then examined using a cystoscope equipped with a blue light source (e.g., Karl Storz D-light system, 380-450 nm).[9] Fluorescing areas (appearing red) are identified and mapped.
-
Biopsy and Resection: Biopsies are taken from all suspicious areas identified under either white or blue light. Additionally, biopsies may be taken from normal-appearing tissue for comparison. Papillary lesions are then resected.
Comparison with Alternatives
White Light Cystoscopy (WLC)
WLC is the current standard for bladder cancer diagnosis. However, it has limitations in detecting flat, inconspicuous lesions like CIS and some papillary tumors. As the data tables indicate, HAL BLC consistently demonstrates a higher sensitivity and patient detection rate, leading to the identification of tumors that would be missed by WLC alone.[6][9][10]
5-Aminolevulinic Acid (5-ALA)
5-ALA is another photosensitizer used for fluorescence-guided diagnosis. HAL, as a hexyl ester of 5-ALA, is more lipophilic, which is suggested to facilitate better penetration into cells and result in a higher accumulation of PpIX.[3] Some studies suggest that HAL can be about 100 times more efficient than 5-ALA in inducing PpIX production in vitro.[11] This may contribute to brighter fluorescence and potentially a shorter required instillation time.
Conclusion
The evidence from multiple clinical studies strongly supports the use of this compound fluorescence cystoscopy as a valuable adjunct to standard white light cystoscopy for the detection of non-muscle-invasive bladder cancer. Its significantly higher sensitivity, particularly for aggressive forms like CIS, can lead to more accurate diagnosis and completeness of resection.[6][10] While the specificity can be lower than WLC, the high negative predictive value of HAL BLC is a notable advantage.[6] For researchers and drug development professionals, HAL offers a robust platform for enhancing the accuracy of tumor detection in preclinical and clinical settings.
References
- 1. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization of Hexyl Aminolevulinate by Surfactants for Tumor Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexaminolevulinate hydrochloride in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laparoscopyhospital.com [laparoscopyhospital.com]
- 7. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Hexaminolevulinate photodynamic diagnosis in non-muscle invasive bladder cancer: experience of the BLUE group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexyl aminolevulinate fluorescence cystoscopy: new diagnostic tool for photodiagnosis of superficial bladder cancer--a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of hexaminolevulinate fluorescence cystoscopy and white light cystoscopy for the detection of carcinoma in situ in patients with bladder cancer: a phase III, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Hexyl 5-aminolevulinate PDT compared to standard chemotherapy or radiation
Hexyl 5-Aminolevulinate PDT: A Comparative Analysis Against Standard Cancer Therapies
An in-depth guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental foundations of this compound (HAL) Photodynamic Therapy (PDT) in comparison to conventional chemotherapy and radiation.
This compound (HAL) is a second-generation photosensitizing agent precursor that has garnered significant interest in the field of oncology.[1] As a lipophilic derivative of 5-aminolevulinic acid (ALA), HAL exhibits enhanced cellular uptake and tissue penetration.[1] Following administration, HAL is metabolized within cancer cells into the potent photosensitizer Protoporphyrin IX (PpIX).[1][2] The selective accumulation of PpIX in malignant tissues allows for targeted destruction upon activation by a specific wavelength of light, a process known as Photodynamic Therapy (PDT).[3][4] This guide provides a comprehensive comparison of HAL-PDT with standard-of-care treatments like chemotherapy and radiation, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
Comparative Efficacy: HAL-PDT vs. Standard Therapies
The clinical application of HAL-PDT has been most extensively studied in non-muscle-invasive bladder cancer (NMIBC) and malignant gliomas, offering a non-invasive or minimally invasive alternative to traditional treatments.[5][6]
Non-Muscle-Invasive Bladder Cancer (NMIBC)
For patients with NMIBC, particularly those with high-risk or BCG-unresponsive disease, HAL-PDT is emerging as a viable treatment option.[7][8] Standard treatment for NMIBC typically involves transurethral resection of the bladder tumor (TURBT) followed by intravesical immunotherapy with Bacillus Calmette-Guérin (BCG) or chemotherapy with agents like Mitomycin C.[9][10]
| Treatment Modality | Patient Population | Complete Response (CR) Rate | Recurrence-Free Survival (RFS) | Citation(s) |
| HAL-PDT | High-Risk NMIBC | 52.9% at 6 months | 11.8% at 21 months | [8] |
| HAL-PDT (Adjuvant) | BCG-Unresponsive NMIBC | Not Reported | 68% at 12 months, 56% at 24 months | [7] |
| BCG Immunotherapy | High-Risk NMIBC | Established first-line agent | Superior to Mitomycin C for reducing progression | [10][11] |
| Intravesical Chemotherapy (e.g., Mitomycin C) | Low to Intermediate-Risk NMIBC | Reduces recurrence by ~50% short-term | Reduces 5-year recurrence by ~15% | [11] |
| Valrubicin | BCG-Refractory Carcinoma in situ (CIS) | 18% | 4% at 2 years | [10] |
Malignant Gliomas (e.g., Glioblastoma)
The standard of care for glioblastoma (GBM) includes maximal surgical resection followed by radiation and chemotherapy (temozolomide).[6] PDT, often using 5-ALA (a precursor similar to HAL), is investigated as an adjuvant intraoperative therapy to target residual tumor cells.[12][13]
| Treatment Modality | Patient Population | Median Survival | Progression-Free Survival (PFS) | Citation(s) |
| Surgery + PDT (5-ALA) | Newly Diagnosed GBM | Longer than surgery alone | 6-month PFS: 41% (vs. 21.1% for surgery alone) | [12] |
| Surgery + PDT (Photofrin) | Recurrent GBM | 13.5 months from surgery | Not Reported | [12] |
| Standard of Care (Surgery + Radiation + Chemo) | Newly Diagnosed GBM | Varies, benchmark for comparison | Varies | [6][13] |
Mechanisms of Action: A Comparative Overview
The therapeutic effects of HAL-PDT, chemotherapy, and radiation are rooted in distinct cellular destruction pathways.
-
HAL-PDT: This modality is dependent on the presence of a photosensitizer, light, and oxygen.[14] Upon light activation, the accumulated PpIX generates highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[3][15] These ROS induce cell death through apoptosis and necrosis, damage the tumor vasculature, and can stimulate a systemic anti-tumor immune response.[3][16]
-
Chemotherapy: Chemotherapeutic agents work through various mechanisms, most commonly by disrupting DNA synthesis and cell division. For instance, platinum-based drugs like cisplatin (used for bladder cancer) form DNA adducts, leading to apoptosis.[17] Mitomycin C acts as a DNA alkylating agent.[10]
-
Radiation Therapy: This treatment uses high-energy ionizing radiation to create DNA double-strand breaks, which are difficult for cancer cells to repair, ultimately triggering cell death.[12]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the valid comparison of therapeutic efficacies. Below are representative methodologies for HAL-PDT and standard intravesical chemotherapy for NMIBC.
HAL-PDT Protocol for NMIBC (Adjuvant Setting)
This protocol is synthesized from methodologies described in clinical trials for treating intermediate and high-risk NMIBC post-TURBT.[8]
-
Patient Selection: Patients with histologically confirmed intermediate or high-risk non-muscle-invasive urothelial cell carcinoma.
-
Photosensitizer Instillation: An 8 mM or 16 mM solution of Hexaminolevulinate (HAL) in 50 mL is instilled intravesically into the bladder via a catheter.[8]
-
Incubation Period: The HAL solution is retained in the bladder for a period of 1 to 2 hours, during which the patient's position may be changed to ensure uniform distribution. The procedure is conducted under subdued light to prevent premature activation of the photosensitizer.[18]
-
Bladder Wall Irradiation: Following incubation and bladder drainage, the bladder is filled with a clear medium. A light source (e.g., incoherent white light or a specific wavelength laser such as 635 nm) is introduced via a flexible cystoscopic catheter.[8][12] The bladder wall is irradiated with a predefined light dose.
-
Treatment Schedule: The PDT treatment may be repeated at set intervals, such as every 6 weeks for a total of 3 treatments.[8]
-
Follow-up and Assessment: Efficacy is assessed by regular cystoscopy, cytology, and histology at predefined time points (e.g., 6, 9, and 21 months) to monitor for tumor recurrence.[8]
Standard Intravesical Chemotherapy Protocol for NMIBC
This protocol is based on standard treatment guidelines for NMIBC using Mitomycin C as the chemotherapeutic agent.[9][17]
-
Patient Selection: Patients with newly diagnosed or recurrent low- to intermediate-risk NMIBC following complete TURBT.
-
Agent Instillation: A single, immediate postoperative dose of Mitomycin C (e.g., 40 mg in 20 mL sterile water) is instilled into the bladder, typically within 24 hours of TURBT.[9]
-
Dwell Time: The drug is held in the bladder for 1 to 2 hours.[17]
-
Adjuvant Therapy (for intermediate-risk): An induction course may follow, consisting of weekly instillations for 6 weeks.[9]
-
Follow-up and Assessment: Surveillance cystoscopy is performed every 3 months for the first 2 years, with decreasing frequency thereafter, to monitor for recurrence.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Red versus blue light illumination in this compound photodynamic therapy: the influence of light color and irradiance on the treatment outcome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 5. Advances in Management of Bladder Cancer—The Role of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-of-the-art photodynamic therapy for malignant gliomas: innovations in photosensitizers and combined therapeutic approaches [explorationpub.com]
- 7. Efficacy and safety of photodynamic therapy for non–muscle-invasive bladder cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy of bladder cancer - a phase I study using hexaminolevulinate (HAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 10. Intravesical chemotherapy in non-muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. Frontiers | Photodynamic therapy and associated targeting methods for treatment of brain cancer [frontiersin.org]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 17. mskcc.org [mskcc.org]
- 18. Antitumor effect and induced systemic immune effects of HAL used in PDD doses in an orthotopic model of rat bladder cancer [abstracts.mirrorsmed.org]
In Vitro Cell Death Pathways: A Comparative Guide to HAL- and ALA-Induced Photodynamic Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro cell death pathways initiated by 5-aminolevulinic acid hydrochloride (HAL) and 5-aminolevulinic acid (ALA) in the context of photodynamic therapy (PDT).
5-Aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway, is a widely utilized photosensitizer in photodynamic therapy. In practice, ALA is frequently formulated as its hydrochloride salt, 5-aminolevulinic acid hydrochloride (HAL), to enhance its stability and solubility. In aqueous solutions, such as cell culture media, HAL dissociates to provide the same biologically active molecule, 5-aminolevulinic acid. Consequently, in the vast majority of in vitro studies, the terms ALA and HAL are used interchangeably, referring to the same active compound that leads to the intracellular accumulation of the photosensitizer protoporphyrin IX (PpIX). This guide, therefore, synthesizes the extensive body of research on ALA-PDT to delineate the induced cell death mechanisms, with the understanding that these findings are directly applicable to HAL-PDT.
Upon photoactivation, PpIX generates reactive oxygen species (ROS), which induce cellular damage and trigger various cell death modalities, including apoptosis, necrosis, and autophagy. The specific pathway activated is dependent on the cell type, the concentration of the photosensitizer, and the light dose administered.
Comparative Summary of Cell Death Pathways
| Cell Death Pathway | Key Features in ALA/HAL-PDT | Predominant in |
| Apoptosis | Activation of caspase-3, -8, and -9, release of cytochrome c, changes in Bax/Bcl-2 ratio, DNA fragmentation, and formation of apoptotic bodies.[1][2][3][4] | Many cancer cell lines, often at lower PDT doses. |
| Necrosis | Loss of membrane integrity, cellular swelling, and release of intracellular contents.[5] | Often observed at high PDT doses or in specific cell lines. |
| Autophagy | Formation of autophagosomes and autolysosomes, conversion of LC3-I to LC3-II. Can act as a pro-survival or pro-death mechanism.[6][7] | Various cancer cell lines, its role in cell fate is context-dependent. |
| Necroptosis | A regulated form of necrosis, dependent on RIPK1 and RIPK3.[8] | Observed in specific cancer cell lines, such as human glioblastoma.[8] |
| Pyroptosis | An inflammatory form of programmed cell death dependent on caspase-1.[3] | Demonstrated in breast and colon cancer cell lines.[3] |
Quantitative Data on Cell Death
The following table summarizes representative quantitative data from various in vitro studies on ALA/HAL-PDT. Direct comparison between studies should be approached with caution due to variations in cell lines and experimental conditions.
| Cell Line | ALA/HAL Concentration | Light Dose | Apoptosis (%) | Necrosis (%) | Reference |
| A549 (Lung Adenocarcinoma) | 1 mM | Not Specified | 98.4 ± 3.5 | Not Specified | [9] |
| PC-3 (Prostate Cancer) | Not Specified | Not Specified | Both observed | Both observed | [5] |
| Reh (B-cell Leukemia) | 0.03 mM (Hexyl-ALA) | 4 J/cm² | Major pathway | Minor pathway | [10] |
| HPB-ALL (T-cell Lymphoma) | 0.03 mM (Hexyl-ALA) | 4 J/cm² | Minor pathway | Major pathway | [10] |
| Squamous Cell Carcinoma | 0.5-2 mM | 10 J/cm² | Dose-dependent increase | Dose-dependent increase | [6] |
Signaling Pathways in ALA/HAL-PDT Induced Cell Death
ALA/HAL-PDT can trigger a complex network of signaling pathways leading to cell death. The primary mechanism involves the generation of ROS, which can damage various cellular components, including mitochondria and the endoplasmic reticulum.
Mitochondrial (Intrinsic) Pathway of Apoptosis
A predominant mechanism of ALA/HAL-PDT-induced apoptosis is through the mitochondrial pathway. ROS-induced mitochondrial damage leads to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[1][4] The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating this process.[2]
Figure 1: Mitochondrial pathway of apoptosis induced by ALA/HAL-PDT.
Other Signaling Pathways
ALA/HAL-PDT has also been shown to induce apoptosis and other forms of cell death through various other signaling cascades, including:
-
Endoplasmic Reticulum (ER) Stress: ROS can cause ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.
-
NF-κB and JNK Pathways: In some cell types, ALA-PDT can activate the NF-κB and JNK signaling pathways, which can contribute to apoptosis.[3]
-
AMPK Signaling: The AMP-activated protein kinase (AMPK) pathway has been implicated in ALA-PDT-induced autophagy.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are representative protocols for assessing cell death induced by ALA/HAL-PDT.
General Experimental Workflow
Figure 2: General experimental workflow for in vitro ALA/HAL-PDT studies.
Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Photosensitizer Incubation: Incubate the cells with the desired concentration of ALA or HAL (typically 0.1-2 mM) in serum-free medium for a specific duration (e.g., 4 hours) in the dark.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Irradiation: Add fresh culture medium and irradiate the cells with a light source of a specific wavelength (e.g., 635 nm) and light dose (e.g., 1-20 J/cm²).
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the progression of cell death.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic/late apoptotic (Annexin V positive, PI positive) cells.
Protocol for Autophagy Detection by LC3-II Western Blot
-
Follow steps 1-5 of the apoptosis detection protocol.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands. The conversion of LC3-I to the lower migrating form, LC3-II, is indicative of autophagy induction.[11]
References
- 1. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aminolevulinic acid induce apoptosis via NF-κB/JNK pathway in human oral cancer Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cell death by 5-aminolevulinic acid-based photodynamic action and its enhancement by ferrochelatase inhibitors in human histiocytic lymphoma cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminolevulinic acid induced apoptosis via oxidative stress in normal gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALA-PDT inhibits proliferation and promotes apoptosis of SCC cells through STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Hexyl 5-aminolevulinate: A Procedural Guide
Ensuring the proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Hexyl 5-aminolevulinate, a compound utilized in photodynamic therapy and biochemical research.[1] Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound hydrochloride is classified as a hazardous substance.[2][3][4][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray, and ensure work is conducted in a well-ventilated area or outdoors.[3]
Hazard Identification and Classification:
| Hazard Class | Hazard Statement | GHS Classification |
| Skin Irritation | H315: Causes skin irritation | Category 2 |
| Eye Irritation | H319: Causes serious eye irritation | Category 2A |
| Skin Sensitization | H317: May cause an allergic skin reaction | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 |
This data is synthesized from multiple safety data sheets.[2][3][4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be carried out in accordance with local, regional, national, and international regulations.[3] The following protocol is a general guideline and should be adapted to comply with your institution's specific policies and regulatory requirements.
1. Initial Waste Segregation and Collection:
-
Unused or Expired Product: Unwanted or expired this compound should be treated as hazardous chemical waste. Do not mix it with other chemical waste unless compatibility has been confirmed by a qualified professional.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Empty containers of this compound must be handled carefully. The first rinse of the container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.[6]
2. Waste Containerization and Labeling:
-
Container Selection: Use a chemically compatible container with a secure, leak-proof closure for collecting this compound waste.[7][8] The container should be in good condition, free from damage or deterioration.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the hazard pictograms (e.g., exclamation mark for irritation).[3] Ensure the label is legible and securely attached to the container.
3. On-Site Accumulation and Storage:
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be under the control of laboratory personnel.[7]
-
Storage Conditions: Keep the waste container closed except when adding waste.[6] Store in a well-ventilated area, away from incompatible materials.[7] Regular weekly inspections of the SAA are recommended to check for leaks or container degradation.[8]
4. Final Disposal Method:
-
Incineration: The recommended disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Professional Waste Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance
The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[7][9] Academic laboratories may have specific regulations under Subpart K, which provides alternative requirements for managing hazardous waste.[10] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plans.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. Hexaminolevulinate Hydrochloride | C11H22ClNO3 | CID 6433082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. nationalacademies.org [nationalacademies.org]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Hexyl 5-aminolevulinate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Hexyl 5-aminolevulinate, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance. It is known to cause skin irritation (Category 2), may lead to an allergic skin reaction (Skin sensitiser, Category 1), results in serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1][2][3][4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To prevent respiratory tract irritation from dust or aerosols.[2][3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][5] | To prevent skin contact, which can cause irritation and allergic reactions.[2][3][4] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] | To protect eyes from serious irritation upon contact with the chemical.[2][3][4] |
| Body Protection | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1] | To provide an additional barrier against accidental skin contact. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
